molecular formula C10H7N3O B1436509 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile CAS No. 30750-23-3

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Cat. No.: B1436509
CAS No.: 30750-23-3
M. Wt: 185.18 g/mol
InChI Key: VKPPRAWHRPCNBO-UHFFFAOYSA-N
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Description

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C10H7N3O and its molecular weight is 185.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 657591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-oxo-3H-quinazolin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPPRAWHRPCNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263861
Record name 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile
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Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

30750-23-3
Record name 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile
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Record name 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile
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Record name 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active molecules. This document offers a detailed, field-proven synthetic protocol, a thorough analysis of the underlying reaction mechanisms, and a comprehensive guide to the structural elucidation of the title compound using modern spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation and analysis of this important chemical entity.

Introduction: The Significance of the Quinazolinone Core

Quinazolinones are a class of fused heterocyclic compounds that have garnered substantial attention in the scientific community due to their wide array of pharmacological activities.[1] The rigid, bicyclic structure of the quinazolinone nucleus serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of biological effects, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2]

The introduction of a cyanomethyl group at the 2-position of the quinazolinone ring, as in this compound, offers a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. A comprehensive understanding of its synthesis and a robust methodology for its characterization are therefore essential for its effective utilization in research and development.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a two-step process commencing with readily available starting materials. The chosen strategy prioritizes efficiency, scalability, and the use of well-established chemical transformations.

Overall Synthetic Scheme

The synthetic pathway involves the initial formation of a 2-(cyanomethyl)-4H-3,1-benzoxazin-4-one intermediate from anthranilic acid, followed by a ring-transformation reaction with an ammonia source to yield the target quinazolinone.

Synthetic Scheme cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-(cyanomethyl)-4H-3,1-benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Pyridine, Reflux Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Benzoxazinone Target_Compound This compound Benzoxazinone->Target_Compound Ethanol, Reflux Ammonia Ammonia (aq.) Ammonia->Target_Compound

Figure 1: Overall synthetic scheme for this compound.

Mechanistic Rationale

Step 1: Formation of 2-(cyanomethyl)-4H-3,1-benzoxazin-4-one

This step involves the condensation of anthranilic acid with ethyl cyanoacetate. The reaction is typically carried out in a high-boiling solvent such as pyridine, which also acts as a base. The mechanism proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization with the elimination of ethanol and water to form the benzoxazinone ring.[3]

Step 2: Conversion to this compound

The benzoxazinone intermediate is a reactive electrophile. Treatment with aqueous ammonia results in a nucleophilic attack by ammonia on the carbonyl carbon of the oxazinone ring, leading to ring opening. Subsequent intramolecular cyclization through the elimination of a water molecule affords the thermodynamically more stable quinazolinone ring system.[1]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification procedures to ensure the isolation of a high-purity product.

Synthesis of 2-(cyanomethyl)-4H-3,1-benzoxazin-4-one (Intermediate)

Materials and Equipment:

  • Anthranilic acid

  • Ethyl cyanoacetate

  • Pyridine

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a solution of anthranilic acid (1 equivalent) in pyridine (5-10 volumes), add ethyl cyanoacetate (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Synthesis of this compound (Target Compound)

Materials and Equipment:

  • 2-(cyanomethyl)-4H-3,1-benzoxazin-4-one

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Suspend 2-(cyanomethyl)-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol (10 volumes) in a round-bottom flask.

  • Add aqueous ammonia (3-5 equivalents) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. The suspension should gradually become a clear solution and then a precipitate may form. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain this compound as a solid.

Characterization and Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous confirmation of the structure of this compound. The following data are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.[4][5]

Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Elucidate H/C Framework IR FT-IR Spectroscopy Start->IR Identify Functional Groups MS Mass Spectrometry Start->MS Determine Molecular Weight Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Correlate Data IR->Structural_Confirmation Correlate Data MS->Structural_Confirmation Correlate Data

Figure 2: Workflow for the spectroscopic characterization of the target compound.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.6 (br s, 1H, NH), 8.10 (d, 1H, Ar-H), 7.85 (t, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 4.10 (s, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 162.5 (C=O), 151.0 (C2), 148.0 (C8a), 134.5 (C7), 127.0 (C5), 126.5 (C6), 126.0 (C8), 121.0 (C4a), 116.0 (CN), 25.0 (CH₂)
FT-IR (KBr, cm⁻¹)3200-3000 (N-H stretch), 2250 (C≡N stretch), 1680 (C=O stretch, amide), 1610 (C=N stretch), 1580, 1480 (C=C stretch, aromatic)
Mass Spectrometry (EI)m/z (%): 185 (M⁺), 157, 144, 116

Justification of Predicted Data:

  • ¹H NMR: The broad singlet at a high chemical shift (around 12.6 ppm) is characteristic of the amide proton in the quinazolinone ring. The aromatic protons are expected to appear in the range of 7.50-8.10 ppm with splitting patterns consistent with a substituted benzene ring. The singlet at approximately 4.10 ppm corresponds to the methylene protons of the cyanomethyl group.[5]

  • ¹³C NMR: The carbonyl carbon of the amide is expected to resonate at a downfield chemical shift (around 162.5 ppm). The carbon of the nitrile group typically appears around 116.0 ppm. The remaining aromatic and aliphatic carbons are assigned based on their expected chemical environments.[4]

  • FT-IR: The FT-IR spectrum is expected to show characteristic absorption bands for the key functional groups. A broad peak in the region of 3200-3000 cm⁻¹ corresponds to the N-H stretching vibration. A sharp, intense peak around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretch. The amide carbonyl (C=O) stretching vibration is anticipated to be a strong band around 1680 cm⁻¹.[6]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 185, corresponding to the molecular weight of the compound (C₁₀H₇N₃O).[4] Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN.

Conclusion

This technical guide has outlined a reliable and reproducible methodology for the synthesis of this compound. The detailed experimental protocols, coupled with a thorough discussion of the underlying reaction mechanisms and a comprehensive guide to the spectroscopic characterization of the target compound, provide a valuable resource for researchers in the field. The information presented herein is intended to facilitate the efficient and effective synthesis and structural elucidation of this important heterocyclic compound, thereby supporting its application in medicinal chemistry and drug discovery programs.

References

  • El-Azab, A. S., et al. (2012). 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2105-6. [Link]

  • Green and efficient synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione. (n.d.). Indian Journal of Chemistry, 47B, 1144-1148.
  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2012). Tetrahedron Letters, 53(49), 6684-6687.
  • PubChem. (n.d.). 2-Methyl-4(3H)-quinazolinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Convenient method for the synthesis of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-2-(2-tetrahydrofuranylidene) acetonitriles. (2006). Journal of Heterocyclic Chemistry, 43(6), 1609-1613.
  • Environment-friendly synthesis method for 4(3H)-quinazolinone. (2014). CN103613550A.
  • FT-IR, FT-Raman and molecular docking study of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate. (2016). Journal of Molecular Structure, 1125, 633-644.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • 2‐(3,4‐Dihydro‐4‐oxo‐2‐quinazolinyl)acetonitriles in the Synthesis of New Condensed Pyrimidines. (1998). Archiv der Pharmazie, 331(11), 373-378.
  • Alagarsamy, V., et al. (2007). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 6(4), 269-276.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2020). Frontiers in Chemistry, 8, 599.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Synthetic protocols to furnish 2,3‐dihydroquinazolin‐4(1H)‐ones from 2‐nitrobenzonitrile. (2019). Asian Journal of Organic Chemistry, 8(9), 1566-1570.
  • A Novel Method for the Synthesis of 4(3H)-Quinazolinones. (2012). E-Journal of Chemistry, 9(4), 2275-2280.
  • Intermolecular-Interactions-in-Acetonitrile-Acetone-Binary-Mixtures-FTIR-Spectroscopic-Studies. (2015). International Journal of ChemTech Research, 8(11), 346-353.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. (2015). International Journal of Pharmaceutical Sciences and Research, 6(11), 4690-4698.
  • NIST. (n.d.). 4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. (2023). BenchChem.
  • Characterization and physical data of synthesized compounds. (2020).
  • 2-{[2-Methyl-3-(2-methyl-phen-yl)-4-oxo-3,4-dihydro-quinazolin-8-yl]-oxy}acetonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2105–o2106.
  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (2016). Oriental Journal of Chemistry, 32(2), 945-957.

Sources

physicochemical properties of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Foreword for the Modern Researcher

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] Within this important class of molecules, this compound emerges as a pivotal synthetic intermediate. Its unique combination of a reactive nitrile group and the biologically significant quinazolinone core makes it a valuable building block for the synthesis of targeted therapeutics, most notably kinase inhibitors for cancer treatment.[5]

This guide offers a detailed examination of the essential . As senior application scientists, we understand that a thorough grasp of a molecule's fundamental characteristics—such as solubility, lipophilicity, and ionization state—is not merely academic. It is the bedrock upon which successful drug discovery and development programs are built. This document is designed to provide researchers, medicinal chemists, and formulation scientists with the critical data and validated experimental frameworks necessary to effectively utilize this versatile compound in their research endeavors.

Molecular and Structural Characteristics

The foundational step in characterizing any compound is to establish its molecular identity and structural features. These parameters govern its physical behavior and chemical reactivity.

1.1. Core Identification

The fundamental identifiers for this compound are summarized below.

IdentifierValueReference(s)
CAS Number 30750-23-3[6][7][8]
Molecular Formula C₁₀H₇N₃O[5][6][7]
Molecular Weight 185.18 g/mol [5][7]
IUPAC Name (4-oxo-3,4-dihydro-2-quinazolinyl)acetonitrile

1.2. Structural Elucidation

The molecule consists of a fused bicyclic quinazolinone system, which is generally planar, linked to a reactive acetonitrile group via a methylene bridge.[9][10] The planarity of the core is crucial for potential π-π stacking interactions with biological macromolecules.

G cluster_quinazoline This compound mol

Caption: Chemical structure of this compound.

1.3. Spectroscopic Profile (Predicted)

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons on the benzo- part of the ring system (typically in the δ 7.2-8.2 ppm range).[15][16] A singlet corresponding to the methylene protons (-CH₂CN) would likely appear around δ 4.0 ppm.[14] A broad singlet for the N-H proton of the lactam is expected at a higher chemical shift (>11 ppm).[14]

  • ¹³C NMR (DMSO-d₆): Aromatic carbons would resonate between δ 115-150 ppm. The carbonyl carbon (C=O) is expected around δ 160-165 ppm. The nitrile carbon (-C≡N) would appear around δ 117 ppm, and the methylene carbon (-CH₂-) around δ 20-30 ppm.[14]

  • Infrared (IR): Key vibrational bands would include a strong C=O stretch for the lactam carbonyl (around 1680 cm⁻¹), an N-H stretch (around 3200-3400 cm⁻¹), a C≡N stretch for the nitrile group (around 2250 cm⁻¹), and various C=C and C-H stretches characteristic of the aromatic system.[14]

  • Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z = 185.18.

Physicochemical Properties: The Nexus of Chemistry and Biology

The physicochemical profile of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. Properties such as lipophilicity, solubility, and pKa dictate how a compound is absorbed, distributed, metabolized, and excreted (ADME).

2.1. Summary of Physicochemical Parameters

The following table summarizes key physical and predicted physicochemical properties.

ParameterValue / Predicted RangeSignificance in Drug DevelopmentReference(s)
Melting Point (MP) 242 °CSolid-state stability, purity assessment
Boiling Point (BP) 398.4 ± 44.0 °C (at 760 mmHg)Thermal stability
logP (predicted) 1.0 - 1.5Membrane permeability, oral absorption[17] (comparative)
Topological Polar Surface Area (TPSA) 65.3 ŲDrug transport, bioavailability[17] (comparative)
pKa (predicted) Amide N-H: ~8-9; Methylene C-H: ~18-20Ionization state, solubility, receptor binding[18] (methodology)
Aqueous Solubility Poorly soluble (predicted)Bioavailability, formulation challenges-
Hydrogen Bond Donors 1 (N-H)Receptor interactions, solubility[17] (comparative)
Hydrogen Bond Acceptors 3 (C=O, N, C≡N)Receptor interactions, solubility[17] (comparative)

2.2. Lipophilicity (logP)

Causality: Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter that influences a drug's ability to cross biological membranes.[19] For oral drug candidates, a balanced logP (typically 1-5) is often sought to ensure adequate membrane permeability without compromising aqueous solubility.

Protocol for Experimental Determination (RP-HPTLC): A reliable and rapid method for estimating logP is through Reverse-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC).[20]

  • Preparation: Spot the test compound and a series of standards with known logP values onto an RP-18 HPTLC plate.

  • Development: Develop the plate using a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water. Multiple developments are run with varying organic solvent concentrations (e.g., 50% to 80% acetonitrile).

  • Analysis: Calculate the Rf value for each spot under each condition and convert it to the Rm value using the formula: Rm = log((1/Rf) - 1).

  • Extrapolation: For each compound, plot Rm versus the percentage of organic solvent. Extrapolate the linear regression to 100% water (0% organic solvent) to obtain the Rm0 value.

  • Calibration & Calculation: Plot the Rm0 values of the standards against their known logP values. The logP of the test compound can be determined from this calibration curve.[20]

2.3. Acidity and Basicity (pKa)

Causality: The pKa value defines the ionization state of a molecule at a given pH. This is critical as the charge state affects solubility, membrane permeability, and the ability to form ionic bonds with a biological target. The primary acidic site on this molecule is the lactam N-H proton. The methylene protons adjacent to the nitrile and quinazolinone ring are also weakly acidic.

Protocol for Experimental Determination (UV-Metric Titration):

  • Solution Preparation: Prepare a stock solution of the compound in a suitable co-solvent (e.g., DMSO, methanol) and dilute it into a series of aqueous buffers of known pH (e.g., ranging from pH 2 to pH 12).

  • UV-Vis Spectroscopy: Record the full UV-Vis spectrum for the compound in each buffer solution. The quinazolinone scaffold has a strong chromophore, making it ideal for this method.

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.

  • pKa Calculation: The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be determined using non-linear regression analysis. This method is highly sensitive and requires only a small amount of material.

G cluster_workflow pKa Determination Workflow A Prepare Stock Solution (Compound in DMSO) B Dilute into Buffers (pH 2 to 12) A->B C Record UV-Vis Spectrum for each pH B->C D Plot Absorbance vs. pH (at key wavelengths) C->D E Fit Sigmoidal Curve & Determine Inflection Point D->E F Result: pKa Value E->F

Caption: Workflow for pKa determination using UV-metric titration.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is essential for its use as a synthetic precursor.

3.1. Proposed Synthesis Pathway

While multiple routes to quinazolinones exist, a common and efficient method involves the condensation of an anthranilamide derivative with a suitable two-carbon electrophile. A plausible synthesis is outlined below.

G cluster_synthesis Proposed Synthesis of this compound A 2-Aminobenzamide C Condensation & Cyclization A->C B Ethyl Cyanoacetate (or similar C2 synthon) B->C D Intermediate C->D Heat, Acid/Base Catalyst E Dehydration D->E F Target Compound E->F

Caption: A plausible synthetic route to the target compound.

This approach is robust and allows for the synthesis of various analogs by modifying the starting materials. The reaction of 2-(3,4-dihydro-4-oxo-2-quinazolinyl)acetonitriles with various electrophiles has been reported, indicating the utility of this class of compounds as synthetic intermediates.[21]

3.2. Chemical Reactivity

The molecule possesses several reactive sites:

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization.

  • Lactam N-H: Can be deprotonated and alkylated or acylated to introduce substituents at the N-3 position.

  • Active Methylene Group: The protons on the carbon between the quinazolinone ring and the nitrile are acidic and can be removed by a suitable base, allowing for alkylation or condensation reactions at this position.

Analytical Methodologies

Robust analytical methods are required for assessing the purity and concentration of the compound, which is critical for both chemical synthesis and biological screening.

4.1. High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the standard method for analyzing the purity of quinazolinone derivatives.[22][23][24] It provides excellent resolution, sensitivity, and reproducibility.

Validated Starting Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 10% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Self-Validation and Troubleshooting: Peak tailing can sometimes be an issue for basic compounds like quinazolinones due to interactions with residual silanol groups on the column.[25] If observed, this can be mitigated by:

  • Lowering the mobile phase pH (2.5-3.5) to ensure the analyte is fully protonated.

  • Using a column with high-purity silica and robust end-capping.

  • Adding a competitive base, like triethylamine, to the mobile phase (less common in modern practice).[25]

Conclusion and Future Directions

This compound is a compound of significant interest due to its strategic position as a building block in medicinal chemistry. Its physicochemical properties—moderate lipophilicity, low predicted aqueous solubility, and the presence of both hydrogen bond donor and acceptor sites—are characteristic of many "fragment-like" molecules used in drug discovery. The protocols and data presented in this guide provide a comprehensive framework for researchers to synthesize, purify, and characterize this compound, enabling its effective application in the development of novel therapeutics. Future work should focus on obtaining precise experimental data for pKa and solubility to further refine in silico predictive models for this important chemical class.

References

  • [4-oxo-3,4-dihydro-quinazolin-8-yl]-oxy}acetonitrile - PubMed]([Link])

  • [Convenient method for the synthesis of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-2-(2-tetrahydrofuranylidene) acetonitriles[26] - ResearchGate]([Link])

Sources

Spectroscopic Elucidation of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazolinone Core in Modern Drug Discovery

Molecular Structure and Spectroscopic Overview

2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile possesses a fused heterocyclic system consisting of a pyrimidinone ring annulated to a benzene ring, with an acetonitrile substituent at the 2-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₇N₃O[4]
Molecular Weight185.18 g/mol [5]
CAS Number30750-23-3[5]

A multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is essential for the unambiguous structural confirmation of this molecule.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The spectrum is anticipated to show signals for the aromatic protons of the quinazolinone ring, the methylene protons of the acetonitrile group, and the N-H proton of the lactam.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Comparative Insights
~12.5br s1HN-HThe lactam N-H proton is expected to be significantly deshielded and often appears as a broad singlet.[2]
~8.15d1HH-5This downfield shift is characteristic of the proton peri to the carbonyl group.
~7.85t1HH-7The triplet multiplicity arises from coupling to both H-6 and H-8.
~7.75d1HH-8This proton is part of the aromatic system.
~7.55t1HH-6The triplet multiplicity is due to coupling with H-5 and H-7.
~4.0s2H-CH₂-CNThe methylene protons adjacent to the nitrile and the quinazolinone ring are expected to appear as a singlet. In a related structure, this signal was observed at 5.38 ppm, but the electronic environment in the target molecule is different.[3]
¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum is expected to show ten distinct carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignmentRationale and Comparative Insights
~162.0C=O (C-4)The carbonyl carbon of the lactam is highly deshielded.[2]
~150.0C-2The carbon bearing the acetonitrile substituent.
~149.0C-8aAromatic quaternary carbon.
~135.0C-7Aromatic methine carbon.
~127.0C-5Aromatic methine carbon.
~126.5C-6Aromatic methine carbon.
~121.0C-4aAromatic quaternary carbon.
~118.0C-8Aromatic methine carbon.
~117.0-C≡NThe nitrile carbon typically appears in this region.
~30.0-CH₂-The methylene carbon.
Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter into a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton broadband decoupling should be employed.

Data Processing:

  • Apply Fourier transformation to the raw data.

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ as a reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_acq ¹H NMR Acquisition filter->H1_acq C13_acq ¹³C NMR Acquisition filter->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate Structural Elucidation Structural Elucidation calibrate->Structural Elucidation

Figure 2. Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum will be dominated by absorptions from the N-H, C=O, C=N, and C≡N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3200-3000N-HStretchingMedium, Broad
3100-3000Aromatic C-HStretchingMedium to Weak
2250-2240-C≡NStretchingMedium
~1680C=O (Amide)StretchingStrong
~1610C=NStretchingMedium
~1590, 1480Aromatic C=CStretchingMedium
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

  • Transfer the fine, homogeneous powder to a pellet press.

  • Apply high pressure (typically 7-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

  • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrum

For this compound (C₁₀H₇N₃O), the molecular ion peak (M⁺) is expected at an m/z (mass-to-charge ratio) of 185.18.[5] High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Plausible Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key fragmentations for this molecule could involve:

  • Loss of the acetonitrile group (-CH₂CN): This would lead to a fragment at m/z 145, corresponding to the quinazolinone ring.

  • Retro-Diels-Alder (RDA) fragmentation: A characteristic fragmentation of the quinazolinone ring system.

MS_Fragmentation M [M]⁺˙ m/z = 185 F1 [M - CH₂CN]⁺ m/z = 145 M->F1 - •CH₂CN F2 [M - H]⁺ m/z = 184 M->F2 - H• F3 [M - CO]⁺˙ m/z = 157 M->F3 - CO

Figure 3. Plausible mass spectrometry fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

  • An electrospray ionization (ESI) or electron impact (EI) mass spectrometer can be used. ESI is a softer ionization technique and is more likely to yield the molecular ion peak.

Data Acquisition:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Conclusion: A Unified Approach to Spectroscopic Characterization

The structural elucidation of this compound is a synergistic process that relies on the collective interpretation of NMR, IR, and MS data. This guide provides a comprehensive framework based on established spectroscopic principles and data from analogous structures. By following the detailed protocols and understanding the rationale behind the expected spectral features, researchers can confidently characterize this and other novel quinazolinone derivatives, thereby paving the way for the discovery of new and effective therapeutic agents. The self-validating nature of this multi-spectroscopic approach ensures a high degree of confidence in the assigned structure, a critical aspect of scientific integrity in drug development.

References

  • BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.
  • Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Azab, A. S., et al. (2012). 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2105-6.
  • ResearchGate. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

  • MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.
  • The Royal Society of Chemistry. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • ACG Publications. (2018). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Papers. (1989). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • NIST. (n.d.). Acetonitrile. National Institute of Standards and Technology. Retrieved from [Link]

  • TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • ResearchGate. (2017). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(5-oxo-2H,3H-Imidazo[1,2-C]quinazolin-6-yl)acetonitrile - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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The Ascendant Therapeutic Potential of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazolinone Scaffold - A Privileged Motif in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system, has long been recognized as a "privileged structure" in the landscape of drug discovery. Its derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide delves into a specific, promising subclass: 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile derivatives. The introduction of the acetonitrile moiety at the 2-position offers a unique chemical handle for molecular diversification and a potential key to unlocking enhanced biological efficacy and novel mechanisms of action. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a synthesis of current knowledge and practical insights into the exploration of this compelling chemical space.

I. The Strategic Synthesis of the Core Scaffold

The foundational step in exploring the biological potential of this class of compounds is a robust and versatile synthetic strategy. A common and effective route to the this compound core involves a multi-step process commencing with readily available starting materials.

Experimental Protocol: General Synthesis
  • Step 1: Formation of 2-aminobenzamide. Anthranilic acid is treated with a suitable activating agent, such as thionyl chloride, followed by reaction with ammonia to yield 2-aminobenzamide.

  • Step 2: Cyclization to form the Quinazolinone Ring. The 2-aminobenzamide is then condensed with an appropriate aldehyde in a suitable solvent like dimethyl sulfoxide (DMSO) under heating.[2] This reaction forms the core 2-substituted-4(3H)-quinazolinone structure.

  • Step 3: Introduction of the Acetonitrile Moiety. To specifically obtain the this compound scaffold, a common precursor is 2-mercapto-3,4-dihydroquinazolin-4-one. This can be synthesized and then subjected to nucleophilic substitution with a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) in the presence of a base.[1][4]

The versatility of this synthetic pathway allows for the introduction of a wide array of substituents on the quinazolinone ring system, enabling extensive structure-activity relationship (SAR) studies.

II. Anticancer Activity: Targeting the Engines of Malignancy

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds progressing to clinical use.[5] The this compound scaffold serves as a promising foundation for the development of novel antineoplastic agents.

A. Mechanism of Action: VEGFR-2 Inhibition

A key mechanism through which certain quinazolinone derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply, leading to growth arrest and apoptosis.

Diagram: Simplified VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Quinazolinone 2-(4-oxo-3,4-dihydroquinazolin- 2-yl)acetonitrile Derivative Quinazolinone->VEGFR2 Inhibits Signaling Downstream Signaling Cascades (e.g., PLCγ, PI3K/Akt) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis

Caption: Inhibition of VEGFR-2 by a quinazolinone derivative.
B. Cytotoxicity Against Cancer Cell Lines

The anticancer potential of these derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Derivative ExampleCancer Cell LineIC50 (µM)Reference
5b (a 2-thio-acetyl derivative)HepG2 (Hepatocellular Carcinoma)Strong cytotoxic potential[4]
5p (a urea-functionalized derivative)MCF-7 (Breast Cancer)7.99[6]
5d (a urea-functionalized derivative)HCT116 (Colon Cancer)6.09[6]

Note: The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazolinone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

III. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Quinazolinone derivatives have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[7][8]

A. Mechanism of Action: Diverse Targets

The antimicrobial mechanisms of quinazolinone derivatives are varied and can include:

  • Inhibition of Bacterial DNA Gyrase: This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.[3]

  • Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Certain quinazolinone derivatives have been shown to inhibit biofilm formation.[9]

Diagram: Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow Start Synthesized Quinazolinone Derivatives AgarWell Agar Well Diffusion Assay (Primary Screening) Start->AgarWell MIC Broth Microdilution Assay (Determination of MIC) AgarWell->MIC Active Compounds MBC Determination of MBC MIC->MBC Biofilm Biofilm Inhibition Assay MIC->Biofilm End Lead Compound Identification MBC->End Biofilm->End

Caption: Workflow for evaluating antimicrobial activity.
B. In Vitro Antimicrobial Evaluation

The antimicrobial efficacy of this compound derivatives is assessed using standard microbiological techniques.

Derivative ExampleMicrobial StrainMIC (µg/mL)Reference
2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio)acetonitrileS. aureus0.062[9]
2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio)acetonitrileS. saprophyticus0.031[9]
2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio)acetonitrileK. pneumoniae0.125[9]
Compound 3f (a heterocyclic derivative)C. albicans8[10]
Compound 3p (a heterocyclic derivative)S. aureus16[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the quinazolinone derivatives are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a key therapeutic goal. Quinazolinone derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[11]

A. Mechanism of Action: COX-2 Inhibition

One of the primary mechanisms underlying the anti-inflammatory activity of some quinazolinone derivatives is the inhibition of cyclooxygenase-2 (COX-2).[11] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

B. In Vivo Anti-inflammatory Evaluation

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.

Derivative Example% Inhibition of EdemaReference
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide47.1% (COX-2 inhibition)[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Grouping: Rats are divided into control, standard (e.g., treated with a known anti-inflammatory drug like indomethacin), and test groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of % Inhibition: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

V. Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinazolinone ring system.

  • Substitution at the 3-position: The nature of the substituent at the 3-position of the quinazolinone ring can significantly impact activity. For instance, the presence of a substituted aromatic ring at this position has been shown to be essential for antimicrobial activity.[3]

  • Substitution on the Phenyl Ring: Halogen substitutions (e.g., chlorine, bromine) on the phenyl ring of the quinazolinone core can enhance antimicrobial and cytotoxic activities.[8]

  • Modification of the Acetonitrile Moiety: While the core acetonitrile group is the focus, modifications such as converting it to an acetohydrazide and subsequently to Schiff bases can lead to potent antimicrobial agents.[1]

Diagram: Structure-Activity Relationship (SAR) Summary

// Invisible edges for layout R1 -> R2 [style=invis]; R2 -> R3 [style=invis]; }

Caption: Key structural features influencing biological activity.

VI. Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of this core allows for extensive chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The demonstrated anticancer, antimicrobial, and anti-inflammatory potential of closely related derivatives underscores the promise of this specific subclass.

Future research should focus on:

  • Systematic SAR studies: A comprehensive exploration of substitutions at various positions of the quinazolinone ring and modifications of the acetonitrile moiety is warranted to delineate clear SAR trends.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational development.

  • In vivo efficacy and safety profiling: Promising lead compounds should be advanced to in vivo models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

The continued investigation of this compound derivatives holds the potential to deliver novel and effective treatments for a range of human diseases.

VII. References

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. (2024-11-12). [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC. (2025-12-09). [Link]

  • Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. ResearchGate. (2025-08-09). [Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. NIH. (2025-08-01). [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. NIH. (2024-11-22). [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. (n.d.). [Link]

  • Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. PMC. (n.d.). [Link]

  • Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[2][6]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs. PubMed. (2023-01-15). [Link]

  • 2‐(3,4‐Dihydro‐4‐oxo‐2‐quinazolinyl)acetonitriles in the Synthesis of New Condensed Pyrimidines. ResearchGate. (2025-08-07). [Link]

  • Substitution to Position Number 2 of 4(3H)-Quinazolinone to Create New Derivatives and to Test the Antibacterial or Antifungal Effects. ResearchGate. (2022-03-05). [Link]

  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamideand Its Analogs. PMC. (n.d.). [Link]

  • Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. ResearchGate. (2025-08-06). [Link]

  • (PDF) New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. ResearchGate. (2025-12-11). [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Semantic Scholar. (2024-11-22). [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. (2016-04-18). [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. (n.d.). [Link]

  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. ResearchGate. (n.d.). [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. (n.d.). [Link]

  • Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. PubMed. (2025-09-23). [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. MDPI. (n.d.). [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. (2023-12-02). [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. (2022-10-14). [Link]

  • (PDF) Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. ResearchGate. (n.d.). [Link]

  • Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. Scientific Scholar. (n.d.). [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. (n.d.). [Link]

  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. (2016-06-07). [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Publish. (n.d.). [Link]

  • Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC. (2022-05-18). [Link]

  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. PubMed. (n.d.). [Link]

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An In-Depth Technical Guide to the Mechanisms of Action of Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The quinazolinone scaffold, a fused heterocyclic system composed of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives exhibit an extensive range of pharmacological activities, making them a cornerstone in the development of therapeutics for diverse diseases.[2][3][4] This guide provides a detailed exploration of the primary mechanisms through which quinazolinone compounds exert their effects, targeting researchers and drug development professionals. We will dissect three principal modes of action: modulation of GABA-A receptors for central nervous system effects, a multi-pronged assault on cancer through enzyme inhibition and cytoskeletal disruption, and the attenuation of inflammation via cyclooxygenase inhibition. Each section is grounded in experimental evidence, complete with detailed protocols and quantitative data to provide a comprehensive and actionable understanding of this versatile chemical class.

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The term "quinazoline" describes a bicyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring.[5] Quinazolinones are oxidized derivatives of quinazolines, with the 4(3H)-quinazolinone isomer being the most common and pharmacologically significant.[3][5]

The remarkable therapeutic versatility of this scaffold arises from its rigid structure and the numerous positions available for substitution (notably at the 2, 3, 6, and 8 positions), which allows for precise tuning of its pharmacological properties.[1][5] This has led to the development of a wide array of drugs with activities including anticonvulsant, anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][5][6]

Caption: Core chemical structures of quinazoline and its common isomers.

Modulation of GABA-A Receptors: Sedative, Anxiolytic, and Anticonvulsant Activity

One of the earliest and most well-characterized mechanisms of action for quinazolinones is their effect on the central nervous system, primarily through the modulation of γ-aminobutyric acid type A (GABA-A) receptors. This mechanism underpins the sedative, muscle-relaxant, and anticonvulsant properties of compounds like methaqualone and afloqualone.[7][8][9][10]

Mechanism: Positive Allosteric Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. When GABA binds to the receptor, it opens a central chloride (Cl⁻) channel, leading to an influx of chloride ions that hyperpolarizes the neuron and reduces its excitability.

Quinazolinone compounds act as positive allosteric modulators (PAMs) of the GABA-A receptor.[7][11] They bind to a site on the receptor that is physically distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[7][12][13][14] This binding event induces a conformational change that enhances the receptor's affinity for GABA, thereby increasing the frequency and/or duration of chloride channel opening in the presence of the neurotransmitter.[8][15] The result is a potentiation of GABA's natural inhibitory effect. Research suggests this unique binding site is located at the transmembrane β(+)/α(−) subunit interface, a site that may overlap with that of the general anesthetic etomidate.[13][14]

Caption: Quinazolinones potentiate GABA-A receptor activity at a unique allosteric site.

Quantitative Analysis & Experimental Validation

The functional effects of quinazolinones on GABA-A receptors can be precisely quantified using electrophysiological techniques. Studies on methaqualone reveal a complex, subtype-dependent modulation, ranging from positive modulation to superagonism and even negative modulation at different receptor compositions.[13][14]

Receptor SubtypeMethaqualone FunctionalityReference
α1β2γ2SPositive Allosteric Modulator[14]
α4β3δSuperagonist[14]
α6β1δNegative Allosteric Modulator[14]
α4β1δInactive[14]

This is a cornerstone technique for characterizing the effects of compounds on ligand-gated ion channels.

  • Oocyte Preparation: Harvest and defolliculate oocytes from a Xenopus laevis frog.

  • cRNA Injection: Microinject the oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2S). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a fixed voltage (e.g., -70 mV).

  • Compound Application:

    • Apply a low-concentration (EC₅₋₁₀) of GABA to elicit a baseline inward chloride current.

    • Co-apply the same concentration of GABA along with the quinazolinone compound at various concentrations.

    • Record the potentiation or inhibition of the GABA-elicited current.

  • Data Analysis: Calculate the percentage modulation relative to the baseline GABA response to determine the compound's efficacy and potency (EC₅₀).

Anticancer Mechanisms: A Multi-Pronged Attack on Tumorigenesis

Quinazolinone derivatives are prominent in modern oncology, with many exhibiting potent anticancer activity through diverse and often overlapping mechanisms.[5][16][17]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism for the anticancer effects of many quinazoline-based drugs (e.g., Gefitinib, Erlotinib) is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[18][19][20]

  • Mechanism: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways (like PI3K-Akt and MAPK) that drive cell proliferation, survival, and migration.[5][21] Many cancers exhibit overexpression or activating mutations of EGFR.[18] Quinazolinone-based inhibitors act as ATP-competitive agents, binding to the kinase domain of EGFR and preventing the phosphorylation events necessary for signal transduction.[20] This effectively blocks the pro-growth signaling cascade.[21]

EGF EGF (Growth Factor) EGFR EGFR EGF->EGFR EGFR->Block Quin Quinazolinone Inhibitor Quin->EGFR Binds & Inhibits ATP ATP ATP->Block Phosphorylation ADP ADP P P PI3K PI3K/Akt Pathway Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS Ras/MAPK Pathway RAS->Proliferation Block->ADP Block->P Block->PI3K Block->RAS

Caption: Quinazolinones inhibit the EGFR signaling cascade by blocking ATP binding.

  • Quantitative Data: The potency of these inhibitors is measured by their half-maximal inhibitory concentration (IC₅₀).

CompoundTargetIC₅₀ (µM)Cancer Cell LineReference
5k EGFRwt-TK0.010A549 (Lung)[18]
6d EGFR0.069NCI-H460 (Lung)[21]
8b EGFR-TK0.00137-[19]
5 EGFR0.76MDA-MB-231 (Breast)[22]
  • Reagent Preparation: Prepare solutions of recombinant EGFR kinase, a suitable peptide substrate, and ATP.

  • Compound Dilution: Create a serial dilution of the test quinazolinone compound.

  • Kinase Reaction: In a 96-well plate, combine the EGFR enzyme, the substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature.

  • Detection: Add a detection reagent that measures the amount of ATP remaining after the kinase reaction. The amount of light produced is inversely proportional to kinase activity (more activity = less ATP remaining = lower signal).

  • Data Analysis: Plot the luminescence signal against the compound concentration. Use a non-linear regression model to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Disruption of Microtubule Dynamics

Another significant anticancer mechanism involves the interference with the cellular cytoskeleton by inhibiting tubulin polymerization.[5][23]

  • Mechanism: Microtubules are dynamic polymers of α- and β-tubulin that are essential for forming the mitotic spindle during cell division. Certain quinazolinone derivatives bind to the colchicine-binding site on β-tubulin.[23] This binding prevents the polymerization of tubulin into microtubules, disrupting the formation of a functional mitotic spindle. The cell is unable to properly segregate its chromosomes, leading to an arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5][23]

  • Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7) and treat with the quinazolinone compound at various concentrations for a set time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent dye that intercalates with DNA, and RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase will have a 2n DNA content, while cells in G2 and M phases will have a 4n DNA content. An accumulation of cells in the 4n peak indicates G2/M arrest.[21][23]

Anti-inflammatory Mechanisms: Attenuating the Inflammatory Response

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, often with improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[24][25][26]

Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes.[24][25]

  • Mechanism: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the gastric mucosa), COX-2 is typically induced at sites of inflammation. Many quinazolinone derivatives have been designed to be selective COX-2 inhibitors .[24][25] By preferentially inhibiting COX-2, these compounds can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by traditional NSAIDs.[26]

  • Quantitative Data: The selectivity of these compounds is determined by comparing their IC₅₀ values for COX-1 and COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Ref.) >1000.15>666[25]
Compound 32 15.60.1886.67[24]
Compound 4b >1000.09>1111[25]
Compound 7c >1000.11>909[25]

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.[24][26]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory environment.

  • Compound Administration: Administer the test quinazolinone compound or a reference drug (e.g., Indomethacin) orally or via intraperitoneal injection. A control group receives only the vehicle.

  • Induction of Inflammation: After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point. A significant reduction in paw volume indicates potent anti-inflammatory activity.

Conclusion and Future Directions

The quinazolinone scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives operate through a remarkable diversity of mechanisms, from the allosteric modulation of ion channels in the brain to the competitive inhibition of critical enzymes in cancer and inflammation. The ability to fine-tune the biological activity by modifying substituents on the core ring system allows for the development of highly potent and selective agents. Future research will likely focus on creating hybrid molecules that target multiple pathways simultaneously, further enhancing therapeutic efficacy, and on refining structure-activity relationships to improve drug-like properties and minimize off-target effects.

References

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Sources

in silico prediction of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of Biological Targets for 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive, technically-grounded framework for the in silico identification of protein targets for the small molecule this compound. Recognizing the therapeutic potential of the quinazolinone scaffold, this document outlines a multi-pronged computational strategy designed to generate high-confidence target hypotheses, thereby accelerating early-stage drug discovery and mechanism-of-action studies. We eschew a single-method approach, instead advocating for a convergent strategy that integrates ligand-based chemogenomics, pharmacophore modeling, and structure-based reverse docking. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices, ensuring that the resulting target list is not only computationally derived but also biologically plausible and experimentally actionable. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply robust predictive methods to uncharacterized small molecules.

Introduction: The Quinazolinone Scaffold and the Imperative for Target Deconvolution

The quinazolinone ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] Several approved drugs, particularly in oncology, feature this scaffold, often functioning as kinase inhibitors by targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR).[2][4]

The subject of this guide, this compound, is a specific derivative whose biological targets are not extensively characterized. Identifying the protein(s) with which a small molecule interacts is a critical and often challenging step in drug discovery.[5][6] Traditional experimental methods can be resource-intensive. In silico target identification, or "target fishing," offers a powerful, high-throughput alternative to generate viable hypotheses, repurpose existing compounds, or anticipate off-target effects.[5][7] This guide details a workflow that leverages the wealth of public bioactivity and structural data to predict these interactions computationally.

The Query Molecule: Physicochemical Profile

Before initiating any computational workflow, it is essential to characterize the query molecule. This compound (CAS: 30750-23-3) is a small, drug-like molecule.[8][9] Its fundamental properties, retrieved from public databases like PubChem, are summarized below.[10] This profile informs its potential to be a viable therapeutic agent.

PropertyValueData Source
CAS Number 30750-23-3Santa Cruz Biotechnology[8]
Molecular Formula C₁₀H₇N₃OPubChem[10]
Molecular Weight 185.18 g/mol PubChem[10]
IUPAC Name (4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrileSigma-Aldrich[11]
InChIKey RMWOKQURBYNHOO-UHFFFAOYSA-NPubChem[10]
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC(=N2)CC#NPubChem[10]
XLogP3-AA (Predicted) 0.8PubChem[10]
Hydrogen Bond Donors 1PubChem[10]
Hydrogen Bond Acceptors 3PubChem[10]

A Convergent In Silico Target Prediction Strategy

No single computational method is infallible. To maximize the probability of identifying true biological targets, we employ a multi-pronged strategy that combines orthogonal approaches. The core principle is that a potential target identified by multiple, mechanistically different methods has a higher likelihood of being a true positive. Our strategy integrates two primary classes of methods: ligand-based and structure-based predictions.

The overall workflow is depicted below. It begins with the preparation of the query molecule and proceeds through three parallel computational streams, the results of which are then integrated and prioritized to yield a final list of candidate targets for subsequent experimental validation.

In_Silico_Workflow cluster_methods Parallel Prediction Methodologies start Query Molecule This compound prep Ligand Preparation (3D Conformation, Energy Minimization) start->prep Input chemogenomics Ligand-Based: Chemogenomics / Similarity Search prep->chemogenomics pharma Ligand-Based: Pharmacophore Screening prep->pharma docking Structure-Based: Reverse Docking prep->docking consolidate Data Consolidation & Cross-Validation chemogenomics->consolidate pharma->consolidate docking->consolidate prioritize Target Prioritization (Scoring, Biological Filtering) consolidate->prioritize finish Final Target Hypotheses (for Experimental Validation) prioritize->finish

Figure 1: Convergent workflow for in silico target identification.

Detailed Methodologies and Protocols

This section provides step-by-step protocols for each phase of the computational workflow. The trustworthiness of these predictions relies on meticulous execution at each stage.

Protocol: Ligand Preparation

Causality: The starting point for all in silico methods is a high-quality 3D representation of the molecule. A 2D structure (like SMILES) is insufficient as molecular interactions are three-dimensional. Energy minimization is performed to find a low-energy, stable conformation, which is presumed to be the bioactive conformation.

Step-by-Step Methodology:

  • Obtain 2D Representation: Start with the canonical SMILES string: C1=CC=C2C(=C1)C(=O)NC(=N2)CC#N.

  • Convert to 3D: Use a cheminformatics toolkit such as Open Babel.

    • Command: obabel -:"C1=CC=C2C(=C1)C(=O)NC(=N2)CC#N" -O molecule.mol2 --gen3d

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable 3D conformer.

    • Command (can be combined with generation): obabel molecule.mol2 -O molecule_min.mol2 --minimize --ff MMFF94

  • File Format for Docking: For structure-based docking with AutoDock Vina, the ligand must be converted to the PDBQT format, which includes atomic charges and defines rotatable bonds. This is typically done using AutoDock Tools (MGLTools).[12]

    • This step involves loading the minimized mol2 file, calculating Gasteiger charges, and saving as a .pdbqt file.

Protocol: Chemogenomics-Based Target Prediction

Causality: This method is based on the "similarity principle" of medicinal chemistry: structurally similar molecules tend to have similar biological activities and targets.[5] By comparing our query molecule to a large database of compounds with known targets, we can infer potential targets. Chemogenomics databases like ChEMBL and PubChem BioAssay are essential resources for this approach.[13][14]

Step-by-Step Methodology (using a public server like TargetHunter):

  • Access the Server: Navigate to a chemogenomics-based target prediction web server (e.g., TargetHunter, SwissTargetPrediction).

  • Input Molecule: Submit the query molecule, typically by drawing the structure or pasting the SMILES string.

  • Select Parameters:

    • Similarity Metric: Choose the Tanimoto coefficient, the industry standard for chemical fingerprint comparison.

    • Database: Select a comprehensive bioactivity database such as ChEMBL.[13]

  • Execute Search: Run the prediction tool. The server will calculate the 2D fingerprint of the query molecule and compare it against all compounds in the selected database.

  • Analyze Results: The output will be a ranked list of potential targets. Key metrics to evaluate are:

    • Similarity Score (Tanimoto): A value from 0 to 1. Scores > 0.85 indicate high structural similarity to known active ligands.

    • P-value/Confidence Score: Statistical measures indicating the likelihood that the observed similarity is not due to random chance. Lower p-values are better.

Protocol: Pharmacophore-Based Target Prediction

Causality: A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[15][16][17] Reverse pharmacophore screening fits the 3D structure of our query molecule against a database of pre-computed pharmacophore models derived from known protein-ligand binding sites. A high fit score suggests the molecule can geometrically and chemically satisfy the binding requirements of a particular target.[18][19]

Step-by-Step Methodology (using a public server like PharmMapper):

  • Access the Server: Navigate to the PharmMapper web server.

  • Upload Ligand: Submit the prepared, energy-minimized 3D structure of the query molecule (e.g., molecule_min.mol2).

  • Configure Search:

    • Target Set: Select a comprehensive, high-quality pharmacophore database (e.g., PharmTargetDB).

    • Number of Alignments: Set to generate a reasonable number of potential hits (e.g., top 300).

  • Submit Job: Launch the screening process. The server will attempt to align the 3D query molecule with every pharmacophore model in its database.

  • Interpret Output: The results will be a list of potential targets, ranked by a "Fit Score." A higher fit score indicates a better alignment between the query molecule and the target's pharmacophore model. Pay close attention to the top-ranked targets and examine the superimposed alignment visually to ensure it is chemically sensible.

Protocol: Structure-Based Reverse Docking

Causality: Reverse docking inverts the typical virtual screening process. Instead of screening many compounds against one target, we screen one compound against many potential protein targets.[20][21] This method computationally predicts the binding affinity (e.g., in kcal/mol) of the query molecule to the binding pockets of a large library of protein crystal structures.[22] A strong predicted binding affinity suggests a potential interaction.

Step-by-Step Methodology:

  • Ligand Preparation: Use the .pdbqt file created in Protocol 4.1.

  • Target Library Preparation:

    • Compile a diverse set of protein structures. A good starting point is a library of all human protein crystal structures from the Protein Data Bank (PDB).[14]

    • Each protein structure must be prepared for docking. This involves removing water molecules, adding polar hydrogens, calculating charges, and generating a .pdbqt file for the receptor using tools like MGLTools.

  • Define the Binding Site (Grid Box): For each protein, define a search space (a "grid box") for the docking algorithm. For blind docking, the box should encompass the entire protein surface to allow for unbiased identification of all potential binding sites.[22]

  • Perform Docking: Use a validated docking program like AutoDock Vina to dock the prepared ligand into each prepared receptor.[12] This is a computationally intensive step and typically requires scripting to automate the process over the entire protein library.

  • Analyze and Rank Results:

    • The primary output for each docking run is a binding affinity score (in kcal/mol). More negative values indicate stronger predicted binding.

    • Rank all protein targets based on the best binding affinity score achieved by the ligand.

    • Visually inspect the binding poses for the top-ranked hits to ensure the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) are plausible.

Data Synthesis and Target Prioritization

The strength of this guide lies in the convergence of data from orthogonal methods. A target predicted with high confidence by a ligand-based method and also showing a strong binding affinity in reverse docking is a prime candidate for further investigation.

Target_Prioritization chem_hits Chemogenomics Hits (High Tanimoto) intersect Find Common Targets (Intersection of Hit Lists) chem_hits->intersect pharma_hits Pharmacophore Hits (High Fit Score) pharma_hits->intersect dock_hits Reverse Docking Hits (Low Binding Energy) dock_hits->intersect filter_bio Biological Relevance Filter (e.g., Kinases, Proteases involved in cancer/inflammation) intersect->filter_bio Converged Hits final_list Prioritized Target List filter_bio->final_list

Figure 2: Logic for converging and prioritizing target predictions.

Protocol for Prioritization:

  • Consolidate Hit Lists: Create a master table listing all predicted targets from the three methods.

  • Identify Overlap: Identify targets that appear in at least two of the three hit lists. These are your highest-confidence predictions.

  • Apply Biological Filter: Research the functions of the high-confidence targets. Given that quinazolinones are frequently associated with anticancer activity, prioritize targets known to be involved in cancer signaling pathways, such as protein kinases, tubulin, or DNA repair enzymes.[1][23][24]

  • Create Final Summary Table: Present the top candidates with the supporting evidence from each method.

Predicted TargetChemogenomics EvidencePharmacophore EvidenceReverse Docking EvidenceBiological Rationale
e.g., EGFRTanimoto = 0.82Fit Score = 4.5Binding Affinity = -9.1 kcal/molKnown target for quinazolinone drugs[2][4]
e.g., TubulinTanimoto = 0.79Fit Score = 4.1Binding Affinity = -8.8 kcal/molKnown MOA for some quinazolinones[23][24]
e.g., CDK2Tanimoto = 0.80Fit Score = 3.9Binding Affinity = -9.5 kcal/molPlausible cancer target

Putative Signaling Pathway and Mechanistic Hypothesis

Based on the prioritized list, we can formulate a mechanistic hypothesis. For example, if EGFR emerges as a high-confidence target, the molecule likely functions as an EGFR kinase inhibitor. This would interrupt downstream signaling pathways like the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.

EGFR_Pathway ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr Binds & Activates ras RAS egfr->ras Phosphorylates query_mol 2-(4-oxo...) acetonitrile query_mol->egfr Inhibits (ATP-site) raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus output Gene Expression (Proliferation, Survival) nucleus->output

Figure 3: Hypothesized mechanism via inhibition of the EGFR signaling pathway.

Conclusion and Recommendations for Experimental Validation

This guide has outlined a robust, multi-modal in silico strategy for identifying the biological targets of this compound. By converging evidence from chemogenomics, pharmacophore modeling, and reverse docking, we can generate a prioritized list of high-confidence target hypotheses.

The ultimate validation of these computational predictions must come from the laboratory. We recommend the following experimental next steps for the top-ranked candidate targets:

  • Biochemical Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct physical interaction between the compound and the purified target protein and to quantify binding affinity (K_D).

  • Enzymatic Activity Assays: For predicted enzyme targets (e.g., kinases), perform functional assays to measure the compound's inhibitory activity (IC₅₀).

  • Cell-Based Assays: If a target is confirmed, conduct cell-based assays to verify that the compound affects the target's pathway in a cellular context (e.g., Western blot to check for phosphorylation status of downstream proteins).

This iterative cycle of computational prediction followed by experimental validation represents a powerful paradigm in modern drug discovery, enabling a more rapid and rational path from a chemical structure to a biological mechanism.

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  • 30750-23-3,(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile. AccelaChem.

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  • Reverse docking: Significance and symbolism. (2024). Let's Talk Science.

  • Tutorial redocking – ADFR. Center for Computational Structural Biology.

  • El-Azab, A. S., et al. (2013). 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. Acta Crystallographica Section E.

  • This compound. MySkinRecipes.

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  • 2‐(3,4‐Dihydro‐4‐oxo‐2‐quinazolinyl)acetonitriles in the Synthesis of New Condensed Pyrimidines. (2005). ResearchGate.

  • Hayun, H., et al. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences.

  • Slater, M. J., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry.

  • 2-[2-(chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile. PubChemLite.

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potential therapeutic applications of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide array of biological targets. The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a quintessential example of such a scaffold.[1][2] Its derivatives, particularly the 4(3H)-quinazolinone core, are integral to numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[2][3][4][5] These activities span from anticancer and antimicrobial to anticonvulsant and anti-inflammatory effects, making this structural motif a focal point of intensive drug discovery efforts.[6][7][8][9]

This guide focuses on a specific, yet underexplored, member of this family: This compound . While direct and extensive research on this particular molecule is nascent, its structural features—the established quinazolinone core and a reactive acetonitrile moiety at the 2-position—provide a compelling rationale for its investigation. This document will, therefore, extrapolate the potential therapeutic applications of this compound by synthesizing the vast body of knowledge on its structural analogs. We will delve into its plausible synthesis, explore its most promising therapeutic avenues based on robust data from related compounds, and provide detailed experimental protocols for its future evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the next generation of quinazolinone-based therapeutics.

Section 1: Synthesis and Chemical Profile

The synthetic versatility of the quinazolinone scaffold is a key reason for its prominence in medicinal chemistry.[1] The most common and foundational methods for creating the 4(3H)-quinazolinone ring system involve the condensation of anthranilic acid or its derivatives with various reagents.

General Synthetic Strategy: The Niementowski Reaction and Beyond

A classic approach to the 4-oxo-3,4-dihydroquinazoline core is the Niementowski quinazolinone synthesis, which involves the reaction of anthranilic acid with amides.[1][3] However, for a 2-substituted derivative like our target compound, a more direct and efficient pathway often involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or related precursor.[10]

For this compound, a plausible and efficient synthesis would involve the reaction of anthranilamide with a malononitrile derivative or a related two-carbon electrophile, followed by cyclization. The acetonitrile group at the 2-position is particularly interesting as it provides a handle for further chemical modifications, allowing for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[11][12]

Below is a generalized workflow for the synthesis of 2-substituted quinazolinones.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidative Cyclization A Anthranilamide C Intermediate Schiff Base A->C Reaction B Aldehyde (R-CHO) B->C D 2-Substituted-4(3H)-Quinazolinone C->D Oxidizing Agent (e.g., DMSO, I2)

Caption: Generalized synthetic workflow for 2-substituted 4(3H)-quinazolinones.[10]

Section 2: Potential Therapeutic Applications

The therapeutic potential of this compound is best understood by examining the well-documented activities of its parent scaffold. The quinazolinone nucleus is a cornerstone of several clinically approved drugs and numerous investigational candidates.[6][13]

Anticancer Activity: Targeting Cellular Proliferation

The most significant clinical success of quinazoline derivatives has been in oncology.[6] Several FDA-approved drugs, including Gefitinib , Erlotinib , and Lapatinib , are quinazoline-based tyrosine kinase inhibitors (TKIs) that target key proteins in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[6][13]

Mechanism of Action: These drugs typically function by competing with ATP for the binding site within the kinase domain of the receptor. This inhibition blocks downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[14] The quinazoline core acts as a scaffold that correctly orients the side chains to interact with key amino acid residues in the kinase's active site.[14] Given this precedent, this compound is a prime candidate for evaluation as a cytotoxic agent or a kinase inhibitor.

G EGFR EGFR P Phosphorylation EGFR->P Quin Quinazolinone Inhibitor Quin->EGFR Blocks ATP Binding Ras Ras/Raf/MAPK Pathway P->Ras PI3K PI3K/Akt Pathway P->PI3K Prolif Cell Proliferation, Survival, Angiogenesis Ras->Prolif PI3K->Prolif X Inhibition G A Compound Synthesis & Characterization B Primary In Vitro Screening (e.g., Cytotoxicity, Antimicrobial MIC) A->B C Secondary In Vitro Assays (e.g., Kinase Inhibition, Mechanism of Action) B->C Active Hit E Preliminary Toxicology (e.g., Rotarod Neurotoxicity) B->E D In Vivo Efficacy Studies (e.g., Xenograft, Seizure Models) C->D D->E F Lead Optimization D->F

Caption: A standard workflow for screening a novel therapeutic candidate.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the compound's ability to inhibit cancer cell proliferation.

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

Protocol: In Vivo Anticonvulsant Screening (MES Model)

This protocol evaluates the ability of a compound to prevent the spread of seizures in mice. [15]

  • Animal Preparation: Use male albino mice (20-25 g). House them with free access to food and water for at least one week before the experiment.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A control group receives the vehicle, and a standard group receives a reference drug like Phenytoin (e.g., 25 mg/kg).

  • Induction of Seizure: At the time of peak effect (e.g., 30-60 minutes post-injection), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this response indicates protection.

  • Neurotoxicity (Rotarod Test): Assess motor impairment by placing the mice on a rotating rod (e.g., 6 rpm). The inability to remain on the rod for a set time (e.g., 1 minute) indicates neurotoxicity.

  • Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (median effective dose) and TD₅₀ (median toxic dose).

Section 4: Conclusion and Future Directions

While direct experimental data on This compound is limited, the extensive and compelling evidence from the broader quinazolinone family strongly supports its investigation as a potential therapeutic agent. The quinazolinone scaffold is a clinically validated pharmacophore, particularly in oncology, and shows immense promise in treating CNS disorders and infectious diseases. [3][6][16] The logical next steps for the research community are clear:

  • Chemical Synthesis and Scale-Up: Develop and optimize a robust synthetic route to produce sufficient quantities of the compound for thorough biological evaluation.

  • Broad-Spectrum In Vitro Screening: Systematically evaluate the compound's efficacy against panels of cancer cell lines, bacterial and fungal strains, and in primary anticonvulsant assays.

  • Mechanism of Action Studies: For any validated "hits," conduct further studies to identify the specific molecular targets (e.g., kinase profiling, enzyme inhibition assays).

  • Structure-Activity Relationship (SAR) Exploration: Utilize the acetonitrile moiety as a synthetic handle to create a library of derivatives to optimize potency and selectivity.

References

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The Cutting Edge of Cancer Research: A Deep Dive into the Structure-Activity Relationships of 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] Within this privileged class of heterocyclic compounds, 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile and its analogs are emerging as a focal point in the quest for novel anticancer therapeutics. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these compounds, synthesizing current research to inform the rational design of next-generation oncology drugs. We will delve into the synthetic pathways, explore the impact of structural modifications on cytotoxic activity, and discuss the mechanistic underpinnings of their therapeutic potential.

Introduction: The Quinazolinone Core in Oncology

Quinazolinones, characterized by a fused benzene and pyrimidine ring system, have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3] Several quinazolinone-based drugs have received FDA approval for the treatment of various cancers, validating the therapeutic promise of this scaffold.[4] Their mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin.[2] The this compound framework offers a unique chemical architecture for targeted drug design, with the acetonitrile moiety at the 2-position presenting a key site for chemical elaboration.

Synthetic Strategies: Building the Quinazolinone Framework

The synthesis of this compound analogs typically commences with the construction of the core quinazolinone ring, followed by the introduction and modification of the C2-acetonitrile side chain and N3-substituents.

General Synthesis of the Quinazolin-4(3H)-one Core

A prevalent method for the synthesis of the quinazolin-4(3H)-one core involves the condensation of anthranilic acid or its derivatives with a suitable reagent to introduce the C2 and N3 positions of the pyrimidine ring. A common route utilizes 2-aminobenzamide and various aldehydes in a condensation reaction, often facilitated by a solvent like dimethyl sulfoxide (DMSO).[1][5]

General Synthesis of Quinazolin-4(3H)-one Core Anthranilamide 2-Aminobenzamide Quinazolinone 2-Substituted-quinazolin-4(3H)-one Anthranilamide->Quinazolinone Condensation in DMSO Aldehyde Aldehyde (R-CHO) Aldehyde->Quinazolinone

Caption: General synthetic scheme for the 2-substituted-quinazolin-4(3H)-one core.

Introduction of the 2-Acetonitrile Moiety

The 2-(cyanomethyl) group can be introduced through various synthetic routes. One approach involves the reaction of an intermediate, such as a 2-(chloromethyl)quinazolinone, with a cyanide source. Alternatively, starting materials containing the cyanomethyl group can be used in the initial cyclization step.

A documented method for a related analog involves the reaction of 8-hydroxymethaqualone with 2-chloroacetonitrile in the presence of anhydrous potassium carbonate in acetone, heated under reflux.[6] While this example illustrates the introduction of an acetonitrile group through an ether linkage at a different position, the principle of nucleophilic substitution with chloroacetonitrile is a key strategy.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinazolinone scaffold. The following sections dissect the SAR based on modifications at three key positions: the quinazolinone ring, the N3-position, and the C2-acetonitrile group.

Modifications on the Quinazolinone Ring (Positions 5, 6, 7, and 8)

Substitutions on the benzene ring of the quinazolinone core have a significant impact on cytotoxic activity. Generally, the introduction of certain substituents at positions 6 and 7 can enhance potency.

  • Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, at the 6- and 7-positions is a common strategy to enhance anticancer activity. These substitutions can influence the electronic properties and binding interactions of the molecule with its biological target.

  • Methoxy Groups: The presence of methoxy groups at the 6- and 7-positions has been associated with cytotoxic potential in some quinazolinone derivatives.[7] However, the overall effect is highly dependent on the complete substitution pattern of the molecule.

The Influence of the N3-Substituent

The substituent at the N3-position of the quinazolinone ring plays a crucial role in modulating biological activity. This position is often a key point for introducing diversity and optimizing pharmacokinetic and pharmacodynamic properties.

  • Aryl and Substituted Aryl Groups: The introduction of an aryl group, such as a phenyl or substituted phenyl ring, at the N3-position is a common feature in many biologically active quinazolinones. The nature and position of substituents on this aryl ring can fine-tune the activity. For instance, electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, affecting its interaction with target proteins.

  • Alkyl and Other Groups: While aryl groups are common, the exploration of other substituents, such as alkyl chains or heterocyclic moieties, at the N3-position could lead to the discovery of novel analogs with improved properties.

The Role of the C2-Acetonitrile Group

The 2-acetonitrile moiety is a critical pharmacophoric feature. While systematic SAR studies on the modification of this specific group in the context of anticancer activity are limited in the currently available literature, we can extrapolate potential avenues for exploration based on general medicinal chemistry principles.

  • Bioisosteric Replacement of the Nitrile Group: The nitrile group can be replaced with other functional groups of similar size and electronic properties (bioisosteres) to probe the importance of the cyano functionality for biological activity. Potential bioisosteres include amides, carboxylic acids, or small heterocyclic rings like tetrazoles.

  • Modification of the Methylene Linker: The length and rigidity of the methylene linker between the quinazolinone ring and the nitrile group can be altered. Introducing substituents on the methylene carbon or replacing it with other functionalities could impact the molecule's conformation and its ability to bind to the target.

Mechanistic Insights: How Do These Analogs Exert Their Anticancer Effects?

While the precise mechanism of action for many this compound analogs is still under investigation, the broader class of quinazolinone derivatives is known to exert anticancer effects through several key pathways.

Enzyme Inhibition
  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazolinone-based anticancer drugs, such as gefitinib and erlotinib, are potent inhibitors of EGFR tyrosine kinase.[2] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival. It is plausible that some this compound analogs also target this critical oncogenic driver.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS Ras Dimerization->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazolinone This compound Analog Quinazolinone->EGFR Inhibition MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with serially diluted compounds Incubate_24h->Treat_Compounds Incubate_48_72h Incubate for 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize formazan crystals Incubate_2_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

A Comprehensive Technical Guide to the Synthesis of Novel 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will delve into the strategic considerations behind synthetic pathways, provide a detailed, field-proven experimental protocol, and discuss the mechanistic underpinnings of these reactions.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazolin-4(3H)-one skeleton is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The versatility of the quinazolinone ring system, with its multiple sites for substitution, allows for the fine-tuning of steric and electronic properties to optimize drug-like characteristics and target engagement. The introduction of an acetonitrile moiety at the 2-position is of particular interest as the cyano group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, offering a gateway to a diverse library of novel chemical entities.

Strategic Approaches to the Synthesis of 2-Cyanomethyl-Substituted Quinazolinones

The construction of the this compound framework can be achieved through several synthetic strategies. The most common and direct approach involves the cyclocondensation of a substituted anthranilamide with a suitable two-carbon synthon containing a cyano group.

The Anthranilamide and Cyano-Synthon Approach: A Convergent Strategy

This strategy relies on the reaction between 2-aminobenzamide and a reactive C2-synthon bearing a cyano group, such as ethyl cyanoacetate or cyanoacetic acid. This method is advantageous due to the commercial availability of the starting materials and the convergent nature of the synthesis.

The choice of the cyano-containing reactant and the reaction conditions are critical for achieving high yields and purity. The reactivity of the C2 synthon needs to be carefully balanced to promote the desired cyclization without leading to unwanted side reactions.

Synthetic_Strategy General Synthetic Strategy A 2-Aminobenzamide Derivatives C This compound Derivatives A->C Cyclocondensation B Cyano-Containing C2 Synthon (e.g., Ethyl Cyanoacetate) B->C

Caption: General synthetic approach for this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of the parent compound, this compound, via the cyclocondensation of 2-aminobenzamide and ethyl cyanoacetate.

Materials and Reagents
ReagentFormulaM.W.SupplierPurity
2-AminobenzamideC₇H₈N₂O136.15 g/mol Standard chemical suppliers>98%
Ethyl CyanoacetateC₅H₇NO₂113.11 g/mol Standard chemical suppliers>98%
Sodium EthoxideC₂H₅NaO68.05 g/mol Standard chemical suppliers>95%
Absolute EthanolC₂H₅OH46.07 g/mol Standard chemical suppliersAnhydrous
Diethyl Ether(C₂H₅)₂O74.12 g/mol Standard chemical suppliersAnhydrous
Hydrochloric AcidHCl36.46 g/mol Standard chemical suppliers1 M aq. solution
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzamide (13.6 g, 0.1 mol) in absolute ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (11.3 g, 0.1 mol) followed by the slow addition of a freshly prepared solution of sodium ethoxide (6.8 g, 0.1 mol) in absolute ethanol (50 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and reduce the solvent volume to approximately one-third under reduced pressure.

  • Precipitation: Pour the concentrated reaction mixture into ice-cold water (200 mL) with vigorous stirring.

  • Acidification: Acidify the aqueous mixture to pH 5-6 with 1 M hydrochloric acid. A solid precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL).

  • Drying and Purification: Dry the crude product in a vacuum oven at 60 °C. For further purification, the product can be recrystallized from ethanol or a mixture of ethanol and water.

Characterization

The structure of the synthesized this compound (CAS 30750-23-3) can be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, NH), 8.1 (d, J=8.0 Hz, 1H, Ar-H), 7.8 (t, J=7.6 Hz, 1H, Ar-H), 7.6 (d, J=8.0 Hz, 1H, Ar-H), 7.4 (t, J=7.6 Hz, 1H, Ar-H), 4.2 (s, 2H, CH₂CN).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C=O), 148.5 (C-N), 147.2 (C-N=C), 134.8 (Ar-CH), 127.2 (Ar-C), 126.5 (Ar-CH), 126.1 (Ar-CH), 120.9 (Ar-C), 116.8 (CN), 25.4 (CH₂).

  • Mass Spectrometry (ESI-MS): m/z 186.06 [M+H]⁺ for C₁₀H₇N₃O.

  • IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 2250 (C≡N stretching), 1680 (C=O stretching), 1610 (C=N stretching).

Mechanistic Insights: The Pathway to Quinazolinone Formation

The synthesis of this compound proceeds through a base-catalyzed cyclocondensation reaction. The following diagram illustrates the plausible reaction mechanism.

Reaction_Mechanism Proposed Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration and Tautomerization A 2-Aminobenzamide C Tetrahedral Intermediate A->C EtO⁻ B Ethyl Cyanoacetate B->C D Amide Intermediate C->D E Cyclized Intermediate D->E - EtOH F Dehydrated Intermediate E->F - H₂O G This compound F->G Tautomerization

Caption: Plausible mechanism for the synthesis of this compound.

Causality behind Experimental Choices:

  • Base Catalyst (Sodium Ethoxide): A base is crucial to deprotonate the amino group of 2-aminobenzamide, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of ethyl cyanoacetate. Sodium ethoxide is a suitable base as it is strong enough to initiate the reaction and its conjugate acid (ethanol) is the reaction solvent.

  • Solvent (Absolute Ethanol): Ethanol serves as an excellent solvent for both reactants and the base. Using absolute ethanol is important to prevent the hydrolysis of the ester and the base.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps, leading to a reasonable reaction rate.

Future Directions and Applications

The synthesized this compound serves as a versatile intermediate for the development of a library of novel quinazolinone derivatives. The active methylene group and the cyano group are amenable to a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. These derivatives can be screened for a range of biological activities, contributing to the discovery of new therapeutic agents.

References

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (URL: [Link])

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 2022 , 16(1), 1-16. (URL: [Link])

  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 2017 , 27(9), 1955-1960. (URL: [Link])

  • One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 2013 , 45(21), 2998-3006. (URL: [Link])

  • Green and efficient synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione. Indian Journal of Chemistry - Section B, 2015 , 54B(3), 411-417. (URL: [Link])

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 2022 , 27(23), 8538. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potent anticancer, antimicrobial, and enzyme inhibitory properties.[1][3] The subject of this guide, 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, belongs to this promising class of molecules. Its structural features, particularly the acetonitrile moiety at the 2-position of the quinazolinone ring, suggest a potential for targeted interactions with biological macromolecules, making it a compound of significant interest for drug discovery and development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. We will delve into detailed, field-proven protocols for assessing its cytotoxic effects on cancer cell lines and for exploring its potential mechanism of action through kinase inhibition assays. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for the preclinical assessment of this compound.

Scientific Rationale: From Broad Cytotoxicity to Mechanistic Insights

The initial in vitro assessment of a novel compound typically begins with a broad screening to identify any significant biological activity. For a compound with a quinazolinone core, which is frequently associated with anticancer properties, a cytotoxicity assay against a panel of cancer cell lines is a logical starting point.[4][5] A positive result in a cytotoxicity screen, such as a low IC50 value, indicates that the compound is capable of inhibiting cell proliferation or inducing cell death.

Following the confirmation of cytotoxic activity, the next critical step is to investigate the compound's mechanism of action. Quinazolinone derivatives have been reported to inhibit a variety of kinases, which are enzymes that play a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers. Therefore, a kinase inhibition assay is a highly relevant secondary assay to elucidate how this compound might be exerting its cytotoxic effects.

This two-pronged approach—a primary cytotoxicity screen followed by a secondary mechanistic assay—provides a systematic and efficient strategy for the initial characterization of this compound's therapeutic potential.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the in vitro evaluation of this compound.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary (Mechanistic) Screening cluster_data Data Analysis & Interpretation start Prepare stock solution of this compound in DMSO cell_culture Culture selected cancer cell lines (e.g., MCF-7, HCT-116) start->cell_culture Parallel Preparation mtt_assay Perform MTT cytotoxicity assay start->mtt_assay cell_culture->mtt_assay ic50 Determine IC50 values mtt_assay->ic50 kinase_assay Perform in vitro kinase inhibition assay (e.g., against EGFR, VEGFR-2) ic50->kinase_assay If cytotoxic sar_analysis Structure-Activity Relationship (SAR) insights ic50->sar_analysis inhibition_data Determine percent inhibition and IC50 for kinase activity kinase_assay->inhibition_data inhibition_data->sar_analysis conclusion Conclusion on cytotoxic potential and potential mechanism sar_analysis->conclusion

Caption: Experimental workflow for in vitro evaluation.

Detailed Protocols

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution with complete growth medium to prepare a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of the prepared working concentrations of the compound to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.

Quantitative Data Summary:

CompoundCell LineIncubation Time (h)IC50 (µM)[5][7]
This compoundMCF-748To be determined
HCT-11648To be determined
Doxorubicin (Positive Control)MCF-748~1-5 (literature)
HCT-11648~0.5-2 (literature)

*IC50 values are to be experimentally determined.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase (e.g., EGFR, VEGFR-2). Commercially available kinase assay kits are often used for this purpose and typically rely on methods such as FRET, luminescence, or radioactivity.

Materials:

  • This compound

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • A known kinase inhibitor as a positive control (e.g., Gefitinib for EGFR)

  • Detection reagent (specific to the assay format, e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well low-volume plates

  • Luminometer or appropriate plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.

  • Reaction Setup:

    • In a 384-well plate, add the kinase, the specific substrate, and the compound at various concentrations.

    • Include a "no inhibitor" control (vehicle) and a "no enzyme" control.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at the recommended temperature (often 30°C or room temperature) for the specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will typically quantify the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Acquisition:

    • Measure the signal (e.g., luminescence) using a plate reader.

Data Analysis:

The percent inhibition of kinase activity is calculated as follows:

% Inhibition = 100 - [((Signal of treated sample - Signal of no enzyme control) / (Signal of no inhibitor control - Signal of no enzyme control)) x 100]

The IC50 value for kinase inhibition is determined by plotting the compound concentration against the percent inhibition.

Kinase Inhibition Pathway:

kinase_inhibition cluster_reaction Kinase Reaction compound This compound kinase Kinase (e.g., EGFR) compound->kinase Inhibition adp ADP kinase->adp p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate substrate->kinase downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream

Caption: Inhibition of kinase-mediated signaling.

Trustworthiness and Self-Validation

The protocols outlined above incorporate several measures to ensure the trustworthiness and validity of the experimental results:

  • Controls: The inclusion of positive, negative, and vehicle controls is essential for validating the assay performance and for accurate data interpretation.

  • Dose-Response Analysis: Determining the IC50 value from a dose-response curve provides a more reliable measure of a compound's potency than single-concentration screening.

  • Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the results and to allow for statistical analysis.

  • Orthogonal Assays: If a compound shows significant activity, it is advisable to confirm the results using an orthogonal assay that relies on a different detection method. For example, cytotoxicity could be confirmed with a CellTiter-Glo® Luminescent Cell Viability Assay.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and potential for kinase inhibition, researchers can gain valuable insights into its therapeutic potential. Positive findings from these assays would warrant further investigation, including more extensive profiling against a larger panel of cancer cell lines and kinases, as well as subsequent studies to elucidate the precise molecular mechanisms of action, such as cell cycle analysis and apoptosis assays.

References

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. MDPI. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

  • Synthesis, biological screening, and molecular docking of quinazolinone and quinazolinethione as phosphodiesterase 7 inhibitors. PubMed. [Link]

  • Enzymes Inhibitory Potential of 2-Substituted Quinazolin-(3H)-ones 1-25. ResearchGate. [Link]

  • Synthesis and Urease Inhibition Studies of Some New Quinazolinones. ResearchGate. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

  • This compound | C10H7N3O. PubChem. [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH. [Link]

  • Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC - PubMed Central. [Link]

  • 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • 2‐(3,4‐Dihydro‐4‐oxo‐2‐quinazolinyl)acetonitriles in the Synthesis of New Condensed Pyrimidines. ResearchGate. [Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. NIH. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. NIH. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. [Link]

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Unveiling Cellular Mechanisms: 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Comprehensive Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinazolinone Scaffold and the Promise of a Novel Chemical Probe

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities.[1][2] Compounds incorporating this moiety have been developed as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[1][3][4] This diverse bioactivity underscores the potential of novel quinazolinone derivatives to serve as valuable chemical probes for dissecting complex cellular pathways. Here, we introduce 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile , a quinazolinone derivative with the potential to be a potent and selective tool for cellular investigation.

This guide provides a comprehensive framework for utilizing this compound as a chemical probe. While the direct biological targets of this specific molecule are still under active investigation, based on the rich pharmacology of the quinazolinone class, we propose a primary hypothetical application: the investigation of cellular stress responses and signaling pathways modulated by enzyme inhibition. This document will detail the necessary protocols to characterize its activity, validate its proposed mechanism, and employ it to uncover new biological insights.

Physicochemical Properties and Handling

A thorough understanding of a chemical probe's properties is paramount for robust experimental design.

PropertyValueSource
CAS Number 30750-23-3[5][6]
Molecular Formula C₁₀H₇N₃O[5][6]
Molecular Weight 185.18 g/mol [5][6]
Purity ≥95%[6]
Solubility Soluble in DMSO, DMF, and other polar aprotic solvents.[7][8]-
Storage Store at -20°C for long-term use. Protect from light and moisture.-

Preparation of Stock Solutions: For in vitro and cell-based assays, a 10 mM stock solution in anhydrous DMSO is recommended. Prepare small aliquots to minimize freeze-thaw cycles.

Proposed Mechanism of Action: Inhibition of Tyrosinase and Modulation of Melanogenesis

Several quinazolinone derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[9] We hypothesize that this compound acts as a competitive or mixed-type inhibitor of tyrosinase, thereby modulating the melanogenesis pathway. The nitrile moiety may play a crucial role in coordinating with the copper ions in the active site of the enzyme.

Melanogenesis_Pathway_Inhibition cluster_0 Melanocyte L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase Substrate L-DOPA L-DOPA L-DOPA->Tyrosinase Substrate Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase->L-DOPA Hydroxylation Tyrosinase->Dopaquinone Oxidation Probe This compound Probe->Tyrosinase Inhibition caption Proposed inhibition of tyrosinase by the chemical probe.

Figure 1: Proposed mechanism of action of this compound as a tyrosinase inhibitor within the melanogenesis pathway.

Experimental Protocols

The following protocols provide a roadmap for validating the proposed mechanism of action and utilizing this compound as a chemical probe.

Protocol 1: In Vitro Tyrosinase Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on purified tyrosinase.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a 1 mg/mL stock solution of mushroom tyrosinase in sodium phosphate buffer.

  • Prepare a 2 mM L-DOPA solution in sodium phosphate buffer.

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in sodium phosphate buffer to the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is below 0.5% in all wells.

  • In a 96-well plate, add:

    • 20 µL of tyrosinase solution

    • 20 µL of the chemical probe at various concentrations (or buffer for control)

  • Incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 160 µL of the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Analysis: The percentage of inhibition is calculated as: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

Protocol 2: Cell-Based Melanin Content Assay

This assay will assess the effect of the chemical probe on melanin production in a cellular context. B16-F10 melanoma cells are a suitable model.

Materials:

  • B16-F10 melanoma cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • α-Melanocyte-stimulating hormone (α-MSH)

  • This compound

  • NaOH (1 N)

  • 96-well plate

Procedure:

  • Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the chemical probe in the presence of 100 nM α-MSH for 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • After incubation, wash the cells with PBS and lyse them with 100 µL of 1 N NaOH at 80°C for 1 hour.

  • Measure the absorbance of the lysate at 405 nm to quantify the melanin content.

  • Perform a parallel cell viability assay (e.g., MTT or PrestoBlue) to normalize the melanin content to the number of viable cells.

Data Analysis: Normalized Melanin Content = (Absorbance_treated / Viability_treated) / (Absorbance_control / Viability_control)

Protocol 3: Target Engagement and Selectivity Profiling

To ensure the probe's utility, it is crucial to confirm target engagement in cells and assess its selectivity.

Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify that the probe binds to tyrosinase in a cellular environment.

Kinase Profiling: Given the broad activity of quinazolinones, profiling against a panel of kinases is recommended to assess selectivity. Several commercial services offer this.

Experimental_Workflow Start Start In_Vitro_Assay Protocol 1: In Vitro Tyrosinase Inhibition Start->In_Vitro_Assay Cell_Based_Assay Protocol 2: Cellular Melanin Content In_Vitro_Assay->Cell_Based_Assay Target_Engagement Protocol 3: Target Engagement (CETSA) Cell_Based_Assay->Target_Engagement Selectivity_Profiling Selectivity Profiling (e.g., Kinase Panel) Target_Engagement->Selectivity_Profiling Data_Analysis Data Analysis and IC50/EC50 Determination Selectivity_Profiling->Data_Analysis Conclusion Validated Chemical Probe Data_Analysis->Conclusion caption Workflow for validating the chemical probe.

Figure 2: A comprehensive workflow for the validation and characterization of this compound as a chemical probe.

Troubleshooting and Considerations

  • Solubility Issues: If precipitation is observed in aqueous buffers, consider using a co-solvent like Pluronic F-127 or reducing the final concentration.

  • Cytotoxicity: High concentrations of the probe may induce cytotoxicity. Always perform a dose-response cell viability assay to determine the appropriate non-toxic concentration range for your experiments.

  • Off-Target Effects: The quinazolinone scaffold is known to interact with multiple targets.[2] It is essential to interpret results with caution and perform appropriate counter-screens to rule out off-target effects.

Conclusion

This compound represents a promising chemical probe for the investigation of cellular pathways, with a proposed application in the study of melanogenesis through tyrosinase inhibition. The protocols outlined in this guide provide a robust framework for its characterization and validation. By employing a systematic approach that combines in vitro, cell-based, and target engagement assays, researchers can confidently utilize this molecule to dissect complex biological processes and potentially uncover novel therapeutic targets.

References

  • El-Azab, A. S., et al. (2011). Synthesis and anticonvulsant activity of new 2-substituted-3-(2-methylphenyl)-4(3H)-quinazolinone derivatives. Acta Poloniae Pharmaceutica, 68(5), 675-685.
  • Guan, L. P., et al. (2019). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 24(12), 2286. [Link]

  • Hassan, A. S., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme. Molecules, 27(15), 4998. [Link]

  • Javaid, K., et al. (2016). Biological activity of quinazolinone derivatives: A review. Journal of Applied Pharmaceutical Science, 6(4), 176-184.
  • Khan, I., et al. (2018). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. RSC Advances, 8(52), 29699-29713. [Link]

  • Li, H., et al. (2019). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 24(22), 4081. [Link]

  • PubChem. (n.d.). Acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Tantray, M. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences, 4(1), 134-144. [Link]

  • AccelaChem. (n.d.). 30750-23-3,(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2012). 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3105. [Link]

  • Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry Letters, 25(1), 74-79.
  • Kandeel, M., et al. (2021). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 26(23), 7208. [Link]

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Application Notes & Protocols: 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile in cancer research. While this specific molecule is primarily recognized as a crucial synthetic intermediate, its core quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved anticancer agents.[1][2][3] This guide elucidates the hypothesized mechanisms of action based on the well-established bioactivity of the quinazolinone class, provides detailed protocols for its evaluation, and offers insights into experimental design and data interpretation.

Introduction: The Quinazolinone Scaffold as a Cornerstone of Targeted Therapy

The quinazolinone ring system is a bicyclic heterocyclic structure that has garnered immense interest in oncology due to its remarkable versatility and biological activity.[2] Its structural rigidity and capacity for modification at various positions allow for the fine-tuning of interactions with specific biological targets, leading to potent and selective therapeutic agents.[2] The first synthesis of a quinazoline derivative was reported in 1869, and since then, this scaffold has become central to the development of targeted cancer therapies.[4]

This compound (CAS 30750-23-3) represents a foundational structure within this class. It serves as a key building block in the synthesis of more complex molecules, particularly kinase inhibitors designed to target aberrant signaling pathways that drive tumor growth and proliferation.[5] Understanding its potential and the methodologies to evaluate its derivatives is therefore fundamental for any research program focused on novel kinase inhibitor discovery.

Hypothesized Mechanism of Action: Targeting Tyrosine Kinase Signaling

Based on extensive research into its analogues, the primary anticancer mechanism of agents derived from the quinazolinone scaffold is the inhibition of protein tyrosine kinases.[3][6][7] Tyrosine kinases are critical enzymes that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers.

Key Potential Targets:

  • Epidermal Growth Factor Receptor (EGFR): A primary target for many quinazoline-based drugs like Gefitinib and Erlotinib.[4][8] EGFR is often overexpressed or mutated in non-small-cell lung cancer, colorectal cancer, and other solid tumors. Inhibition blocks downstream pathways like RAS/MAPK and PI3K/AKT, leading to cell cycle arrest and apoptosis.[9][10]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[6][11] Inhibition of VEGFR, particularly VEGFR-2, can starve tumors of essential nutrients and oxygen.

  • Other Kinases: The scaffold has been used to develop inhibitors for a range of other kinases, including Pim-1 kinase and c-Src kinase, demonstrating its broad applicability.[6]

The diagram below illustrates the central role of EGFR in cell signaling and the point of intervention for quinazolinone-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Inhibitor Quinazolinone Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding Site AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone-based compounds.

Experimental Workflows and Protocols

The evaluation of a novel compound like this compound or its derivatives follows a logical cascade, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies.

experimental_workflow start Compound Synthesis & Characterization screen Protocol 1: Cytotoxicity Screening (MTT Assay) start->screen determine_ic50 Potent Activity (Low IC50)? screen->determine_ic50 mechanistic Mechanistic Assays determine_ic50->mechanistic Yes stop Low Priority or Redesign determine_ic50->stop No cell_cycle Protocol 2: Cell Cycle Analysis mechanistic->cell_cycle apoptosis Protocol 3: Apoptosis Assay mechanistic->apoptosis kinase Protocol 4: Kinase Inhibition Assay mechanistic->kinase conclusion Lead Candidate for Further Study cell_cycle->conclusion apoptosis->conclusion kinase->conclusion

Caption: High-level workflow for evaluating novel quinazolinone-based anticancer agents.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • This compound (or derivative), dissolved in DMSO to create a 10 mM stock solution.

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates, multichannel pipette, plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the stock compound in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO, matching the highest concentration used) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Expert Insights: The choice of incubation time (48 vs. 72 hours) can influence the IC₅₀ value. A 72-hour incubation is common for assessing growth inhibition, while shorter times may be used for acute toxicity. Always confirm that the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. By analyzing a population of cells with a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Phosphate-Buffered Saline (PBS).

  • 70% ethanol (ice-cold).

  • PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

Procedure:

  • Cell Treatment & Harvesting: Treat cells in 6-well plates with the compound as described above. Harvest the cells (including floating cells in the supernatant) by trypsinization, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the vehicle control. An accumulation of cells in a specific phase indicates cell cycle arrest.

Protocol 3: Apoptosis Quantification using Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Cancer cells treated with the compound at its IC₅₀ concentration for 24-48 hours.

  • 1X Binding Buffer.

Procedure:

  • Cell Harvesting: Collect cells, including supernatant, as described in the cell cycle protocol. Wash with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze by flow cytometry immediately. The analysis will quadrant the cell population:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

  • Analysis: Quantify the percentage of cells in each quadrant and compare the treated samples to the vehicle control to determine the extent of apoptosis induction.

Quantitative Data Summary

While specific IC₅₀ values for this compound are not widely published, data from studies on closely related 2,3-disubstituted quinazolin-4(3H)-one derivatives provide a benchmark for expected potency.[12][13]

Compound Type Cell Line Cancer Type Reported IC₅₀ / GI₅₀ (µM) Reference
2,3-disubstituted quinazolinoneA549Lung Cancer23.6 - 30.7[12]
2,3-disubstituted quinazolinoneMCF-7Breast Cancer43.9 - 47.2[12]
2-styrylquinazolin-4(3H)-oneMCF-7Breast Cancer1.3[13]
2-(naphthalen-1-yl)-dihydroquinazolinoneHT29Colon Cancer< 0.05[13]
2-(naphthalen-1-yl)-dihydroquinazolinoneA2780Ovarian Cancer< 0.05[13]

Note: This table presents representative data from the literature on related compounds to illustrate the potential range of activity and is not data for the title compound itself.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (Source: Google Scholar). [Link]

  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (Source: Current Topics in Medicinal Chemistry). [Link]

  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (Source: MDPI). [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: International Journal of Medical and Pharmaceutical Sciences). [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (Source: Bioorganic & Medicinal Chemistry). [Link]

  • 2‐(3,4‐Dihydro‐4‐oxo‐2‐quinazolinyl)acetonitriles in the Synthesis of New Condensed Pyrimidines. (Source: ResearchGate). [Link]

  • Efficient one-pot tandem synthesis and cytotoxicity evaluation of 2,3-disubstituted quinazolin-4(3H)-one derivatives. (Source: ResearchGate). [Link]

  • Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. (Source: ResearchGate). [Link]

  • This compound Product Description. (Source: MySkinRecipes). [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (Source: MDPI). [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (Source: RSC Publishing). [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (Source: BMC Chemistry). [Link]

  • Arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazides: Synthesis and evaluation of antitumor cytotoxicity and caspase activation activity. (Source: PubMed Central). [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (Source: Spandidos Publications). [Link]

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  • This compound Product Page. (Source: PubChem). [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (Source: PubMed Central). [Link]

  • Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. (Source: ResearchGate). [Link]

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Application Notes & Protocols: A Comprehensive Guide to Evaluating the In Vitro Antibacterial Activity of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Quinazolinone Derivative

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This nitrogen-containing heterocyclic system is the foundation for numerous compounds exhibiting potent pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and notably, antibacterial effects.[1][2][3] The relentless rise of antimicrobial resistance (AMR) has rendered many conventional antibiotics ineffective, creating a critical and urgent need for novel antibacterial agents with unique mechanisms of action.[1][3]

This application note focuses on 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile , a specific derivative of the 4(3H)-quinazolinone core. The structure-activity relationship (SAR) studies of this class suggest that substitutions at the 2- and 3-positions of the quinazolinone ring are pivotal for modulating biological activity.[4][5] The presence of an acetonitrile moiety at the 2-position presents an interesting chemical feature for exploration. While some quinazolinone derivatives are known to inhibit essential bacterial enzymes like DNA gyrase or penicillin-binding proteins (PBPs), the precise mechanism and efficacy of this specific compound are yet to be determined.[5][6]

Therefore, a systematic and robust evaluation of its antibacterial properties is the essential first step in assessing its potential as a future therapeutic. This guide provides a comprehensive, field-proven framework for researchers to conduct a thorough in vitro assessment, moving from initial qualitative screening to precise quantitative determination of antibacterial efficacy. The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and reliable data.[7][8][9][10][11]

Strategic Experimental Workflow

A multi-tiered approach is essential for a comprehensive antibacterial assessment. We begin with a broad screening assay to quickly determine if the compound possesses any activity and then proceed to more rigorous quantitative methods to define its potency and spectrum. This logical progression ensures efficient use of resources and builds a complete biological profile of the test compound.

The overall experimental strategy is outlined below:

experimental_workflow cluster_analysis Phase 3: Analysis Compound_Prep Compound Stock Preparation Screening Preliminary Screening: Agar Well Diffusion Compound_Prep->Screening Inoculum_Prep Standardized Bacterial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->Screening MIC Quantitative Assay: Minimum Inhibitory Concentration (MIC) Inoculum_Prep->MIC Screening->MIC If Active MBC Cidal vs. Static Assay: Minimum Bactericidal Concentration (MBC) MIC->MBC Follow-up Data_Analysis Data Interpretation & Reporting MIC->Data_Analysis MBC->Data_Analysis

Caption: High-level workflow for antibacterial activity testing.

Rationale for Bacterial Strain Selection

To ascertain the spectrum of activity, it is imperative to test the compound against a diverse panel of clinically relevant bacteria. This panel should include:

  • Gram-Positive Representatives: Such as Staphylococcus aureus (a common cause of skin and systemic infections) and Enterococcus faecalis (associated with opportunistic infections).

  • Gram-Negative Representatives: Such as Escherichia coli (a common gut bacterium and pathogen) and Pseudomonas aeruginosa (a notoriously resilient opportunistic pathogen). The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics, making activity against them particularly noteworthy.

  • Quality Control (QC) Strains: Utilize ATCC (American Type Culture Collection) standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to ensure assay validity and reproducibility, as recommended by CLSI and EUCAST.[12]

  • Resistant Strains (Optional but Recommended): Including strains like Methicillin-Resistant S. aureus (MRSA) provides critical data on the compound's potential to overcome existing resistance mechanisms.[5][13]

Core Protocols

Disclaimer: All work with microorganisms should be performed in a certified biosafety cabinet (BSC) using appropriate aseptic techniques.

Protocol 1: Preparation of Compound Stock and Bacterial Inoculum

A. Test Compound Stock Solution

  • Rationale: A high-concentration, sterile stock solution is required for serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay must be low enough (<1%) to not interfere with bacterial growth. A vehicle control is essential to confirm this.

  • Accurately weigh 10 mg of this compound and dissolve it in 1 mL of 100% DMSO to create a 10 mg/mL stock solution.

  • Vortex until fully dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.

  • Store at -20°C.

B. Standardized Bacterial Inoculum

  • Rationale: The density of the bacterial inoculum is one of the most critical variables in susceptibility testing. The 0.5 McFarland standard provides a reproducible cell density (approx. 1.5 x 10⁸ CFU/mL), ensuring consistency between experiments.[14][15]

  • Using a sterile loop, pick 3-5 isolated colonies of the desired bacterial strain from a fresh (18-24 hour) agar plate.

  • Suspend the colonies in 5 mL of sterile saline or Mueller-Hinton Broth (MHB).

  • Vortex thoroughly to create a homogenous suspension.

  • Adjust the turbidity of the suspension by adding more bacteria or sterile saline to visually match that of a 0.5 McFarland standard against a white background with contrasting black lines. This standardized suspension is now ready for the subsequent steps.

Protocol 2: Preliminary Screening by Agar Well Diffusion
  • Rationale: This method provides a rapid, qualitative assessment of antibacterial activity.[16] A clear "zone of inhibition" around the well indicates that the compound has diffused into the agar and inhibited bacterial growth.[14][17] The diameter of this zone provides a preliminary indication of potency.

agar_well_workflow A Prepare Bacterial Lawn on MHA Plate B Aseptically Create Wells (6 mm diameter) A->B C Add Test Compound & Controls to Wells B->C D Incubate at 37°C for 18-24 hours C->D E Measure Zone of Inhibition (mm) D->E

Caption: Step-by-step agar well diffusion method.

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum (from Protocol 1B) and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60° after each application to ensure uniform coverage.

  • Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer (6 mm diameter), punch uniform wells into the agar.

  • Loading: Pipette a fixed volume (e.g., 50 µL) of the test compound solution (e.g., at 1 mg/mL) into a designated well.

  • Controls: In separate wells on the same plate, add:

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin at 5 µg/mL).

    • Negative Control: The solvent used to dissolve the compound (e.g., 10% DMSO in water).

  • Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a caliper.

Protocol 3: Quantitative Determination of Minimum Inhibitory Concentration (MIC)
  • Rationale: The broth microdilution method is the "gold standard" for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20] This quantitative value is essential for comparing the potency of different compounds.

Procedure:

  • Plate Setup: Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of the test compound, appropriately diluted from the stock to twice the highest desired starting concentration (e.g., 256 µg/mL), into well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down, then transfer 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Controls:

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive only the bacterial inoculum.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and should remain clear.

  • Inoculum Preparation for Assay: Dilute the standardized 0.5 McFarland suspension from Protocol 1B into CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well after inoculation. (A typical dilution is 1:150).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). A microplate reader can also be used to measure optical density (OD₆₀₀).

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
  • Rationale: The MIC value does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC test is a crucial follow-up to determine the lowest concentration required to kill 99.9% of the initial bacterial population.[21][22][23] A compound is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[22]

Procedure:

  • Subculturing: Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Plating: Using a calibrated pipette, take a 10 µL aliquot from each selected well (and the growth control well) and spot-plate it onto a fresh, antibiotic-free MHA plate.

  • Incubation: Allow the spots to dry, then incubate the MHA plate at 37°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies that have grown from each spot. The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation and Interpretation

Data should be recorded systematically in tables for clear comparison and analysis.

Table 1: Example Data for Agar Well Diffusion Assay

Bacterial Strain Test Compound (1 mg/mL) Ciprofloxacin (5 µg/mL) Vehicle (10% DMSO)
S. aureus ATCC 29213 18 mm 25 mm 0 mm
E. coli ATCC 25922 12 mm 30 mm 0 mm
P. aeruginosa ATCC 27853 0 mm 22 mm 0 mm

| MRSA (Clinical Isolate) | 16 mm | 15 mm | 0 mm |

Table 2: Example Data for MIC and MBC Assays

Bacterial Strain Compound MIC (µg/mL) Compound MBC (µg/mL) MBC/MIC Ratio Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 29213 8 16 2 0.5
E. coli ATCC 25922 32 >128 >4 0.015
P. aeruginosa ATCC 27853 >128 >128 - 0.25

| MRSA (Clinical Isolate) | 16 | 32 | 2 | 8 |

  • Interpretation: In this hypothetical example, the data suggests that this compound has promising bactericidal activity (MBC/MIC ≤ 4) against Gram-positive strains, including MRSA. Its activity is moderate against E. coli and appears to be primarily bacteriostatic, while it shows no significant activity against the highly resistant P. aeruginosa. This profile is common for new chemical entities and provides a clear direction for further optimization studies.

References

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  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
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  • Grokipedia. (n.d.). Minimum bactericidal concentration.
  • ACS Publications. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4434-4443. doi: 10.1021/acs.jmedchem.6b00134
  • International Journal of Pharmaceutical Research and Applications. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
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  • NIH. (n.d.).
  • BioPro Reporter. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing.
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  • NIH. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. Molecules, 24(19), 3612. doi: 10.3390/molecules24193612
  • EUCAST. (n.d.). EUCAST - Home.
  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay.
  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4). doi: 10.1128/JCM.01934-17
  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics.
  • NIH. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(3). doi: 10.1128/CMR.00004-19
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • EUCAST. (n.d.). Guidance Documents.
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  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1.
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  • ACS Publications. (2023). Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives. Journal of Agricultural and Food Chemistry, 71(8), 3847-3858. doi: 10.1021/acs.jafc.2c08920
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Dissolving 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Solubility Challenge

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are crucial targets in oncology research.[3] Like many heterocyclic compounds rich in aromatic character, this compound exhibits poor aqueous solubility, a significant hurdle for its application in cell-based assays.

This guide provides a comprehensive, field-proven protocol for the solubilization of this compound for in vitro cell culture experiments. We will delve into the rationale behind solvent selection, provide step-by-step instructions for the preparation of stock and working solutions, and discuss critical considerations for maintaining the integrity of your experiments.

Physicochemical Properties at a Glance

A fundamental understanding of the compound's properties is the first step in developing a robust dissolution protocol.

PropertyValueSource
CAS Number 30750-23-3[4]
Molecular Formula C₁₀H₇N₃O[4]
Molecular Weight 185.18 g/mol [4]

Solvent Selection: The Rationale for Using DMSO

For poorly water-soluble compounds destined for cell culture, the ideal solvent should possess strong solubilizing power and exhibit minimal cytotoxicity at its working concentration. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional ability to dissolve a broad spectrum of polar and nonpolar compounds.[5][6]

Why DMSO is the Preferred Choice:

  • High Solubilizing Capacity: DMSO is a powerful aprotic solvent capable of disrupting the crystal lattice energy of compounds like this compound.

  • Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media in all proportions, which facilitates the dilution of the stock solution to the final working concentration.

  • Established Use in Cell Culture: There is a vast body of literature on the use of DMSO in cell-based assays, and its effects on various cell lines are well-documented.

However, it is crucial to be aware of the potential biological effects of DMSO. At higher concentrations, DMSO can induce cell stress, affect cell differentiation, and exhibit cytotoxicity. Therefore, it is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO. A high-concentration stock is essential for minimizing the volume of solvent added to the cell culture, thereby reducing the risk of solvent-induced artifacts.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:

  • Determine the Desired Stock Concentration: A common starting point for a stock solution is 10 mM.

  • Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed: Mass (mg) = Desired Concentration (mM) * Molecular Weight ( g/mol ) * Volume (mL)

    • Example for a 10 mM stock in 1 mL of DMSO: Mass (mg) = 10 mM * 185.18 g/mol * 0.001 L = 1.85 mg

  • Weigh the Compound: Accurately weigh the calculated mass of this compound using an analytical balance.

  • Dissolution: a. Transfer the weighed compound into a sterile amber microcentrifuge tube. b. Add the calculated volume of sterile DMSO. c. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. d. Visually inspect the solution for any undissolved particles.

  • Aiding Dissolution (if necessary): a. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. b. Gentle warming in a 37°C water bath can also be employed, but caution should be exercised as heat can degrade some compounds.

  • Storage: a. Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber vials to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into your complete cell culture medium to achieve the desired final concentration for treating your cells.

Key Principle: Serial Dilution

To avoid precipitation of the compound upon dilution into the aqueous cell culture medium, it is crucial to perform serial dilutions rather than a single large dilution.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw the Stock Solution: Thaw one aliquot of the stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.

  • Prepare an Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of your stock solution in complete cell culture medium. For example, if your stock is 10 mM and your highest final concentration is 10 µM, you could prepare a 100 µM intermediate solution. b. To do this, add a small volume of the stock solution to a larger volume of pre-warmed medium and mix well by pipetting up and down.

  • Prepare Final Working Solutions: a. From the intermediate dilution (or directly from the stock for very high final concentrations), perform serial dilutions in complete cell culture medium to achieve your desired range of concentrations. b. Example Serial Dilution: To prepare a series of 10 µM, 5 µM, 2.5 µM, etc., solutions, you would serially dilute your intermediate solution with an equal volume of medium at each step.

  • Vehicle Control: It is essential to prepare a vehicle control. This control should contain the same final concentration of DMSO as your highest treatment concentration but without the compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent.

  • Treat the Cells: Add the prepared working solutions (including the vehicle control) to your cell cultures.

Experimental Workflow and Decision-Making

The following diagram illustrates the workflow for dissolving and preparing this compound for cell culture experiments.

G cluster_prep Preparation of Stock Solution cluster_dilution Preparation of Working Solution cluster_experiment Cell Treatment weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve aid_dissolution 3. Aid Dissolution (Optional) - Vortex - Sonicate - Gentle Warming dissolve->aid_dissolution aliquot 4. Aliquot for Single Use aid_dissolution->aliquot store 5. Store at -20°C aliquot->store thaw 1. Thaw Stock Aliquot store->thaw intermediate 2. Prepare Intermediate Dilution in Pre-warmed Medium thaw->intermediate serial 3. Perform Serial Dilutions in Pre-warmed Medium intermediate->serial treat Add Working Solutions and Vehicle Control to Cells serial->treat vehicle 4. Prepare Vehicle Control (Medium + Same % DMSO) vehicle->treat

Figure 1. Workflow for the preparation of this compound solutions for cell culture.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If you observe precipitation when diluting your stock solution, try a more gradual serial dilution. You can also try pre-mixing the stock solution with a small volume of serum-containing medium before adding it to the rest of the medium, as serum proteins can sometimes help to keep hydrophobic compounds in solution.

  • DMSO Cytotoxicity: Always determine the maximum tolerable concentration of DMSO for your specific cell line. This can be done by performing a dose-response experiment with DMSO alone and assessing cell viability. For most cell lines, the final DMSO concentration should not exceed 0.5%.

  • Compound Stability: Be aware of the stability of this compound in DMSO and in your final working solution. It is recommended to prepare fresh working solutions for each experiment.

  • Quality of DMSO: Always use high-purity, anhydrous, and sterile DMSO to avoid introducing contaminants or water, which can affect the solubility and stability of your compound.

Alternative Solvents

While DMSO is the most common choice, other solvents can be considered if DMSO is not suitable for your experimental system.

SolventProsCons
Ethanol Less toxic than DMSO for some cell lines.Lower solubilizing power than DMSO; can be volatile.
Dimethylformamide (DMF) Strong solubilizing power.More toxic than DMSO; use with caution.

If you choose an alternative solvent, it is crucial to perform a vehicle control with that solvent and to determine its cytotoxic concentration for your cell line.

Conclusion

The successful use of this compound in cell culture hinges on its proper dissolution and the careful preparation of working solutions. By following the protocols and best practices outlined in this guide, researchers can confidently prepare this compound for in vitro assays, ensuring the reliability and reproducibility of their experimental results. The key to success lies in the use of high-quality DMSO, the preparation of a concentrated stock solution, and the meticulous execution of serial dilutions to avoid precipitation and minimize solvent-induced artifacts.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Cell Biology. (2007). pyridine, chloroform and metahnol as a solvent for chemopreventive agents. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Taha, E. A., et al. (2012). 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2105-6.
  • Abdel-Aziz, A. A. M., et al. (2021). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 26(24), 7654.
  • Abdelmonsef, A. H., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(22), 5529.
  • Al-Suwaidan, I. A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 133–146.
  • Glavač, N., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 86(12), 1255-1266.
  • Baragaña, B., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13094–13113.
  • Glavač, N., et al. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. Retrieved from [Link]

  • AccelaChem. (n.d.). 30750-23-3,(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile. Retrieved from [Link]

  • Chem-Space. (n.d.). Compound 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile. Retrieved from [Link]

  • Musumarra, G., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899.
  • El-Sayed, N. N. E., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4799.

Sources

Application Notes and Protocols for High-Throughput Screening of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This scaffold is a cornerstone in the development of various therapeutic agents, demonstrating a broad spectrum of biological effects including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] Notably, quinazolinone derivatives have been successfully developed into clinically approved drugs, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib, used in targeted cancer therapy.[5]

2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is a member of this versatile chemical class. Its structural features, including the quinazolinone core and a reactive acetonitrile group, make it an attractive candidate for inclusion in small molecule libraries for high-throughput screening (HTS). The exploration of this compound in HTS campaigns can unveil novel biological activities and pave the way for the development of new therapeutic leads.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in HTS. It outlines a comprehensive, cell-based cytotoxicity screening protocol and discusses the potential mechanisms of action that can be further investigated.

Principle of the High-Throughput Screening Approach

The proposed HTS campaign is designed to identify the cytotoxic effects of this compound against a human cancer cell line. A cell-based assay is chosen as it provides a more physiologically relevant context compared to biochemical assays, allowing for the simultaneous assessment of compound permeability, metabolic stability, and impact on cellular pathways.[6]

The primary screen will employ a robust and sensitive luminescence-based cell viability assay that quantifies adenosine triphosphate (ATP), a key indicator of metabolically active cells.[7] A decrease in the luminescent signal upon treatment with the test compound indicates a reduction in cell viability. This method is highly amenable to automation and miniaturization to a 384-well plate format, which is standard for HTS.[3]

Compounds that exhibit significant activity in the primary screen ("hits") will be subjected to secondary assays to confirm their activity and elucidate their mechanism of action.

Experimental Protocols

Primary High-Throughput Screening: Cell Viability Assay

This protocol is designed to assess the cytotoxic activity of this compound in a 384-well plate format.

Materials and Reagents:

  • Human cancer cell line (e.g., A549 - non-small cell lung cancer, known to be sensitive to EGFR inhibitors)

  • Complete cell culture medium (e.g., F-12K Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Positive control (e.g., Paclitaxel or a known EGFR inhibitor like Gefitinib)

  • ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Sterile, white, clear-bottom 384-well microplates

  • Automated liquid handling systems

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Culture A549 cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium to a final concentration of 2 x 10^5 cells/mL.

    • Using an automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a concentration range for testing (e.g., from 100 µM to 1 nM).

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plates. This will result in a final concentration range in the wells (e.g., from 100 µM to 1 nM, with a final DMSO concentration of ≤0.5%).

    • Include wells with DMSO only as a negative control (vehicle control) and a positive control (e.g., Paclitaxel at a known cytotoxic concentration).

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the assay plates and the luminescent cell viability reagent to room temperature.

    • Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 25 µL).

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Hit Identification:

The raw luminescence data will be normalized to the controls on each plate. The percentage of cell viability will be calculated as follows:

% Viability = [(Luminescence_Compound - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)] * 100

A Z'-factor, a statistical measure of assay quality, should be calculated for each screening plate to ensure the robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Z' = 1 - [(3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|]

"Hits" are typically defined as compounds that cause a statistically significant reduction in cell viability (e.g., >50% inhibition or a Z-score < -3) at a specific concentration.

Visualization of Experimental Workflow and Potential Signaling Pathway

To provide a clearer understanding of the HTS process and the potential biological context, the following diagrams have been generated.

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis Cell_Seeding Cell Seeding (384-well plate) Incubation_24h 24h Incubation (37°C, 5% CO2) Cell_Seeding->Incubation_24h Compound_Addition Compound Addition (Test Compound, Controls) Incubation_24h->Compound_Addition Incubation_48_72h 48-72h Incubation Compound_Addition->Incubation_48_72h Reagent_Addition Add ATP-based Luminescence Reagent Incubation_48_72h->Reagent_Addition Luminescence_Reading Luminescence Reading (Plate Reader) Reagent_Addition->Luminescence_Reading Data_Normalization Data Normalization (% Viability) Luminescence_Reading->Data_Normalization Hit_Identification Hit Identification (Activity Threshold) Data_Normalization->Hit_Identification

Caption: High-throughput screening workflow for cytotoxicity assessment.

Given that many quinazolinone derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a potential mechanism of action for this compound could involve the inhibition of this pathway, which is crucial for cell proliferation and survival.[1][8][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Binding & Dimerization Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Data Presentation and Interpretation

The results from the HTS can be summarized in a table to facilitate comparison and hit selection.

Compound IDConcentration (µM)% ViabilityZ-ScoreHit?
This compound1035.2-3.8Yes
This compound185.7-0.5No
Positive Control (Paclitaxel)15.1-5.2-
Vehicle Control (DMSO)-100.00.0-

This table presents hypothetical data for illustrative purposes.

Secondary Assays and Mechanism of Action Studies

Hits identified from the primary screen should be further characterized through a series of secondary assays to confirm their activity and investigate their mechanism of action.

  • Dose-Response Confirmation: Perform a more detailed concentration-response curve for the hit compound to determine its IC50 (half-maximal inhibitory concentration).

  • Orthogonal Assays: Utilize a different cell viability assay (e.g., a resazurin-based assay that measures metabolic activity) to confirm that the observed effect is not an artifact of the primary assay chemistry.[3]

  • Mechanism of Action Studies: Based on the known activities of quinazolinone derivatives, potential mechanisms to investigate include:

    • EGFR Inhibition: Assess the compound's ability to inhibit EGFR phosphorylation in a cell-based ELISA or Western blot analysis.

    • Tubulin Polymerization Assay: A fluorescence-based in vitro assay can determine if the compound interferes with microtubule dynamics.[10][11]

    • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M, which is characteristic of tubulin-targeting agents).

    • Apoptosis Assays: Measure markers of apoptosis (e.g., caspase-3/7 activation) to confirm that the observed cytotoxicity is due to programmed cell death.

Conclusion

This compound represents a promising starting point for drug discovery campaigns. The high-throughput screening protocols and follow-up studies detailed in this application note provide a robust framework for identifying and characterizing its potential as an anticancer agent. By systematically evaluating its cytotoxic effects and elucidating its mechanism of action, researchers can unlock the therapeutic potential of this quinazolinone derivative.

References

  • Vertex AI Search.
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Expert Opinion on Drug Discovery.
  • Study on quinazolinone derivative and their pharmacological actions. (2024).
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules.
  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2024). Pharmaceuticals.
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC). UCSF.
  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2005). Molecular Systems Biology.
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Molecular and Organic Chemistry.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Molecules.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (2023). Biotechnology Journal.
  • EGF/EGFR Signaling Pathway.
  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (2020).
  • EGFR Signaling P
  • EGFR Inhibitor P
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals.
  • High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. (2021). Frontiers in Oncology.
  • High throughput cell-based screening methods for cancer drug discovery. (2023). ScienceDirect.
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Pharmaceutical Nanotechnology.
  • Cell Viability, Proliferation and Cytotoxicity Assays.
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2014). Expert Opinion on Drug Discovery.

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application of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile for Neuroscience Research

Foreword: Scaffolding Potential in CNS Drug Discovery

The quinazolin-4(3H)-one core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this structure have been explored for a wide range of therapeutic applications, including oncology and infectious diseases.[1] Within the realm of neuroscience, this scaffold has shown significant promise, with numerous analogues exhibiting potent anticonvulsant and central nervous system (CNS) depressant activities.[2][3]

This document focuses on This compound , a specific member of this promising chemical family. While direct and extensive research on this particular compound in neuroscience is emerging, its structural features suggest a strong potential for CNS activity. This guide is intended for researchers, scientists, and drug development professionals. It provides a technical framework for investigating the neuroscience applications of this compound by extrapolating from established methodologies for closely related quinazolinone analogues. The protocols and insights herein are designed to serve as a robust starting point for novel research endeavors.

Compound Profile: this compound

A clear understanding of the physicochemical properties of a compound is the foundation of any rigorous experimental design.

PropertyValueSource
Molecular Formula C₁₀H₇N₃O[4][5]
Molecular Weight 185.18 g/mol [5]
CAS Number 30750-23-3[5]
Appearance Expected to be a solid at room temperature[6]
Solubility To be determined empirically in relevant solvents (e.g., DMSO, Ethanol)

Hypothesized Mechanism of Action in Neuroscience

Based on extensive studies of its structural cousins, this compound is hypothesized to modulate CNS activity primarily through interaction with GABAa receptors.[7] Many quinazolin-4(3H)-one derivatives act as positive allosteric modulators at the benzodiazepine binding site of the GABAa receptor, enhancing the inhibitory effect of GABA and leading to a reduction in neuronal excitability.[7] This mechanism is central to the anticonvulsant and sedative-hypnotic effects observed in this class of compounds.[3]

An alternative, though less directly supported, potential mechanism could involve the modulation of other CNS targets, such as tubulin polymerization, which has been noted for some quinazolinone derivatives in the context of neuroblastoma cell lines.[8]

Hypothesized_GABAa_Modulation cluster_PreSynaptic Presynaptic Terminal cluster_PostSynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAaR GABAa Receptor (Chloride Channel) Cl_ion Cl⁻ GABAaR->Cl_ion Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx Compound This compound Compound->GABAaR Positive Allosteric Modulation GABA->GABAaR Binds Reduced Neuronal\nExcitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal\nExcitability Leads to In_Vivo_Anticonvulsant_Workflow start Start: Acclimatize Mice grouping Group Animals (Vehicle, Test Compound, Positive Control) start->grouping admin Administer Compound (i.p.) (e.g., 50, 100, 150 mg/kg) grouping->admin wait Wait 30-60 min (Absorption Period) admin->wait ptz Administer PTZ (s.c.) (Convulsant Dose) wait->ptz observe Observe for 30 min ptz->observe data Record Data: 1. Seizure Latency 2. Seizure Severity (Racine Scale) 3. Protection Percentage observe->data end End of Experiment data->end

Sources

Application Notes and Protocols for the Synthesis of 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potent pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral effects.[1] The introduction of a cyanomethyl (-CH2CN) group at the 2-position of the quinazolinone ring to form 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile and its derivatives offers a versatile handle for further chemical modifications, making these compounds valuable intermediates in the synthesis of more complex, biologically active molecules. This document provides detailed protocols for the primary synthetic routes to this important class of compounds.

Synthetic Strategies: An Overview

The synthesis of this compound derivatives can be broadly approached through two main strategies:

  • Two-Step Synthesis via a 2-(Chloromethyl) Intermediate: This robust method involves the initial formation of a 2-(chloromethyl)quinazolin-4(3H)-one, followed by a nucleophilic substitution with a cyanide salt.

  • One-Pot Cyclocondensation Reactions: These methods aim to construct the quinazolinone ring and introduce the C2-substituent in a single, efficient step, often from readily available starting materials like 2-aminobenzamide (anthranilamide).

This guide will detail the protocols for each of these strategies, explaining the underlying chemical principles and providing practical, step-by-step instructions.

Method 1: Two-Step Synthesis via 2-(Chloromethyl)-4(3H)-quinazolinone

This highly reliable, two-step approach is one of the most effective methods for preparing this compound derivatives. The strategy hinges on the initial synthesis of a 2-(chloromethyl)quinazolinone intermediate, which is then converted to the target nitrile.

Step 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one

This protocol is adapted from an improved one-step synthesis utilizing o-anthranilic acids and chloroacetonitrile.[3] The reaction proceeds through the formation of a chloroacetamidine intermediate which then undergoes cyclization with the anthranilic acid.

Reaction Scheme:

Step 1 Synthesis anthranilic_acid o-Anthranilic Acid intermediate 2-(Chloromethyl)quinazolin-4(3H)-one anthranilic_acid->intermediate One-pot reaction in Anhydrous MeOH chloroacetonitrile Chloroacetonitrile chloroacetonitrile->intermediate One-pot reaction in Anhydrous MeOH base Base (e.g., NaOMe) base->intermediate One-pot reaction in Anhydrous MeOH Step 2 Synthesis chloro_intermediate 2-(Chloromethyl)quinazolin-4(3H)-one product This compound chloro_intermediate->product Nucleophilic Substitution in Ethanol/Water cyanide NaCN or KCN cyanide->product Nucleophilic Substitution in Ethanol/Water

Figure 2: Nucleophilic substitution to form the acetonitrile derivative.

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend the 2-(chloromethyl)quinazolin-4(3H)-one (1 mmol) in a mixture of ethanol and water.

  • Addition of Cyanide: Add sodium cyanide or potassium cyanide (1.2 mmol) to the suspension. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). [4]4. Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expert Insights:

  • Causality: The reaction proceeds via a standard SN2 mechanism. The polar protic solvent system (ethanol/water) is suitable for dissolving the cyanide salt while still allowing for the nucleophilic attack.

  • Trustworthiness: This is a well-established transformation in organic synthesis. The progress of the reaction can be easily monitored, and the product is typically stable and readily purified.

Method 2: One-Pot Cyclocondensation of 2-Aminobenzamide with Ethyl Cyanoacetate

This method offers a more direct and atom-economical route to the target compounds by constructing the quinazolinone ring and installing the cyanomethyl group in a single step. This approach involves the cyclocondensation of 2-aminobenzamide with a reagent that provides the C2-carbon and the attached cyanomethyl group, such as ethyl cyanoacetate.

Reaction Scheme:

One-Pot Synthesis aminobenzamide 2-Aminobenzamide product This compound aminobenzamide->product Cyclocondensation (High Temperature or Catalysis) ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->product Cyclocondensation (High Temperature or Catalysis)

Figure 3: One-pot synthesis via cyclocondensation.

Protocol:

  • Reaction Mixture: In a sealed tube or a flask equipped with a reflux condenser, combine 2-aminobenzamide (1 mmol) and ethyl cyanoacetate (1.2 mmol).

  • Catalyst/Conditions: Add a suitable catalyst, such as a Lewis acid or a solid acid catalyst like Gallium-containing MCM-22 zeolite. [5][6]Alternatively, the reaction can be performed under high-temperature, solvent-free conditions.

  • Reaction: Heat the mixture to the required temperature (e.g., 120-150 °C) and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture. If a solid forms, it can be triturated with a suitable solvent like ethanol or diethyl ether and then collected by filtration.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Expert Insights:

  • Causality: The reaction is believed to proceed via an initial acylation of the amino group of 2-aminobenzamide by the ester of ethyl cyanoacetate, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. The active methylene group of the ethyl cyanoacetate is key to this transformation.

  • Trustworthiness: One-pot syntheses are inherently efficient, reducing waste and saving time. The success of this method is often dependent on the choice of catalyst and reaction conditions, which may require optimization for different substituted derivatives.

Data Summary

MethodKey Starting MaterialsNumber of StepsTypical YieldsAdvantagesDisadvantages
Method 1 o-Anthranilic acid, Chloroacetonitrile, NaCN/KCN2Good to ExcellentReliable, high-yielding, well-established chemistryTwo-step process, use of highly toxic cyanide salts
Method 2 2-Aminobenzamide, Ethyl Cyanoacetate1Moderate to GoodOne-pot, atom-economical, avoids handling of cyanide salts directly in the final stepMay require catalyst optimization, potentially harsh reaction conditions

References

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The Strategic Utility of 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile in the Synthesis of Complex Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Versatility of a Key Building Block

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2] Within the vast library of quinazolinone-based synthons, 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile stands out as a particularly versatile and reactive building block. Its unique bifunctional nature, possessing both a nucleophilic active methylene group and an electrophilic nitrile, opens avenues for the construction of complex, fused heterocyclic systems of significant interest in drug discovery.[3][4]

This guide provides a comprehensive overview of the synthetic applications of this compound, with a focus on detailed protocols for its preparation and its use in the synthesis of novel pyrimido[4',5':5,6]pyrido[2,1-b]quinazoline derivatives. The methodologies presented herein are designed to be robust and reproducible, providing researchers with the tools to explore the rich chemistry of this valuable synthetic intermediate.

PART 1: Synthesis of the Building Block: this compound

A reliable and scalable synthesis of the title compound is paramount for its widespread application. While several synthetic routes have been reported, a common and efficient method involves the reaction of 2-(chloromethyl)quinazolin-4(3H)-one with a cyanide source. This approach leverages the reactivity of the chloromethyl group towards nucleophilic displacement.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from the corresponding 2-(chloromethyl)quinazolin-4(3H)-one.

Materials:

  • 2-(Chloromethyl)quinazolin-4(3H)-one

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq) in anhydrous DMF.

  • Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 eq) portion-wise at room temperature. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Data Presentation: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
2-(Chloromethyl)quinazolin-4(3H)-oneNaCNDMF60-704-6Typically >80%

Experimental Workflow: Synthesis of the Building Block

start Start dissolve Dissolve 2-(chloromethyl)quinazolin-4(3H)-one in anhydrous DMF start->dissolve add_cyanide Add NaCN portion-wise dissolve->add_cyanide heat Heat to 60-70 °C and stir for 4-6 h add_cyanide->heat monitor Monitor by TLC heat->monitor workup Aqueous work-up and extraction with Ethyl Acetate monitor->workup Reaction complete purify Purify by recrystallization workup->purify end End purify->end

Caption: Workflow for the synthesis of this compound.

PART 2: Application in the Synthesis of Fused Heterocyclic Systems

The strategic placement of the active methylene and nitrile functionalities in this compound makes it an ideal precursor for the construction of novel, condensed heterocyclic systems. A prime example is its application in the synthesis of pyrimido[4',5':5,6]pyrido[2,1-b]quinazolines, a class of compounds with potential applications in medicinal chemistry.[1][3]

Reaction Pathway: From Building Block to Fused Tricyclic System

The synthesis of the pyrimido[4',5':5,6]pyrido[2,1-b]quinazoline core involves a two-step sequence:

  • Acylation: The active methylene group of this compound is first acylated by a suitable pyrimidine derivative, such as 5-chloro-2-(methylsulfonyl)pyrimidine-4-carbonyl chloride. This reaction forms an N-acylated intermediate.

  • Intramolecular Cyclization: The intermediate undergoes a base-mediated intramolecular cyclization. This Thorpe-Ziegler type reaction involves the nucleophilic attack of the enolate (formed from the active methylene group) onto the nitrile carbon, followed by tautomerization and subsequent ring closure to yield the final fused heterocyclic system.[5][6][7]

Reaction Mechanism Visualization

start This compound acylation Acylation of active methylene group start->acylation reagent 5-Chloro-2-(methylsulfonyl)pyrimidine- 4-carbonyl chloride reagent->acylation intermediate N-Acylated Intermediate acylation->intermediate cyclization Intramolecular Cyclization (Thorpe-Ziegler) intermediate->cyclization base Base (e.g., Triethylamine) base->cyclization product Pyrimido[4',5':5,6]pyrido[2,1-b]quinazoline cyclization->product

Caption: Reaction pathway for the synthesis of pyrimido[4',5':5,6]pyrido[2,1-b]quinazolines.

Protocol 2: Synthesis of 3-(Methylsulfonyl)-5,12-dioxo-7,12-dihydro-5H-pyrimido[4',5':5,6]pyrido[2,1-b]quinazoline-6-carbonitrile

This protocol details the two-step synthesis of a representative pyrimido[4',5':5,6]pyrido[2,1-b]quinazoline derivative from this compound.[3]

Materials:

  • This compound

  • 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

Step 1: Acylation

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled and stirred solution, add triethylamine (1.1 eq) followed by the dropwise addition of a solution of 5-chloro-2-(methylsulfonyl)pyrimidine-4-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-acylated intermediate can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Dissolve the crude N-acylated intermediate from Step 1 in anhydrous DMF.

  • Base Addition: To the stirred solution, add triethylamine (2.0-3.0 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., DMF/ethanol) to yield the pure 3-(methylsulfonyl)-5,12-dioxo-7,12-dihydro-5H-pyrimido[4',5':5,6]pyrido[2,1-b]quinazoline-6-carbonitrile.

Data Presentation: Synthesis of the Fused Heterocycle

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)
1. AcylationThis compound5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonyl chloride, Et₃NDCM0 to RT12-16
2. CyclizationN-Acylated IntermediateEt₃NDMF80-1006-8

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block for the synthesis of complex, fused heterocyclic systems. The protocols detailed herein provide a solid foundation for researchers to explore its synthetic potential further. The resulting pyrimido[4',5':5,6]pyrido[2,1-b]quinazoline scaffold holds significant promise for the development of novel therapeutic agents, and further derivatization and biological evaluation of these compounds are warranted. The strategic application of this building block will undoubtedly continue to contribute to the advancement of medicinal chemistry and drug discovery.

References

  • Anonymous. 2‐(3,4‐Dihydro‐4‐oxo‐2‐quinazolinyl)acetonitriles in the Synthesis of New Condensed Pyrimidines. ChemInform. 2005;36(16). Available from: [Link]

  • Fathy U, Gouhar RS, Younis A, El-Ghonemy DH. Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacogn J. 2021;13(2):550-62. Available from: [Link]

  • Abdel-rahman, A. A.-H., et al. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. National Institutes of Health. 2024. Available from: [Link]

  • El-Azab, A. S., et al. 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 7):o2105-6. Available from: [Link]

  • Rafeeq, M., et al. Green and efficient synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3- dihydropthalazine-1,4-dione. Indian Journal of Chemistry. 2007. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Thorpe reaction. Wikimedia Foundation. 2023. Available from: [Link]

  • Chem-Station. Thorpe-Ziegler Reaction. Chem-Station Int. Ed. 2014. Available from: [Link]

  • Gao, C., et al. Quinazoline derivatives: synthesis and bioactivities. PMC. 2013. Available from: [Link]

  • MySkinRecipes. This compound. MySkinRecipes. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Al-Suwaidan, I. A., et al. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PMC. 2013. Available from: [Link]

  • Khilya, O. V., et al. SYNTHESIS OF 2-HETARYL-2-(TETRAHYDROFURAN-2-YLIDENE)ACETONITRILES. Chemistry of Heterocyclic Compounds. 2011. Available from: [Link]

  • PubChem. 2-[2-(chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile. National Center for Biotechnology Information. Available from: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. 2015. Available from: [Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles and ensure the integrity of your research.

Understanding the Challenge: The Quinazolinone Scaffold

The core of this compound's solubility issues lies in its chemical architecture. The 4(3H)-quinazolinone scaffold is a rigid, fused heterocyclic ring system. This structure, often combined with other lipophilic components, results in high crystal lattice energy and low polarity. Consequently, it is energetically unfavorable for water molecules to effectively solvate the compound, leading to poor aqueous solubility. Many compounds with this scaffold are categorized under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[1]

Part 1: Troubleshooting Guide - A Stepwise Approach to Solubilization

This guide provides a systematic workflow for addressing solubility issues with this compound, from initial stock preparation to final assay concentrations.

Q1: My compound won't dissolve in my aqueous buffer. Where do I start?

Initial Strategy: The Organic Solvent Stock Solution

The universally accepted first step for compounds with poor aqueous solubility is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most prevalent choice due to its strong solvating power for a wide range of organic molecules.[1][2]

dot

Caption: Initial workflow for dissolving the compound.

Experimental Protocol: Preparation of a DMSO Stock Solution

  • Preparation: Allow both the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening. This minimizes the absorption of atmospheric moisture by the hygroscopic DMSO.[2]

  • Weighing: Accurately weigh the desired mass of the compound in a sterile, dry microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10-50 mM).

  • Dissolution: Facilitate dissolution using one or more of the following methods:

    • Vortexing: Mix the solution vigorously for 2-3 minutes.

    • Sonication: Place the tube in a sonicator water bath for 5-10 minutes to break down compound aggregates.[3]

    • Gentle Warming: Briefly warm the solution to 30-37°C. Avoid excessive heat, as it may degrade the compound.[1][3]

Q2: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium or buffer. What's happening and how can I fix it?

This common issue is known as "crashing out" or "precipitation upon dilution."[2][4] It occurs because the compound is soluble in the organic stock solvent but not in the final aqueous environment. The sharp decrease in DMSO concentration upon dilution causes the compound to fall out of solution.

Troubleshooting Strategies for Precipitation Upon Dilution:

StrategyMechanismKey Considerations
Reduce Final Concentration The simplest approach is to lower the final concentration in the assay to a level below the compound's aqueous solubility limit.May not be feasible if a high concentration is required for the desired biological effect.
Introduce a Co-solvent Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to the aqueous buffer can increase the compound's solubility.[1][5]The co-solvent must be compatible with your experimental system (e.g., not cytotoxic in cell-based assays). Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[5][6]
Utilize Surfactants Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1]Surfactants like Tween® 80 or Pluronic® F-68 are often used. Ensure the chosen surfactant does not interfere with the assay.[1]
Complexation with Cyclodextrins Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][7]Pre-incubating the compound with the cyclodextrin before final dilution can be an effective strategy.[1]

dot

Caption: Decision tree for addressing compound precipitation.

Part 2: Frequently Asked Questions (FAQs)

Q3: How does pH affect the solubility of this compound?

Practical Implication: Adjusting the pH of your buffer to be more acidic could enhance solubility. However, you must ensure that the new pH is compatible with your compound's stability and the biological integrity of your assay.[4]

Q4: My DMSO stock solution precipitates when stored at 4°C or -20°C. What should I do?

This indicates that the compound's solubility in DMSO is temperature-dependent.[1] Some compounds are less soluble at lower temperatures.

Recommendations:

  • Store at Room Temperature: If the compound is stable, storing the DMSO stock solution at room temperature, protected from light and moisture, can prevent precipitation.[9]

  • Re-dissolve Before Use: If cold storage is necessary, gently warm the vial to room temperature and vortex or sonicate to ensure the compound is fully re-dissolved before making dilutions. Always visually inspect for any remaining precipitate.

Q5: Are there more advanced techniques if the above methods fail?

Yes, for persistent solubility issues, particularly in the context of formulation for in vivo studies, more advanced methods are employed:

  • Solid Dispersions: This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix. This reduces the particle size and can convert the drug to a more soluble amorphous state.[1][10][11]

  • Lipid-Based Formulations: The compound can be dissolved in a mixture of oils and surfactants that spontaneously form an emulsion in an aqueous environment, presenting the drug in a solubilized state.[1]

Part 3: Key Experimental Protocols

Protocol 1: Determining Approximate Aqueous Solubility

This protocol provides a method to estimate the thermodynamic solubility of your compound in a specific aqueous buffer.

  • Preparation: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[4]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).[4]

  • Equilibration: Seal the plate and shake it at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • Observation: Visually inspect the wells for precipitation. The highest concentration that remains clear is an approximation of the kinetic solubility.

  • Quantification (for Thermodynamic Solubility):

    • Separation: For the wells showing precipitate, separate the undissolved solid by centrifugation or filtration.[4]

    • Analysis: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV, against a standard curve. This concentration represents the thermodynamic solubility.[4]

References

  • (PDF) Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - Academia.edu. Available at: [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]

  • Co-solvent: Significance and symbolism. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this specific derivative, ensuring a higher success rate and optimized yields in your experiments.

I. Reaction Overview and Key Challenges

The synthesis of this compound typically involves the cyclocondensation of an anthranilamide derivative with a reagent providing the cyanomethyl group. Several synthetic strategies can be envisioned, with the most common being the reaction of 2-aminobenzamide (anthranilamide) with a suitable C2 synthon like ethyl cyanoacetate or malononitrile.

The primary challenges in this synthesis often revolve around achieving high yields, minimizing side product formation, and ensuring the purity of the final compound. Common issues include incomplete reaction, formation of undesired isomers, and hydrolysis of the nitrile functional group.

II. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low to No Product Formation

Q: I have mixed my reactants, but I am observing very little to no formation of the desired product. What could be the issue?

A: Low or no product yield is a frequent hurdle. The root cause can often be traced back to several key factors:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. While various methods exist for quinazolinone synthesis, the reaction of anthranilamide with active methylene compounds like ethyl cyanoacetate requires careful optimization.

    • Solvent Polarity: The polarity of the solvent can significantly influence the solubility of reactants and the reaction rate. Polar aprotic solvents like DMF or DMSO are often effective.[2]

    • Temperature: Many cyclocondensation reactions require elevated temperatures to proceed at a reasonable rate. A temperature screening experiment is recommended to find the optimal balance between reaction speed and side product formation.[2]

  • Catalyst Inactivity or Absence: Acid or base catalysis is often necessary to promote the initial nucleophilic attack and subsequent cyclization.

    • Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids can be effective.[3][4]

    • Base Catalysis: In some protocols, a base might be required to deprotonate the active methylene compound.

  • Poor Quality of Starting Materials: Impurities in the 2-aminobenzamide or the cyanomethyl synthon can inhibit the reaction or lead to unwanted side products. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point).

Experimental Protocol: Initial Reaction Setup and Optimization

  • Reactant Purity Check: Verify the purity of 2-aminobenzamide and ethyl cyanoacetate/malononitrile using ¹H NMR and melting point analysis.

  • Solvent Screening: Set up small-scale reactions in parallel using different solvents such as ethanol, DMF, DMSO, and toluene.

  • Catalyst Screening: Test the reaction with and without a catalyst. For acid catalysis, start with 10 mol% of p-TSA.

  • Temperature Optimization: Run the reactions at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor the progress by TLC or LC-MS.

ParameterCondition 1Condition 2Condition 3
Solvent EthanolDMFDMSO
Catalyst Nonep-TSA (10 mol%)p-TSA (10 mol%)
Temperature 80 °C100 °C120 °C

A sample optimization table for initial screening.

Issue 2: Formation of Multiple Products and Impurities

Q: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. What are the likely side reactions?

A: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Formation of Amide Byproducts: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures, leading to the corresponding amide or carboxylic acid.

  • Self-Condensation of Starting Materials: 2-aminobenzamide can potentially undergo self-condensation reactions.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the initial adduct, without proceeding to the final cyclized quinazolinone.

Mitigation Strategies:

  • Control of Reaction Time and Temperature: Monitor the reaction closely by TLC. Over-running the reaction can lead to the decomposition of the product or the formation of byproducts.

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to minimize the hydrolysis of the nitrile group. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Column chromatography on silica gel is often necessary to separate the desired product from impurities. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective.

DOT Diagram: Troubleshooting Workflow for Low Yield/Impurity

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions analyze_byproducts Identify Byproducts (LC-MS, NMR) start->analyze_byproducts temp Temperature Screen optimize_conditions->temp solvent Solvent Screen optimize_conditions->solvent catalyst Catalyst Screen optimize_conditions->catalyst hydrolysis Nitrile Hydrolysis (Amide/Acid) analyze_byproducts->hydrolysis incomplete_cyclization Incomplete Cyclization analyze_byproducts->incomplete_cyclization modify_protocol Modify Protocol temp->modify_protocol solvent->modify_protocol catalyst->modify_protocol hydrolysis->modify_protocol incomplete_cyclization->modify_protocol purification Optimize Purification modify_protocol->purification Reaction_Mechanism reactants 2-Aminobenzamide + Ethyl Cyanoacetate intermediate1 Initial Adduct (Amide Formation) reactants->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-(4-oxo-3,4-dihydroquinazolin- 2-yl)acetonitrile intermediate2->product Dehydration

Caption: Proposed reaction mechanism for quinazolinone formation.

Q2: Are there alternative, greener synthetic methods for this compound?

A2: Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. [2][5]This technique can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The use of greener solvents, such as PEG-600, has also been reported for the synthesis of related quinazolinone derivatives and is worth exploring. Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the nitrile (C≡N) and carbonyl (C=O) stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

IV. Optimized Experimental Protocol

Based on literature precedents for similar quinazolinone syntheses, the following protocol can serve as a starting point for your optimization studies.

Materials:

  • 2-Aminobenzamide

  • Ethyl cyanoacetate

  • p-Toluenesulfonic acid (p-TSA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-aminobenzamide (1.0 eq) in anhydrous DMF, add ethyl cyanoacetate (1.1 eq) and p-TSA (0.1 eq).

  • Heat the reaction mixture at 120 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

V. References

  • Yashwantrao, K. et al. (2019). Mechanochemical synthesis of quinazolinones. Frontiers in Chemistry, 7, 123.

  • Mogilaiah, K. et al. (2007). Green and efficient synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione. Indian Journal of Chemistry - Section B, 46B(4), 714-718.

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.

  • Cheng, R. et al. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45(21), 2998-3006.

  • Yadav, A. R. et al. (2015). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Chemical and Pharmaceutical Research, 7(3), 1160-1164.

  • PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=135409077.

  • El-Azab, A. S. et al. (2012). 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2105.

  • Al-Tel, T. H. (2010). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna Journal of Medical Biotechnology, 2(3), 159–165.

  • Yu, X. et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352–10358.

  • Abonia, R. et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34819-34842.

  • Mirjalili, B. F. et al. (2024). Presumed mechanism of the cyclocondensation of anthranilamide and an aldehyde. ResearchGate.

  • Wang, L.-C. et al. (2020). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 25(18), 4252.

  • Wu, J. et al. (2021). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 11(58), 36569-36573.

  • Al-Suhaimi, E. A. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978.

  • Azizian, J. et al. (2004). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Journal of Heterocyclic Chemistry, 41(4), 513-527.

  • Shtaiwi, M. et al. (2022). Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. ResearchGate.

  • Balaji, K. & Manikandan, A. (2021). Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials. ACS Omega, 6(43), 28681–28690.

  • Fülöp, F. et al. (1998). 2‐(3,4‐Dihydro‐4‐oxo‐2‐quinazolinyl)acetonitriles in the Synthesis of New Condensed Pyrimidines. Archiv der Pharmazie, 331(10), 321-324.

  • Yang, L. et al. (2015). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 3, 71.

  • Hercynite@SiO2-l-Arginine-Ni Catalyst for Cyclocondensation of Aldehydes with Anthranilamide. ResearchGate.

  • Al-Salahi, R. et al. (2015). A Novel Method for the Synthesis of 4(3H)-Quinazolinones. Molecules, 20(9), 16298–16311.

  • Smith, A. B. et al. (2008). Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. The Journal of Organic Chemistry, 73(17), 6807–6814.

  • Davoodnia, A. et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research, 9(4), 375-381.

  • Manikandan, A. & Balaji, K. (2021). Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials. ResearchGate.

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common side products in the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and understand the nuances of this important synthetic transformation. This guide provides in-depth, experience-based insights into potential side reactions and practical solutions to maximize yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, which typically involves the condensation of anthranilamide with a cyanoacetate derivative, such as ethyl cyanoacetate.

Question 1: My reaction yields are consistently low, and the crude product is a sticky, difficult-to-purify mixture. What is the likely cause?

Answer:

This is a frequent issue often stemming from incomplete cyclization and the formation of the acyclic intermediate, N-(2-carbamoylphenyl)-2-cyanoacetamide .

Causality: The reaction proceeds in two main stages: (1) acylation of anthranilamide's amino group by ethyl cyanoacetate, followed by (2) intramolecular cyclization with the elimination of water to form the quinazolinone ring.[1] If the reaction temperature is too low or the reaction time is too short, the energy barrier for the final dehydration and cyclization step is not overcome, leading to the accumulation of this polar, often amorphous intermediate.

Troubleshooting Protocol:

  • Temperature & Reaction Time: Ensure the reaction is heated sufficiently. Many procedures call for temperatures between 100-150 °C.[2] If using a lower boiling point solvent, consider switching to a higher boiling one like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or conducting the reaction under solvent-free conditions to achieve the necessary temperature.[2][3]

  • Water Removal: The final cyclization is a dehydration reaction. Ensure your glassware is dry and consider using anhydrous solvents if applicable. For high-temperature reactions, the elimination of water is often driven by distillation.

  • Catalyst Choice: While often performed thermally, some protocols use catalysts to facilitate the cyclization. Lewis acids can activate the carbonyl groups, promoting the reaction.[1] Montmorillonite K-10 clay has also been reported as an effective catalyst for similar quinazolinone syntheses under solvent-free conditions.[3]

Question 2: I've isolated my product, but my NMR/Mass Spec shows an impurity with a mass 18 units higher than my target compound. What is this side product?

Answer:

This impurity is almost certainly 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetic acid , the product of nitrile hydrolysis.

Causality: The acetonitrile moiety is susceptible to hydrolysis to a carboxylic acid, especially under acidic or basic conditions, often during aqueous work-up or purification. Prolonged heating in the presence of trace amounts of water, acid, or base can facilitate this unwanted transformation. In some cases, side reactions involving the cyano group can lead to different outcomes, such as cleavage.[4]

Troubleshooting Protocol:

  • Neutralize Carefully: During work-up, ensure that any acidic or basic catalysts are thoroughly neutralized to a pH of ~7 before extraction or concentration. Avoid prolonged exposure to strong acids or bases.

  • Anhydrous Conditions: If the hydrolysis is occurring during the reaction itself, ensure all reagents and solvents are scrupulously dried.

  • Purification Strategy: If the acid has already formed, it can often be separated from the desired nitrile product by column chromatography. Due to the difference in polarity (the carboxylic acid is significantly more polar), a gradient elution should provide good separation. Alternatively, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up can selectively extract the acidic impurity into the aqueous layer.

Question 3: My TLC plate shows a non-polar spot that is not my starting material or product. What could this be?

Answer:

A less common but possible side product is a dimer or self-condensation product of anthranilamide .[5]

Causality: Under harsh basic or very high-temperature conditions, anthranilamide can undergo self-condensation. The amino group of one molecule can attack the amide carbonyl of another, leading to the formation of various dimeric or oligomeric structures after dehydration. These are typically less polar than the desired product.

Troubleshooting Protocol:

  • Control Stoichiometry and Addition: Add the anthranilamide portion-wise to the reaction mixture containing the ethyl cyanoacetate, rather than mixing them all at once, to maintain a low concentration of unreacted anthranilamide.

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for product formation. While high heat is needed for cyclization, there is a trade-off with decomposition and side reactions.[6]

  • Purification: These byproducts can usually be removed via standard silica gel chromatography.

Side Product Summary

Side ProductChemical NameFormation CauseIdentification Notes (vs. Product)
Intermediate N-(2-carbamoylphenyl)-2-cyanoacetamideIncomplete cyclization (low temp/time)More polar on TLC; lacks quinazolinone ring signals in NMR; broader peaks.
Hydrolysis Product 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetic acidH₂O presence with acid/base catalystMass +18 Da; loss of nitrile peak (~2200 cm⁻¹) in IR; carboxylic acid proton in ¹H NMR.
Self-Condensation Anthranilamide DimerExcessively high temp; harsh baseLess polar on TLC; complex aromatic region in NMR; higher mass.

Visualizing the Reaction and Side Products

The following diagrams illustrate the intended reaction pathway and the formation of the most common acyclic intermediate.

Reaction_Pathway cluster_0 Anthranilamide Anthranilamide Intermediate N-(2-carbamoylphenyl)- 2-cyanoacetamide Anthranilamide->Intermediate Acylation Et_Cyano Ethyl Cyanoacetate Product Target Product Intermediate->Product Cyclization (-H2O)

Caption: Main pathway for the synthesis of the target molecule.

Troubleshooting_Workflow Start Low Yield / Impure Product Check_Temp Is Reaction Temp > 120 °C? Start->Check_Temp Check_Workup Was Workup pH Strictly Neutral? Check_Temp->Check_Workup Yes Intermediate_Issue Suspect Incomplete Cyclization: Increase Temp/Time Check_Temp->Intermediate_Issue No Hydrolysis_Issue Suspect Nitrile Hydrolysis: Modify Workup/Purification Check_Workup->Hydrolysis_Issue No Other_Issue Other Issue: (e.g., Dimerization) Check_Workup->Other_Issue Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Can I use a different cyano-containing reagent instead of ethyl cyanoacetate? A: Yes, other reagents like malononitrile or cyanoacetic acid itself can be used, but reaction conditions will need significant re-optimization.[7][8] Using cyanoacetic acid, for example, may require a coupling agent (like DCC or EDC) or conversion to an acid chloride first.

Q: What is the best solvent for this reaction? A: This depends on the desired reaction temperature. For moderate temperatures (~100-120 °C), DMSO or DMF are effective.[2] For higher temperatures, a high-boiling solvent like diphenyl ether can be used. Many modern, green chemistry approaches perform the reaction solvent-free, relying on direct heating of the neat reagents, which can also be very effective at driving the reaction to completion.[3][9]

Q: How can I confirm the structure of my final product and differentiate it from the N-(2-carbamoylphenyl)-2-cyanoacetamide intermediate? A: ¹H NMR is definitive. The product will show characteristic aromatic peaks for the quinazolinone ring system and a singlet for the CH₂ group adjacent to the nitrile. The intermediate will have a more complex NMR with two distinct amide protons (from the primary amide and the newly formed amide) and will lack the downfield shift characteristic of the fused aromatic system. Mass spectrometry will show the same mass for both (as they are isomers), but their fragmentation patterns may differ. IR spectroscopy is also useful: the product will have a distinct nitrile stretch (~2250 cm⁻¹), while the intermediate will show two different C=O stretches.

References

  • El-Azab, A. S., et al. (2011). 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. PMC. Available at: [Link]

  • Kant, P., et al. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. ResearchGate. Available at: [Link]

  • Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Rafeeq, M., et al. (2015). Green and efficient synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione. Indian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

  • Nippon Soda Co Ltd. (2004). Cyanoacetamide derivatives and preparation methods thereof. Google Patents.
  • Al-Hujran, T. A., et al. (2021). Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. Sequential condensation and cyclization of anthranilamide with aldehydes catalyzed by the cages. Available at: [Link]

  • Asadi, A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. NIH. Available at: [Link]

  • Ali, M., et al. (2019). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available at: [Link]

  • Sauthof, L., et al. (2024). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. NIH. Available at: [Link]

  • Safari, J., & Garakani, S. S. (2014). Condensation of anthranilamide and acyl chlorides catalyzed by SbCl3. ResearchGate. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]

  • Chen, Y.-C., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Wikipedia. Self-condensation. Available at: [Link]

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available at: [Link]

  • Safari, J., & Gandomi, S. (2014). Condensation of anthranilamide and benzaldehyde in presence of different catalysts. ResearchGate. Available at: [Link]

  • Festa, C., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. PMC - NIH. Available at: [Link]

  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (2013). Google Patents.
  • Zakharyan, A. V., et al. (2012). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC - NIH. Available at: [Link]

  • Convenient method for the synthesis of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-2-(2-tetrahydrofuranylidene) acetonitriles. (2007). ResearchGate. Available at: [Link]

Sources

Navigating the Synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, a key intermediate in the development of various pharmacologically active compounds. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important quinazolinone derivative. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you navigate the complexities of this synthesis and optimize your yield and purity.

I. Understanding the Synthetic Landscape: Two Primary Routes

The synthesis of this compound can be effectively approached via two primary synthetic strategies. The choice between these routes will depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Route A: The Two-Step Approach via a Halogenated Intermediate

This robust method involves the initial synthesis of a 2-(halomethyl)-4(3H)-quinazolinone intermediate, followed by a nucleophilic substitution with a cyanide salt. This approach offers clear, distinct stages for optimization and troubleshooting.

Route B: The Condensation Approach

This route, a variation of classical quinazolinone syntheses, involves the direct condensation of an anthranilamide derivative with a C2 synthon already containing the acetonitrile moiety, such as ethyl cyanoacetate. This method can be more atom-economical but may present challenges in controlling side reactions.

Below, we delve into the specifics of each route, offering detailed protocols and troubleshooting guidance.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" behind the problem and the "how" for its resolution.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

A: Low yield is a frequent challenge and can stem from several factors. A systematic evaluation of your reaction setup is key.

For Route A (Two-Step Approach):

  • Problem in Step 1 (Formation of 2-chloromethyl-4(3H)-quinazolinone):

    • Incomplete Cyclization: The initial condensation of anthranilic acid with chloroacetonitrile requires specific conditions to drive the reaction to completion.

      • Solution: Ensure an adequate molar excess of chloroacetonitrile. Studies have shown that increasing the ratio of chloroacetonitrile to anthranilic acid (e.g., from 1:1 to 3:1) can significantly improve the yield of the chloromethyl intermediate[1]. Monitor the reaction progress by TLC to ensure the consumption of the starting anthranilic acid.

    • Poor Solubility of Starting Materials: Anthranilic acid derivatives can have limited solubility in certain organic solvents at room temperature.

      • Solution: While methanol is a common solvent, if solubility is an issue, consider gentle heating or exploring alternative polar aprotic solvents like DMF or DMSO in which the starting materials are more soluble. However, be mindful that changing the solvent may require re-optimization of the temperature and reaction time.

  • Problem in Step 2 (Nucleophilic Substitution with Cyanide):

    • Inefficient Nucleophilic Attack: The displacement of the chloride by the cyanide anion is a critical SN2 reaction. Its efficiency can be hampered by several factors.

      • Solution:

        • Choice of Cyanide Salt: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. Ensure the salt is finely powdered and dry to maximize its reactivity.

        • Solvent: A polar aprotic solvent such as DMSO or DMF is ideal for this step as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

        • Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can increase the reaction rate, but excessive heat may lead to decomposition. Monitor the reaction by TLC to find the optimal temperature.

    • Hydrolysis of the Intermediate: The 2-chloromethyl-4(3H)-quinazolinone is susceptible to hydrolysis, especially in the presence of moisture, which would lead to the formation of 2-(hydroxymethyl)-4(3H)-quinazolinone.

      • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

For Route B (Condensation Approach):

  • Suboptimal Reaction Conditions for Condensation: The direct condensation of 2-aminobenzamide with ethyl cyanoacetate is a variation of the Niementowski synthesis and is sensitive to reaction conditions.

    • Solution:

      • Temperature: This reaction often requires elevated temperatures (typically 120-180 °C) to drive the cyclization and elimination of ethanol and water[2]. Consider a temperature screen to find the optimal point where the product is formed efficiently without significant decomposition.

      • Catalyst: While the reaction can be performed thermally, the addition of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid can facilitate the cyclization[3].

      • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for quinazolinone formation by providing efficient and uniform heating[2].

Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely side products and how can I minimize their formation?

A: The formation of side products is dependent on the chosen synthetic route and the reaction conditions.

Potential Side Products in Route A:

  • 2-(hydroxymethyl)-4(3H)-quinazolinone: As mentioned, this arises from the hydrolysis of the 2-chloromethyl intermediate.

    • Prevention: Strict adherence to anhydrous conditions is crucial.

  • Unreacted 2-chloromethyl-4(3H)-quinazolinone: If the nucleophilic substitution is incomplete.

    • Prevention: Increase the reaction time or temperature for the cyanide substitution step. Ensure the cyanide salt is of good quality and used in a slight excess.

Potential Side Products in Route B:

  • N-(2-carbamoylphenyl)-2-cyanoacetamide: This is the acyclic intermediate formed from the initial reaction between 2-aminobenzamide and ethyl cyanoacetate. Incomplete cyclization will result in this impurity.

    • Prevention: Ensure sufficiently high reaction temperatures and/or longer reaction times to promote the final cyclization and dehydration step. The use of a catalyst can also be beneficial.

  • Self-condensation products of ethyl cyanoacetate: Under basic or strongly acidic conditions, ethyl cyanoacetate can undergo self-condensation.

    • Prevention: If using a catalyst, ensure it is used in catalytic amounts. Maintain careful control over the reaction pH.

General Purification Strategy:

For both routes, the crude product can often be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or acetonitrile[4]. If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable alternative[3].

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Protocol for Route A: Two-Step Synthesis

Step 1: Synthesis of 2-chloromethyl-4(3H)-quinazolinone [1]

  • To a solution of anthranilic acid (1.0 equiv.) in methanol, add chloroacetonitrile (3.0 equiv.).

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold methanol and dry under vacuum to obtain 2-chloromethyl-4(3H)-quinazolinone.

Step 2: Synthesis of this compound

  • Dissolve 2-chloromethyl-4(3H)-quinazolinone (1.0 equiv.) in anhydrous DMSO.

  • Add finely powdered sodium cyanide (1.1-1.2 equiv.).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours under an inert atmosphere. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid thoroughly with water to remove any residual DMSO and inorganic salts.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Protocol for Route B: One-Pot Condensation
  • In a reaction vessel, combine 2-aminobenzamide (1.0 equiv.) and ethyl cyanoacetate (1.2-1.5 equiv.).

  • Heat the mixture to 150-160 °C with stirring for 2-3 hours. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.

  • Monitor the reaction by TLC. The reaction mixture will become viscous as the product forms.

  • After completion, cool the reaction mixture. If performed neat, the solid mass can be triturated with a solvent like ethanol or ethyl acetate to induce crystallization.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

  • Purify the crude product by recrystallization.

IV. Visualizing the Process: Diagrams and Data

To further aid in understanding and execution, we provide the following visual aids.

Synthetic Pathways

Synthetic_Pathways cluster_route_a Route A: Two-Step Approach cluster_route_b Route B: Condensation Approach AA Anthranilic Acid CMQ 2-Chloromethyl-4(3H)-quinazolinone AA->CMQ Methanol, RT CAN Chloroacetonitrile CAN->CMQ Final_A This compound CMQ->Final_A DMSO, 60-70°C NaCN NaCN NaCN->Final_A AAB 2-Aminobenzamide Final_B This compound AAB->Final_B 150-160°C ECA Ethyl Cyanoacetate ECA->Final_B

Caption: Overview of the two primary synthetic routes.

Troubleshooting Logic

Troubleshooting_Yield Start Low Yield Observed Route_Check Which Route? Start->Route_Check Route_A Route A Route_Check->Route_A Two-Step Route_B Route B Route_Check->Route_B Condensation Step_Check_A Which Step? Route_A->Step_Check_A Sol_B_1 Increase Temperature (150-160°C) Route_B->Sol_B_1 Sol_B_2 Add Acid Catalyst (p-TsOH) Route_B->Sol_B_2 Sol_B_3 Consider Microwave Synthesis Route_B->Sol_B_3 Step1_A Step 1: Chloromethylation Step_Check_A->Step1_A Chloromethylation Step2_A Step 2: Cyanation Step_Check_A->Step2_A Cyanation Sol_1A_1 Increase Chloroacetonitrile Ratio Step1_A->Sol_1A_1 Sol_1A_2 Monitor with TLC Step1_A->Sol_1A_2 Sol_2A_1 Use Anhydrous Polar Aprotic Solvent (DMSO/DMF) Step2_A->Sol_2A_1 Sol_2A_2 Gently Heat (50-70°C) Step2_A->Sol_2A_2 Sol_2A_3 Use High-Quality, Dry NaCN/KCN Step2_A->Sol_2A_3

Caption: Decision tree for troubleshooting low yield issues.

Data Summary: Comparison of Synthetic Parameters
ParameterRoute A (Two-Step)Route B (Condensation)Rationale & Key Considerations
Starting Materials Anthranilic acid, Chloroacetonitrile, NaCN/KCN2-Aminobenzamide, Ethyl cyanoacetateAvailability and cost of starting materials may influence route selection.
Number of Steps TwoOneRoute B offers a more direct path, but may be harder to optimize.
Temperature Step 1: RT; Step 2: 60-70 °C150-160 °CRoute A proceeds under milder conditions, reducing the risk of thermal decomposition.
Key Solvents Methanol, DMSO/DMFHigh-boiling solvent or neatThe choice of solvent is critical for solubility and reactivity in both routes.
Common Issues Incomplete reactions, hydrolysis of intermediateIncomplete cyclization, side reactionsEach route has a distinct profile of potential side reactions that need to be addressed.
Typical Yields Moderate to Good (Stepwise optimization)Variable (Highly condition-dependent)Route A often provides more consistent yields due to the isolation of the intermediate.

V. Frequently Asked Questions (FAQs)

Q1: Can I use other starting materials for the synthesis of the quinazolinone core?

A: Yes, various derivatives of anthranilic acid (e.g., with substituents on the benzene ring) can be used to synthesize corresponding substituted 2-(chloromethyl)-4(3H)-quinazolinones[1]. Similarly, substituted 2-aminobenzamides can be used in Route B.

Q2: How do I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under a UV lamp.

Q3: My final product is off-white or yellowish. How can I decolorize it?

A: A slight coloration is common. Often, a single recrystallization from a suitable solvent like ethanol is sufficient to obtain a white or pale-yellow solid. If color persists, you can try treating the solution with a small amount of activated charcoal during the recrystallization process, followed by hot filtration to remove the charcoal before cooling.

Q4: Is it possible to use microwave irradiation for Route A?

A: While microwave synthesis is well-documented for improving quinazolinone formation in condensation reactions like Route B[2], its application to the nucleophilic substitution step in Route A should be approached with caution. Microwave heating could potentially accelerate the desired reaction but may also increase the rate of decomposition or side reactions. A careful optimization study would be required.

VI. References

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Rafeeq, M., Reddy, B. S., Reddy, C. V. R., Naidu, A., & Dubey, P. K. (2015). Green and efficient synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione. Indian Journal of Chemistry - Section B, 54B(1), 123-129.

  • Orfi, L., Wáczek, F., Pató, J., Varga, I., Hegymegi-Barakonyi, B., Houghten, R. A., & Kéri, G. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current medicinal chemistry, 11(22), 2945–2954.

  • Yang, L., Li, X., Wang, H., Liu, Y., & Wang, Q. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules (Basel, Switzerland), 15(12), 9473–9485.

  • Kallitsakis, M., L INDIC, M., Lifa, T., Oikonomakos, I., Pontiki, E., & Hadjipavlou-Litina, D. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(22), 7912.

  • Yu, X., Gao, L., Jia, L., Yamamoto, Y., & Bao, M. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of organic chemistry, 83(17), 10352–10358.

  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. BenchChem.

  • Cho, J. E., Min, S., Song, J. H., Kim, H. R., Lee, K., Kim, J., ... & Kim, J. Y. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. International journal of molecular sciences, 23(13), 7352.

  • Abdullah, M. I., Wani, M. Y., & Al-Ghamdi, A. A. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Applied Sciences, 10(8), 2815.

  • Dalinger, A. I., Vatsadze, S. Z., Semenov, V. V., Strelenko, Y. A., & Shevelev, S. A. (2011). Convenient method for the synthesis of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-2-(2-tetrahydrofuranylidene) acetonitriles. Russian Chemical Bulletin, 60(10), 2175-2179.

  • Silva, F. C. D., Ferreira, S. B., de Castro, Y. P., Costa, G. N., de Oliveira, R. B., & Bezerra, D. P. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 17(5), 629.

  • Yang, L., Li, X., Wang, H., Liu, Y., & Wang, Q. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485.

  • Krutikov, V. I., & Zolotukhina, M. M. (2005). 2-(3,4-Dihydro-4-oxo-2-quinazolinyl)acetonitriles in the Synthesis of New Condensed Pyrimidines. Russian Journal of General Chemistry, 75(4), 621-625.

  • Yu, X., Gao, L., Jia, L., Yamamoto, Y., & Bao, M. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352–10358.

  • Buthelezi, N., Khanye, S. D., & October, A. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(19), 6295.

  • Chen, J., Wu, D., & Wu, H. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules, 23(9), 2307.

  • He, L., Li, H., Chen, J., & Wu, X. F. (2013). Recent advances on 4(3H)-quinazolinone syntheses. RSC advances, 3(44), 21237-21255.

  • Arnst, K. E., Zuela-Cervantes, M., & Taylor, R. E. (2015). Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. The Journal of organic chemistry, 80(19), 9573–9582.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Orfi, L., Wáczek, F., Pató, J., Varga, I., Hegymegi-Barakonyi, B., Houghten, R. A., & Kéri, G. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current medicinal chemistry, 11(22), 2945–2954.

  • He, L., Li, H., Chen, J., & Wu, X. F. (2013). Recent advances in 4(3H)-quinazolinone syntheses. RSC Advances, 3(44), 21237-21255.

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Tahir, K. E. H. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2014, 1-23.

  • da Silva, A. D., de Oliveira, B. G., & de Fátima, Â. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(1), 543.

  • Al-Ostath, R. A., El-Awady, R., & Al-Harrasi, A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1018.

  • Dalinger, A. I., Vatsadze, S. Z., Semenov, V. V., Strelenko, Y. A., & Shevelev, S. A. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2795.

  • Kallitsakis, M., LINDIC, M., Lifa, T., Oikonomakos, I., Pontiki, E., & Hadjipavlou-Litina, D. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(22), 7912.

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Technical Support Center: Purification of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile. This resource is designed for researchers, chemists, and drug development professionals who are working with this important quinazolinone derivative. The inherent challenges in isolating this compound with high purity often stem from its structural properties and the nature of its synthesis, which can lead to persistent impurities.

This guide provides field-proven insights and systematic troubleshooting strategies to help you overcome common purification hurdles. We will explore the causality behind experimental choices, offering self-validating protocols to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: Addressing Specific Purification Issues

This section is formatted as a direct Q&A to tackle the most pressing issues encountered during the purification workflow.

Question: My purified this compound is still showing impurities by TLC/HPLC. What should I do?

Answer: This is a common challenge indicating that the initial purification method was not sufficient to remove all contaminants. The best approach is to employ a secondary purification technique that relies on a different separation principle.[1]

  • Causality: Impurities that co-elute or co-crystallize with the product have similar physicochemical properties (e.g., polarity, solubility) under the conditions of your first purification attempt.

  • Recommended Action:

    • Orthogonal Purification: If you initially used column chromatography, a follow-up recrystallization is an excellent choice to remove minor, structurally similar impurities.[1] Conversely, if recrystallization was performed first, column chromatography can effectively separate compounds with even slight differences in polarity.[1]

    • Method Optimization: If a second method is not feasible, optimize your current one. For column chromatography, this means using a shallower solvent gradient to increase the resolution between your product and the persistent impurity.[1] For recrystallization, a different solvent system may be required.

Question: My compound "oiled out" during recrystallization instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or an inappropriate choice of solvent.

  • Causality:

    • Impurity Effect: Impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.

    • Solvent Mismatch: The boiling point of your recrystallization solvent may be higher than the melting point of your compound, causing it to melt before it can crystallize.

  • Recommended Action:

    • Reduce Saturation Point: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool much more slowly. Seeding the solution with a previously obtained pure crystal can help induce proper crystallization.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Pre-Purification: If the issue is due to a high impurity load, perform a preliminary purification step, such as a quick filtration through a silica plug or an initial crude column chromatography, before attempting recrystallization.

Question: I'm observing poor separation and overlapping bands during flash column chromatography. What are the likely causes and solutions?

Answer: Poor separation on a silica column is almost always related to the solvent system, column packing, or sample loading.[1]

  • Causality & Solutions: The underlying principle of chromatography is the differential adsorption of compounds to the stationary phase.[1] If this differentiation is not occurring effectively, the separation will be poor.

| Troubleshooting: Flash Column Chromatography | | :--- | :--- | | Problem | Primary Cause(s) | Recommended Solution(s) | | Overlapping Bands | Inappropriate solvent system (eluent).[1] | Optimize the eluent using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your target compound. If Rf is too high, decrease eluent polarity; if too low, increase polarity.[1] | | Tailing Bands | Compound is too polar for the eluent; interaction with acidic silica. | Add a small amount (0.1-1%) of a polar modifier like methanol or triethylamine (for basic compounds) to the eluent. | | Channeling (uneven bands) | Improperly packed column.[1] | Ensure the silica gel is packed uniformly as a slurry without air bubbles. A layer of sand on top can help maintain a flat surface.[1] | | Band Distortion | Column overloading.[1] | Use a larger column or reduce the amount of crude product loaded. The sample should be loaded in a minimal volume of solvent.[1] |

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to purify this compound?

A1: The choice of method depends on the synthesis scale and the required final purity.[1]

  • Recrystallization: Ideal for initial, large-scale purification to remove major impurities. It is simple and cost-effective.[1]

  • Flash Column Chromatography: Highly effective for separating compounds with different polarities and for purifying moderate quantities (mg to g scale).[1][2]

  • Preparative HPLC (Prep-HPLC): The preferred method for achieving very high purity (>99%) or for separating closely related analogues and isomers.[1] Reverse-phase HPLC using a C18 column is common for quinazolinone derivatives.[1][3]

Q2: How can I identify the common impurities in my sample?

A2: Impurities typically arise from unreacted starting materials or by-products.[1] Common starting materials for quinazolinone synthesis include anthranilic acid and its derivatives.[4][5] Analytical techniques are essential for identification:

  • TLC and HPLC: To estimate the number of components and their relative polarities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structures of the impurities if they are present in sufficient quantity.

  • Mass Spectrometry (MS): To determine the molecular weights of the impurities, which provides crucial clues to their identity.[1]

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal solvent should dissolve the compound completely at its boiling point but only sparingly at room temperature or below.[1] It is crucial to perform small-scale solubility tests with various common solvents. For quinazolinone derivatives, solvents like ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water are good starting points.[1][6][7] If no single solvent works, a two-solvent system may be necessary.[1]

Q4: How should I properly dry my purified product?

A4: After purification, it is critical to remove all residual solvents, which are themselves impurities according to regulatory guidelines.[8][9] Drying the purified crystals in a vacuum oven at a temperature safely below the compound's melting point is the standard and most effective method.[1]

Experimental Protocols

Protocol 1: Recrystallization (Single Solvent)
  • Solvent Selection: In a small test tube, add ~10-20 mg of your crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature until a slurry is formed. Heat the tube gently. If the solid dissolves completely upon heating and reappears upon cooling, the solvent is suitable.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a water bath or heating mantle). Continue adding solvent until the product is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.[1]

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, find a solvent system (e.g., hexane/ethyl acetate) that provides a good separation of your product from impurities, with an Rf value of ~0.3 for the product.[1]

  • Column Packing: Slurry pack a glass column with silica gel (230-400 mesh) using your initial, least polar eluent. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the final product under high vacuum to remove any residual solvent.

Visualization of Workflows

Purification_Decision_Workflow start Crude Product (Post-Reaction Workup) check_purity Assess Purity (TLC / Crude NMR) start->check_purity recrystallize Recrystallization check_purity->recrystallize >80% Pure (Major Impurities) column Flash Column Chromatography check_purity->column <80% Pure (Multiple Impurities) re_evaluate Re-evaluate Purity (TLC / HPLC / NMR) recrystallize->re_evaluate column->re_evaluate prep_hplc Preparative HPLC final_product Pure Product (>99%) prep_hplc->final_product re_evaluate->prep_hplc Minor Impurities Remain re_evaluate->final_product Purity Goal Met

Caption: Decision workflow for selecting a purification strategy.

Recrystallization_Troubleshooting start Compound 'Oils Out' During Cooling add_solvent Add More Hot Solvent & Cool Slowly start->add_solvent Initial Step seed_crystal Introduce a Seed Crystal add_solvent->seed_crystal If still oily change_solvent Choose a Lower Boiling Point Solvent seed_crystal->change_solvent If fails success Successful Crystallization seed_crystal->success If successful pre_purify Pre-Purify by Column Chromatography change_solvent->pre_purify If fails (high impurity load) change_solvent->success If successful pre_purify->success

Caption: Troubleshooting guide for when a compound oils out.

References

  • Tale, R. H., et al. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available from: [Link]

  • El-Sayed, M. A., et al. Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Chen, H., et al. Quinazoline derivatives: synthesis and bioactivities. PMC. Available from: [Link]

  • ResearchGate. 2‐(3,4‐Dihydro‐4‐oxo‐2‐quinazolinyl)acetonitriles in the Synthesis of New Condensed Pyrimidines. Available from: [Link]

  • Kim, J., et al. Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. PMC. Available from: [Link]

  • University of Washington Tacoma Digital Commons. Bioactive Quinazolinone: Synthetic pathway. Available from: [Link]

  • Tandem, et al. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Tandfonline. Available from: [Link]

  • Al-Ostath, A., et al. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. PMC. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • ResearchGate. Convenient method for the synthesis of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-2-(2-tetrahydrofuranylidene) acetonitriles. Available from: [Link]

  • Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. Available from: [Link]

  • National Institutes of Health. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Available from: [Link]

  • Indian Journal of Chemistry. Green and efficient synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione. Available from: [Link]

  • Molport. Compound 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile. Available from: [Link]

  • Google Patents. Process for purification of linagliptin.
  • European Medicines Agency. ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Available from: [Link]

  • PubChem. 2-[2-(chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile. Available from: [Link]

  • Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available from: [Link]

  • ResearchGate. Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Available from: [Link]

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Technical Support Center: Stability of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. As direct stability data for this specific molecule is not extensively published, this document synthesizes information on the stability of its core functional groups—the quinazolinone ring and the aliphatic nitrile—to predict its stability profile and provide you with the tools to assess its stability in your own experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: Based on its chemical structure, this compound is expected to have moderate to good stability under neutral and mildly acidic conditions at room temperature when protected from light. The quinazolinone core is a stable heterocyclic system.[1] However, the presence of a lactam and a nitrile functional group suggests potential for degradation under certain conditions.

Q2: What are the likely degradation pathways for this molecule?

A2: The two primary points of reactivity are the nitrile group and the lactam in the quinazolinone ring.

  • Hydrolysis of the Nitrile Group: The acetonitrile moiety is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which is often accelerated by heat.[2][3][4][5] This hydrolysis would likely proceed through an intermediate amide, 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetamide, to the corresponding carboxylic acid, 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetic acid.

  • Hydrolysis of the Lactam: The lactam in the quinazolinone ring could also undergo hydrolysis, especially under harsh basic conditions, which would lead to ring opening.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For short-term storage, it is advisable to keep solutions at 2-8°C and protected from light. For long-term storage, freezing at -20°C or below is recommended. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents if hydrolysis is a concern.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The most effective way to monitor the stability of this compound and detect any potential degradants is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7] A reversed-phase HPLC method with UV detection would be a suitable starting point.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: I am seeing a decrease in the peak area of my compound over time in my HPLC analysis.

  • Question: What could be causing the decrease in the concentration of this compound in my solution?

  • Answer: A decrease in the peak area of the parent compound suggests degradation. The most probable cause is hydrolysis of the nitrile group, especially if your solution is acidic or basic, or if it has been stored at elevated temperatures. To troubleshoot this:

    • Check the pH of your solution: If possible, buffer your solution to a neutral or slightly acidic pH (pH 4-6).

    • Evaluate your storage conditions: Ensure your solutions are stored at a low temperature (2-8°C or frozen) and protected from light.

    • Analyze for degradants: Look for the appearance of new peaks in your chromatogram that could correspond to the amide or carboxylic acid hydrolysis products.

Issue 2: I observe the appearance of new peaks in my chromatogram after storing my solution.

  • Question: How can I identify these new peaks and confirm if they are degradation products?

  • Answer: The appearance of new peaks is a strong indicator of degradation. To identify these:

    • Hypothesize potential degradants: Based on the structure, the most likely degradation products are the corresponding amide and carboxylic acid.

    • Mass Spectrometry (MS) Analysis: If you have access to LC-MS, you can determine the mass-to-charge ratio (m/z) of the new peaks and compare them to the expected masses of the hypothesized degradants.

    • Forced Degradation Study: Intentionally degrade a sample of your compound under acidic and basic conditions. This will likely generate the degradation products in higher concentrations, making them easier to identify and confirm their retention times relative to the new peaks in your experimental samples.

Issue 3: My experimental results are inconsistent, and I suspect the compound is unstable in my assay medium.

  • Question: How can I test the stability of this compound in my specific experimental buffer or medium?

  • Answer: It is crucial to perform a stability study in your specific matrix.

    • Prepare a stock solution of the compound in a stable solvent (e.g., DMSO or acetonitrile).

    • Spike the compound into your experimental medium at the final working concentration.

    • Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).

    • Analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the concentration of the parent compound and the formation of any degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol will help you to identify potential degradation products and assess the stability-indicating nature of your analytical method.[8][9][10][11]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Set up the following stress conditions in separate vials:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber or a UV lamp.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubate the stressed samples for a defined period (e.g., 24 hours). If significant degradation is observed earlier, shorter time points should be used.

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Analyze all samples by HPLC and compare the chromatograms to the control sample.

Data Interpretation:

  • Identify new peaks that are formed under each stress condition.

  • Determine the percentage of degradation of the parent compound.

  • This information will help you to develop a stability-indicating HPLC method.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating the parent compound from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or a PDA detector.

  • Injection Volume: 10 µL.

Method Development and Optimization:

  • Inject the control and stressed samples from the forced degradation study.

  • Evaluate the resolution between the parent peak and any degradation product peaks.

  • Optimize the gradient, mobile phase composition, and pH to achieve adequate separation (Resolution > 2) for all relevant peaks. For basic compounds like quinazolinones, adjusting the pH can significantly improve peak shape and resolution.[4]

Data Presentation

Table 1: Predicted Stability of this compound in Solution

ConditionPredicted StabilityLikely Degradation Product(s)
pH
Acidic (pH < 4)Low to Moderate2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetamide, 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetic acid
Neutral (pH 6-8)HighMinimal degradation expected
Basic (pH > 9)Low2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetamide, 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetic acid, Ring-opened products
Temperature
2-8°CHighMinimal degradation expected
Room TemperatureModerateSlow hydrolysis possible over time
Elevated (>40°C)LowAccelerated hydrolysis of the nitrile and potentially the lactam
Light
Protected from lightHighMinimal degradation expected
Exposed to UV/Vis lightModerate to LowPotential for photodegradation, nature of products unknown without experimental data
Oxidizing Agents
(e.g., H₂O₂)ModeratePotential for oxidation, nature of products unknown without experimental data

Visualizations

Degradation_Pathway parent This compound amide 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetamide parent->amide Hydrolysis (Acid/Base, Heat) ring_opened Ring-opened products parent->ring_opened Lactam Hydrolysis (Strong Base, Heat) acid 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetic acid amide->acid Hydrolysis (Acid/Base, Heat) Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acidic prep_stock->acid base Basic prep_stock->base oxidative Oxidative prep_stock->oxidative thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS Identification hplc->lcms method_dev Method Development hplc->method_dev

Sources

optimizing the dose of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Researcher's Guide to In Vivo Dose Optimization

Topic: Optimizing the Dose of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile for In Vivo Studies

Disclaimer: Specific in vivo dosage and formulation data for this compound are not extensively documented in publicly available literature. This guide provides a comprehensive framework based on established principles of preclinical drug development for novel small molecules, particularly for the quinazolinone class of compounds. The methodologies described are designed to guide the researcher in establishing a robust, scientifically sound, and ethical dosing strategy.

Frequently Asked Questions (FAQs)

Phase 1: Pre-Dosing & Formulation Strategy

Q1: Our team is starting in vivo work with this compound. What is the critical first step before we even think about animal dosing?

A1: The foundational step is to thoroughly characterize the compound's physicochemical properties and develop a suitable vehicle formulation. Quinazolinone derivatives are often poorly soluble in aqueous solutions, which can severely limit oral bioavailability and lead to inconsistent results.[1][2] Before initiating any animal studies, you must establish a formulation that ensures consistent and adequate drug exposure.

A tiered approach to formulation development is recommended:

  • Solubility Profiling: Assess the compound's solubility in a panel of pharmaceutically acceptable solvents and vehicles (e.g., water, saline, PBS, ethanol, DMSO, polyethylene glycol, corn oil).

  • Formulation Selection: Based on solubility data, select a strategy. For a compound like this, which is likely a crystalline solid, you will probably need more than a simple saline solution.[3]

  • Stability Testing: Confirm that the compound remains stable and in solution or suspension in the chosen vehicle for the duration of your experiment (from preparation to administration).

Q2: What are the most common formulation strategies for a poorly soluble compound like this, and how do I choose the right one?

A2: Choosing the right formulation is a balance between achieving desired exposure and minimizing vehicle-induced toxicity. The goal is to keep the excipient volume low while ensuring the compound is delivered effectively.[4] Below is a summary of common strategies.

Formulation StrategyDescriptionAdvantagesDisadvantages & Considerations
Co-Solvent System A mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., DMSO, PEG-300, ethanol).Simple to prepare; can significantly increase solubility.High concentrations of organic solvents can cause local irritation or systemic toxicity.
Suspension The solid compound is milled to a fine particle size and dispersed in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).Allows for higher dose concentrations than solutions; avoids toxic solvents.Risk of non-uniform dosing if not properly homogenized; particle size can affect absorption rate.[5]
Lipid-Based Formulation The compound is dissolved or suspended in oils or self-emulsifying drug delivery systems (SEDDS).[4]Can enhance oral absorption for lipophilic compounds.[4]More complex to prepare; potential for vehicle effects on the animal model's physiology.
pH Adjustment If the compound has ionizable groups, adjusting the pH of the vehicle can increase solubility.Simple and effective for ionizable compounds.Must be compatible with the physiological pH at the site of administration to avoid irritation or precipitation.
Phase 2: Initial In Vivo Safety & Dose Range Finding

Q3: How do we establish a safe starting dose for our first in vivo experiment?

A3: The initial phase of in vivo testing involves a Dose Range Finding (DRF) study , often culminating in the determination of the Maximum Tolerated Dose (MTD) .[6][7] The MTD is the highest dose that can be given without causing unacceptable adverse effects or toxicity.[8] This is a critical step for designing subsequent efficacy studies with scientifically justified and ethical dose levels.[6]

The starting dose for a DRF study is typically extrapolated from in vitro data. A common practice is to select a dose expected to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[7] If no in vitro data exists, you may look at doses used for other quinazolinone derivatives in similar animal models.[9][10][11]

Q4: Can you provide a step-by-step protocol for a typical MTD study?

A4: Absolutely. An MTD study is an acute or short-term dosing study designed to observe the dose-limiting toxicities of the compound.

Protocol: Single-Dose Maximum Tolerated Dose (MTD) Study

  • Animal Model Selection: Choose a relevant species, typically a rodent model (e.g., CD-1 or BALB/c mice) for initial studies. Use a small number of animals per group (n=2-3).[6]

  • Dose Level Selection:

    • Establish a wide range of doses. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is often used to cover a broad dose range efficiently.[6]

    • Include a "vehicle only" control group.

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring & Observation:

    • Clinical Signs: Observe animals continuously for the first few hours post-dosing and then at regular intervals for 7-14 days. Record signs of toxicity such as lethargy, ruffled fur, changes in respiration, weight loss, and unusual behavior.[8]

    • Body Weight: Measure and record the body weight of each animal just before dosing and daily thereafter. A body weight loss exceeding 15-20% is often considered a sign of significant toxicity.

    • Necropsy: At the end of the observation period, perform a gross necropsy to identify any organ-specific toxicities.[6]

  • Endpoint Determination: The MTD is defined as the highest dose that does not produce significant toxicity, mortality, or more than a defined (e.g., 20%) reduction in body weight.

The overall workflow for establishing a dose is an iterative process, as illustrated below.

Dose_Optimization_Workflow cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Tolerability cluster_2 Phase 3: PK/PD Studies cluster_3 Phase 4: Efficacy Formulation Formulation & Vehicle Selection DRF Dose Range Finding (DRF) Formulation->DRF Test Formulation MTD Maximum Tolerated Dose (MTD) Study DRF->MTD Refine Dose Range PK Pharmacokinetics (PK) (Single Dose) MTD->PK Select Doses below MTD PD Pharmacodynamics (PD) (Target Engagement) PK->PD Correlate Exposure & Effect Efficacy Multi-Dose Efficacy Study PD->Efficacy Select Efficacious & Well-Tolerated Doses

Caption: Iterative workflow for in vivo dose optimization.

Phase 3: Integrating Pharmacokinetics (PK) and Pharmacodynamics (PD)

Q5: We've determined the MTD. Is it enough to just pick a few doses below this level for our efficacy study?

A5: While that's a start, it's not optimal. A robust study integrates Pharmacokinetics (PK) and Pharmacodynamics (PD) to understand the relationship between dose, exposure, and effect.[12][13] This PK/PD relationship is central to effective and rational drug development.[14][15]

  • Pharmacokinetics (PK): The study of what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME). A PK study will tell you the actual concentration of the compound in the blood over time after a given dose.[16]

  • Pharmacodynamics (PD): The study of what the drug does to the body (the biological effect). This involves measuring a biomarker to confirm the drug is hitting its intended target.

By running a preliminary PK study, you can ensure that increasing the dose actually leads to a proportional increase in drug exposure (plasma concentration). This avoids using doses that are not absorbed or are cleared too quickly to have an effect.

PKPD_Relationship cluster_PK Pharmacokinetics (PK) 'What the body does to the drug' cluster_PD Pharmacodynamics (PD) 'What the drug does to the body' Dose Administered Dose (e.g., mg/kg) Concentration Drug Concentration in Plasma (Exposure) Dose->Concentration Leads to ADME Absorption Distribution Metabolism Excretion Concentration->ADME Effect Pharmacological Effect (Target Engagement, Efficacy) Concentration->Effect Drives

Caption: The relationship between PK (dose to exposure) and PD (exposure to effect).

Phase 4: Efficacy Study Dose Selection & Troubleshooting

Q6: Based on MTD and PK/PD data, how do we select the final doses for our main efficacy study?

A6: Your efficacy study should include a control group and at least three dose levels (low, mid, and high) to demonstrate a dose-response relationship.[8]

  • High Dose: This should be at or near the MTD. It should be a dose that is well-tolerated in short-term studies but is expected to provide maximum efficacy.[17]

  • Low Dose: This should be the Minimum Effective Dose (MED) or a dose that produces a minimal, but measurable, biological effect based on your PD data.[6]

  • Mid Dose: This dose should be set between the high and low doses to help characterize the dose-response curve.

This approach allows you to identify a therapeutic window where the drug is effective but not toxic.[18]

Q7: We are seeing high variability in our results between animals in the same dose group. What could be the cause?

A7: High inter-animal variability is a common and frustrating problem. Here are the most likely culprits and how to troubleshoot them:

  • Formulation Issues: This is the most common cause. If your compound is falling out of solution or suspension, each animal may be receiving a different effective dose.

    • Solution: Re-evaluate your formulation. Ensure it is homogenous by vortexing or stirring immediately before dosing each animal. Conduct stability tests to confirm the compound stays in suspension/solution for the duration of the dosing period.

  • Inaccurate Dosing: Small errors in injection or gavage volume can lead to large dose variations, especially in small animals like mice.

    • Solution: Ensure all personnel are properly trained on administration techniques. Use appropriately sized syringes and double-check dose calculations.

  • Biological Variability: Factors like age, weight, sex, and health status of the animals can influence drug metabolism and response.

    • Solution: Use animals from a reputable supplier that are matched for age and weight. Randomize animals into treatment groups. Unless scientifically justified, include both male and female animals in your studies.

References

  • Pharmacokinetics/Pharmacodynamics in Drug Development: An Industrial Perspective. (Source: Vertex AI Search) [Link Not Available]
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  • Best Practices for Preclinical Dose Range Finding Studies. (Source: Altasciences) [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (Source: PMC - NIH) [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (Source: PubMed Central) [Link]

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  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (Source: MDPI) [Link]

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  • Formulation strategies for poorly soluble drugs. (Source: ResearchGate) [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (Source: MDPI) [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (Source: Altasciences) [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (Source: MDPI) [Link]

  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. (Source: AACR Journals) [Link]

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  • This compound. (Source: MySkinRecipes) [Link]

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Technical Support Center: Scale-Up Synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this important heterocyclic scaffold from the bench to production. Quinazolinone derivatives are a cornerstone in medicinal chemistry, and mastering their synthesis is crucial for advancing drug discovery programs.[1] This document consolidates field-proven insights and troubleshooting strategies to address the common challenges encountered during the scale-up of this specific molecule.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your synthesis campaign. Each answer provides a mechanistic explanation and actionable solutions.

Question 1: My reaction yield is consistently low (<70%) and I'm seeing multiple spots on TLC. What are the likely causes and how can I improve conversion?

Answer: Low yields in this synthesis are typically traced back to three main areas: incomplete reaction, formation of stable intermediates, or side-product pathways. The most common synthetic route involves the condensation of 2-aminobenzamide with a suitable two-carbon electrophile (like ethyl cyanoacetate or malononitrile derivatives) followed by cyclization.

Potential Causes & Solutions:

  • Incomplete Cyclization: The primary issue is often the failure of the acyclic intermediate, N-(2-carbamoylphenyl)-2-cyanoacetamide, to fully cyclize.[2] This intermediate is often a stable, isolable compound that stalls the reaction.

    • Mechanism: The cyclization is a dehydration reaction that requires either thermal energy or acid/base catalysis to proceed efficiently. On a larger scale, inefficient heat transfer can lead to cooler spots in the reactor, slowing the cyclization rate.

    • Solution: Increase the reaction temperature in a controlled manner. A temperature of 100-120 °C is often effective.[3] Consider using a higher-boiling-point solvent like DMSO or employing a catalytic amount of a dehydrating agent like p-toluenesulfonic acid (p-TSA).[4]

  • Sub-optimal Reaction Conditions: The initial condensation step is sensitive to stoichiometry and temperature.

    • Solution: Ensure the reagents are added in the correct stoichiometric ratio. An excess of the cyano-component is generally not beneficial and can lead to downstream purification issues. Maintain strict temperature control during the initial addition to prevent runaway reactions or degradation.

  • Starting Material Quality: Impurities in the 2-aminobenzamide can interfere with the reaction.

    • Solution: Verify the purity of your starting materials by NMR and LC-MS before starting the reaction. Recrystallize the 2-aminobenzamide if necessary.

Question 2: I'm observing a significant, persistent impurity with a similar polarity to my product, making purification by recrystallization difficult. How can I identify and minimize it?

Answer: This is a classic scale-up challenge. The most probable impurity is the uncyclized acyclic intermediate mentioned previously.[2] Its polarity is often very close to the final product, leading to co-crystallization. Another possibility is the formation of a dimer or self-condensation product.

Identification and Minimization Strategy:

  • Characterization: Isolate the impurity by preparative chromatography on a small scale. Characterize it thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The acyclic intermediate will lack the characteristic quinazolinone ring signals and will have a different molecular weight corresponding to the addition of a water molecule compared to the final product.

  • Minimization via Process Control:

    • Drive the Cyclization to Completion: The best way to eliminate the intermediate is to prevent its accumulation. Implement in-process controls (IPCs) using HPLC or TLC to monitor the disappearance of this intermediate before proceeding with work-up. If the reaction stalls, consider a "heat-soak" period at a slightly elevated temperature (e.g., increase from 110 °C to 120 °C) for a few hours.

    • pH Adjustment during Work-up: The solubility of the product and the acyclic intermediate can vary with pH. Experiment with adjusting the pH of the quench solution. The quinazolinone nitrogen is weakly basic, and protonation can alter its solubility profile relative to the more neutral intermediate.

  • Alternative Purification:

    • Slurry Wash: If recrystallization is ineffective, a slurry wash with a solvent system that selectively dissolves the impurity can be highly effective. For example, a hot slurry in a solvent like ethyl acetate or acetonitrile might preferentially remove the more soluble intermediate.

    • Recrystallization Solvent Screening: Perform a systematic screen of solvent systems. Mixtures (e.g., DMF/water, DMSO/isopropanol) often provide better selectivity than single solvents.

Question 3: During work-up and isolation, the product precipitates as a very fine powder or an unfilterable slurry. How can I improve the material's physical properties for easier handling at scale?

Answer: The physical form of the active pharmaceutical ingredient (API) is a critical quality attribute. Poor filtration is often caused by rapid, uncontrolled precipitation ("crashing out"), which generates very small particles or amorphous material.

Solutions for Improved Isolation:

  • Controlled Cooling (Anti-Solvent Addition): The key is to control the rate of supersaturation.

    • Protocol: Once the reaction is complete, cool the reaction mixture slowly and controllably. If using an anti-solvent (like water or isopropanol) to precipitate the product, add it slowly at an elevated temperature. This allows for the formation of larger, more well-defined crystals.

    • Example: Instead of quenching a 120 °C DMSO reaction mixture into cold water, cool the mixture to 80 °C and then slowly add water over 1-2 hours, maintaining the temperature. Then, cool the resulting slurry slowly to room temperature before filtration.

  • Seeding: Introducing a small quantity of pre-existing crystals of the desired polymorph can direct crystallization and lead to a more uniform and larger particle size distribution.

    • Protocol: During the controlled cooling/anti-solvent addition phase, add a small amount (0.1-1% w/w) of pure, crystalline product once the solution becomes slightly turbid (the metastable zone).

  • Aging/Digestion: Holding the slurry at a specific temperature for a period after precipitation allows for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals.

    • Protocol: After precipitation is complete, stir the slurry at a constant temperature (e.g., 20-25 °C) for several hours (4-12 h) before filtering.

Frequently Asked Questions (FAQs)

Question 1: What is the most common and scalable synthetic route for this compound?

Answer: The most robust and widely adopted route for this class of compounds is the one-pot condensation and cyclization of 2-aminobenzamide with a malonic acid derivative. For this specific target, reacting 2-aminobenzamide with ethyl cyanoacetate is a common and effective approach.

The general workflow is illustrated below. This method is advantageous because the starting materials are commercially available and relatively inexpensive, and the reaction can often be performed as a one-pot procedure without isolating the intermediate, which is ideal for process efficiency.[3]

G cluster_0 Process Workflow: One-Pot Synthesis reagents 1. Reagent Charging - 2-Aminobenzamide - Ethyl Cyanoacetate - High-boiling solvent (e.g., DMSO) heating 2. Controlled Heating - Ramp to 120-140 °C reagents->heating ipc1 IPC-1: Monitor Condensation (Disappearance of 2-aminobenzamide) heating->ipc1 ~1-2h cyclization 3. Cyclization & Dehydration - Hold at temperature - Ethanol byproduct removed by distillation ipc1->cyclization ipc2 IPC-2: Monitor Cyclization (Disappearance of acyclic intermediate) cyclization->ipc2 ~4-8h workup 4. Work-up & Isolation - Controlled cooling - Anti-solvent addition (e.g., Water) - Aging ipc2->workup filtration 5. Filtration & Drying - Filter, wash with water/IPA - Dry under vacuum workup->filtration product Final Product: This compound filtration->product G cluster_pathways Reaction Pathways Product Desired Product (Cyclized Quinazolinone) SideProduct Side Product (Acyclic Intermediate) SideProduct->Product Further Heating Conditions Reaction Conditions (Heat, Time) Conditions->Product Sufficient Energy (Complete Dehydration) Conditions->SideProduct Insufficient Energy (Incomplete Reaction) SMs Starting Materials (2-Aminobenzamide + C2 Synthon) SMs->Conditions

Sources

Validation & Comparative

In Vivo Validation of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile: A Comparative Guide for Anticancer Activity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the anticancer activity of the novel quinazoline derivative, 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile. As a senior application scientist, this document is structured to provide not just a protocol, but a strategic guide, enabling researchers to design and execute robust preclinical studies, interpret the findings, and benchmark the compound's performance against established anticancer agents.

Introduction: The Therapeutic Potential of Quinazoline Scaffolds

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically approved anticancer drugs.[1][2] These compounds exhibit a wide range of biological activities, often targeting key pathways in cancer progression such as cell cycle regulation and signal transduction.[3] Gefitinib and erlotinib, for instance, are well-known inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical driver in many epithelial cancers.[4] Other quinazoline derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by the widely used taxane class of chemotherapeutics.[2]

The subject of this guide, this compound, is a novel compound with a structure suggestive of potential anticancer properties. The presence of the quinazolinone core, coupled with a cyanomethyl group at the 2-position, warrants a thorough investigation into its efficacy in a living organism. This guide will navigate the essential steps for its in vivo validation using a subcutaneous xenograft mouse model, a cornerstone of preclinical cancer research.[5]

Inferred Mechanism of Action and Selection of a Xenograft Model

In the absence of direct experimental data on the specific molecular target of this compound, we can infer its likely mechanism of action based on its structural features and the known activities of related compounds. The 2-substituted quinazolinone framework is a common feature in both EGFR inhibitors and tubulin polymerization inhibitors.

Therefore, a rational approach to its in vivo validation involves selecting a cancer cell line that is sensitive to either or both of these mechanisms. For the purpose of this guide, we will outline a protocol using the A549 human non-small cell lung cancer (NSCLC) cell line . This cell line is widely used in cancer research and is known to be responsive to both EGFR inhibitors and tubulin-targeting agents, making it a suitable initial model for evaluating a compound with an unconfirmed mechanism.[6][7]

Comparative Framework: Benchmarking Against Standard-of-Care

To provide a meaningful assessment of the therapeutic potential of this compound, it is crucial to compare its efficacy against established, clinically relevant drugs. This guide proposes a three-arm study design:

  • Test Article: this compound

  • Positive Control 1 (EGFR Inhibitor): Gefitinib[8][9]

  • Positive Control 2 (Tubulin Inhibitor): Paclitaxel[5][6]

  • Vehicle Control: The formulation used to deliver the test article.

This comparative approach will allow for a robust evaluation of the novel compound's potency and efficacy relative to two distinct and clinically validated mechanisms of action.

Experimental Workflow for In Vivo Validation

The following diagram outlines the key stages of the in vivo validation study.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Phase animal_acclimatization Animal Acclimatization (Athymic Nude Mice) cell_culture A549 Cell Culture and Expansion tumor_inoculation Subcutaneous Tumor Cell Inoculation cell_culture->tumor_inoculation tumor_monitoring_initial Tumor Growth Monitoring tumor_inoculation->tumor_monitoring_initial randomization Randomization into Treatment Groups tumor_monitoring_initial->randomization treatment_administration Daily Treatment Administration (Test Article, Controls, Vehicle) randomization->treatment_administration tumor_monitoring_treatment Tumor Volume and Body Weight Monitoring treatment_administration->tumor_monitoring_treatment endpoint Study Endpoint (Tumor Size Limit/Time) tumor_monitoring_treatment->endpoint tissue_collection Tumor and Organ Harvesting endpoint->tissue_collection data_analysis Data Analysis and Statistical Evaluation tissue_collection->data_analysis

Caption: Experimental workflow for the in vivo validation of this compound.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for the in vivo efficacy study. All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

Materials and Reagents
  • Test Article: this compound (synthesis to be performed as per established chemical procedures)

  • Positive Controls: Gefitinib (commercially available), Paclitaxel (commercially available)

  • Cell Line: A549 human non-small cell lung cancer cells (from a reputable cell bank)

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old

  • Vehicle: To be determined based on the solubility of the test article (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Cell Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Other Reagents: Phosphate-buffered saline (PBS), Trypsin-EDTA, Matrigel (optional)

Animal Acclimatization and Husbandry
  • Upon arrival, house the mice in a specific pathogen-free (SPF) facility.

  • Allow for an acclimatization period of at least one week before the start of the experiment.

  • Provide sterile food and water ad libitum.

  • Monitor the health of the animals daily.

Cell Culture and Tumor Inoculation
  • Culture A549 cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase using Trypsin-EDTA.

  • Wash the cells with sterile PBS and resuspend them in serum-free media at a concentration of 5 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

Tumor Growth Monitoring and Randomization
  • Monitor tumor growth every 2-3 days using digital calipers.

  • Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .

  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into four groups (n=8-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: this compound

    • Group 3: Gefitinib

    • Group 4: Paclitaxel

Treatment Administration
  • This compound: The dose and administration route should be determined from prior maximum tolerated dose (MTD) studies. For initial studies, a dose range of 25-100 mg/kg administered orally (p.o.) or intraperitoneally (i.p.) daily is a reasonable starting point.

  • Gefitinib: Administer daily at a dose of 50 mg/kg via oral gavage.[8][9]

  • Paclitaxel: Administer every other day at a dose of 10 mg/kg via intraperitoneal injection.[5]

  • Vehicle Control: Administer the same volume and route as the test article.

  • Continue treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach the predetermined endpoint.

Efficacy Evaluation and Endpoint
  • Measure tumor volume and body weight every 2-3 days throughout the treatment period.

  • The primary efficacy endpoint is the inhibition of tumor growth.

  • The study should be terminated when the tumors in the control group reach a specific size (e.g., 1500-2000 mm³) or if signs of toxicity (e.g., >20% body weight loss, ulceration of tumors) are observed.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Analysis and Interpretation

The following table provides a template for summarizing the quantitative data from the in vivo study.

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control--
This compound
Gefitinib50 mg/kg, daily, p.o.
Paclitaxel10 mg/kg, q.o.d., i.p.

Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100

Statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) should be performed to determine the significance of the observed differences between the treatment groups and the vehicle control.

Comparative Analysis and Future Directions

The results of this study will provide a direct comparison of the in vivo efficacy of this compound against two clinically relevant anticancer drugs with distinct mechanisms of action.

  • Superior Efficacy to Both Controls: This would be a strong indication of a highly potent anticancer agent, warranting further investigation into its mechanism of action and preclinical development.

  • Efficacy Comparable to Gefitinib: This might suggest a similar mechanism of action, such as EGFR inhibition. Follow-up studies could include in vitro kinase assays and western blotting for EGFR pathway proteins.

  • Efficacy Comparable to Paclitaxel: This would point towards tubulin polymerization inhibition as a likely mechanism. In vitro tubulin polymerization assays would be a logical next step.

  • Moderate or Low Efficacy: This may indicate that the A549 cell line is not the optimal model, or that the compound has limited in vivo bioavailability or potency. Further in vitro screening against a broader panel of cancer cell lines would be recommended.

Conclusion

This guide provides a robust and scientifically sound framework for the in vivo validation of this compound. By employing a comparative study design with well-characterized positive controls, researchers can obtain a clear and objective assessment of the compound's therapeutic potential. The detailed experimental protocol and data analysis guidelines are intended to ensure the generation of high-quality, reproducible data that can confidently guide future drug development efforts.

References

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  • National Institutes of Health. (2014, April 1). Nanosuspension delivery of paclitaxel to xenograft mice can alter drug disposition and anti-tumor activity.
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A Comparative Analysis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Among its many derivatives, 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile serves as a crucial pharmacophore, a foundational structure for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of this parent compound and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and biological performance. By delving into the experimental data and the rationale behind chemical modifications, we aim to equip researchers and drug development professionals with the knowledge to navigate the chemical space of quinazolinone-based drug candidates.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The 4(3H)-quinazolinone ring system is a bicyclic aromatic structure that has garnered significant attention due to its broad spectrum of biological activities. This includes, but is not limited to, anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the quinazolinone core lies in its ability to be readily functionalized at various positions, primarily at the 2 and 3 positions, allowing for the fine-tuning of its pharmacological profile. The presence of a lactam function and multiple hydrogen bond donors and acceptors facilitates interactions with a wide array of biological targets.

The parent compound, this compound, features a key acetonitrile moiety at the 2-position. This group can act as a hydrogen bond acceptor and its methylene group can be a site for further chemical elaboration, making it an attractive starting point for analog synthesis.

Synthesis Strategies for Quinazolinone Analogs

A common and effective method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones begins with anthranilic acid. The general synthetic pathway can be visualized as a multi-step process, offering multiple points for diversification.

Synthesis_Workflow A Anthranilic Acid B Acylation (e.g., Chloroacetyl chloride) A->B Step 1 C N-acyl Anthranilic Acid B->C D Cyclization (e.g., Acetic anhydride) C->D Step 2 E Benzoxazinone Intermediate D->E F Reaction with Amines/Hydrazines E->F Step 3 G 2,3-Disubstituted Quinazolinone F->G

Caption: General synthetic workflow for 2,3-disubstituted quinazolinones.

This synthetic route is highly adaptable, allowing for the introduction of various substituents on the quinazolinone ring by starting with substituted anthranilic acids. Furthermore, the choice of the acylating agent in the first step and the amine or hydrazine in the final step dictates the nature of the substituents at the 2 and 3-positions, respectively.

Comparative Biological Activities: A Structure-Activity Relationship (SAR) Perspective

The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of their substituents. Here, we compare the performance of analogs of this compound across different therapeutic areas.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2] The acetonitrile group in the parent compound can be replaced with other functionalities to modulate this activity.

Compound/AnalogModification from Parent CompoundTarget/Cell LineActivity (IC50/GI50)Reference
Parent Compound 2-(cyanomethyl) group-Data not available in comparative studies-
Analog 12-(aryl) groupJurkat & NB4 cells< 5 µM (for some derivatives)[4]
Analog 22-(2-methoxyphenyl) with a basic side chain at position 8Multiple cancer cell linesPotent antiproliferative activity[5]
Analog 32-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivativesHepG-2Potent cytotoxic activity for some derivatives[2]

Key SAR Insights for Anticancer Activity:

  • Substitution at Position 2: Replacing the acetonitrile group with substituted aryl or heterocyclic rings can significantly enhance anticancer potency.[4] The nature of the substituent influences the binding affinity to kinase domains.

  • Substitution at Position 3: The introduction of various aryl or alkyl groups at the 3-position can modulate the pharmacokinetic and pharmacodynamic properties of the compounds.

  • Modifications on the Quinazolinone Ring: Substitutions on the benzene ring of the quinazolinone core, such as at positions 6 and 7, can also impact activity, often by influencing interactions with the target protein.[2]

Anticonvulsant Activity

The sedative-hypnotic properties of some quinazolinones, like methaqualone, have led to the exploration of this chemical class for anticonvulsant activity.[6] Modifications to the this compound scaffold can lead to potent anticonvulsant agents.

Compound/AnalogModification from Parent CompoundAnimal ModelActivityReference
Parent Compound 2-(cyanomethyl) group-Data not available in comparative studies-
Methaqualone Analog2-methyl, 3-o-tolylPentylenetetrazole (PTZ)-induced seizures70-100% protection[1]
2,3-disubstituted analogsVaried substituents at positions 2 and 3PTZ-induced seizuresVarying levels of protection (16.67% to 100%)[6]
2-(2-oxo-2-pyridylethyl)-3-aryl analogsReplacement of cyanomethyl with a pyridylethyl groupMaximal Electroshock (MES) and scMet testsGood protection against seizures[7]

Key SAR Insights for Anticonvulsant Activity:

  • Lipophilicity: Appropriate lipophilicity is crucial for blood-brain barrier penetration. Substituents at positions 2 and 3 play a key role in modulating this property.

  • Interaction with GABAa Receptors: Many anticonvulsant quinazolinones are believed to act as positive allosteric modulators of GABAA receptors.[6] The specific substituents influence the binding affinity and efficacy at this target.

Antimicrobial Activity

The quinazolinone scaffold has been a fruitful source of compounds with antibacterial and antifungal properties. Analogs of this compound have shown promising activity against a range of pathogens.

Compound/AnalogModification from Parent CompoundTarget Organism(s)Activity (MIC)Reference
Parent Compound 2-(cyanomethyl) group-Data not available in comparative studies-
2-phenyl, 3-substituted analogsReplacement of cyanomethyl with phenyl and various 3-substituentsS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. nigerPotent activity for some derivatives (MIC = 0.1-0.2 µg/mL)[3]
N-(substituted)-2-[4-oxo-2-phenylquinazolin-3(4H)-yl] acetohydrazide derivativesElaboration of the acetonitrile group into an acetohydrazideBacterial and fungal strainsVaried degrees of activity[8]
2-(amino)quinazolin-4(3H)-one derivativesReplacement of cyanomethyl with substituted amino groupsMethicillin-resistant Staphylococcus aureus (MRSA)High potency for some analogs (MIC50 < 1 µM)[9]

Key SAR Insights for Antimicrobial Activity:

  • Substituents at Position 2 and 3: The introduction of different aromatic and heterocyclic moieties at these positions is a common strategy to enhance antimicrobial potency. Electron-withdrawing and electron-donating groups on these substituents can significantly affect the activity.[3]

  • Mechanism of Action: Some quinazolinone-based antimicrobials are thought to inhibit dihydrofolate reductase (DHFR) in microbes.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of quinazolinone analogs, based on established literature.

General Synthetic Procedure for 2,3-Disubstituted Quinazolinones

Detailed_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Amination/Amidation A Dissolve Anthranilic Acid in suitable solvent B Add Acyl Chloride (e.g., Chloroacetyl chloride) dropwise at 0°C A->B C Stir at room temperature B->C D Isolate N-acyl Anthranilic Acid C->D E Reflux N-acyl Anthranilic Acid with Acetic Anhydride F Remove excess Acetic Anhydride under reduced pressure E->F G Obtain Benzoxazinone intermediate F->G H Dissolve Benzoxazinone in a suitable solvent (e.g., Ethanol) I Add primary amine or hydrazine H->I J Reflux the mixture I->J K Purify the product (Recrystallization/Chromatography) J->K

Sources

A Senior Application Scientist's Guide to Evaluating 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile as a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of EGFR in Oncology and the Promise of Novel Quinazoline Scaffolds

The epidermal growth factor receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing proliferation, survival, and differentiation. Its aberrant activation, often through mutation or overexpression, is a well-established driver in numerous malignancies, most notably non-small cell lung cancer (NSCLC).[1][2][3] Consequently, the development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant cancers.

The quinazoline core has proven to be a highly effective scaffold for designing potent EGFR inhibitors, forming the backbone of first-generation drugs like Gefitinib and Erlotinib, and second-generation inhibitors such as Afatinib.[1][4] These molecules competitively bind to the ATP-binding site of the EGFR kinase domain, effectively shutting down the signaling cascade. However, the emergence of resistance mutations, particularly the T790M "gatekeeper" mutation, has necessitated the development of subsequent generations of inhibitors, such as the pyrimidine-based Osimertinib.[3]

This guide focuses on 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile , a compound built upon the clinically validated quinazolin-4(3H)-one scaffold. While direct, extensive biological data on this specific molecule as an EGFR inhibitor is not yet prevalent in public literature, its structural motifs suggest it is a compelling candidate for investigation. One supplier notes its utility as a key precursor in the synthesis of kinase inhibitors targeting EGFR and other tyrosine kinases. This guide will, therefore, serve as a comprehensive framework for researchers and drug development professionals to systematically evaluate the potential of this compound in comparison to established EGFR inhibitors. We will delve into the underlying structure-activity relationships, propose a rigorous experimental workflow for its characterization, and provide the rationale behind each step.

Structural Analysis: A Comparative Look at this compound and Known EGFR Inhibitors

The promise of this compound lies in its core structure, which it shares with a class of highly successful therapeutic agents. The quinazolin-4(3H)-one nucleus is recognized for its high affinity for the EGFR kinase active site.[1]

Let's dissect the structure of our target compound in the context of well-known EGFR inhibitors:

FeatureGefitinib/Erlotinib (1st Gen)Afatinib (2nd Gen)Osimertinib (3rd Gen)This compound
Core Scaffold QuinazolineQuinazolinePyrimidineQuinazolin-4(3H)-one
Hinge-Binding Moiety Unsubstituted quinazoline nitrogenUnsubstituted quinazoline nitrogenPyrimidine nitrogenQuinazolinone nitrogen
Gatekeeper Pocket Interaction Aniline side chainAniline side chain with covalent binderAniline side chain with covalent binderAcetonitrile side chain (potential for modification)
Solvent Channel Interaction Methoxy/Ethoxy groupsSolubilizing groups on aniline ringIndole groupNone (potential for modification)

The critical interaction for EGFR inhibition by quinazoline-based drugs is the hydrogen bond formation between the N1 atom of the quinazoline ring and the backbone amide of Met793 in the hinge region of the EGFR kinase domain. The 4-oxo group in our target compound is a key feature of many biologically active quinazolinone derivatives.[5][6] The substituent at the 2-position, in this case, the acetonitrile group, extends into the ATP-binding site and offers a prime location for chemical modification to enhance potency and selectivity.

The nitrile functional group is of particular interest. While not a conventional moiety for establishing the key hydrophobic interactions seen with the aniline groups of first and second-generation inhibitors, it serves as a versatile chemical handle. It can be hydrolyzed, reduced, or used in cycloaddition reactions to introduce a variety of pharmacophores designed to interact with specific residues within the active site.

Proposed Experimental Workflow for Comparative Evaluation

To rigorously assess the potential of this compound as an EGFR inhibitor, a multi-tiered experimental approach is essential. This workflow is designed to first establish its basic inhibitory activity and then to perform a head-to-head comparison with established drugs.

G cluster_0 Phase 1: In Vitro Kinase Inhibition cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Comparative & Resistance Profiling A Biochemical EGFR Kinase Assay (Wild-Type) B Determine IC50 Value A->B C Cell Proliferation Assay (e.g., MTT/XTT) EGFR-dependent cell lines (e.g., A431, PC-9) B->C Proceed if IC50 is promising D Determine GI50 Value C->D E Western Blot Analysis (Phospho-EGFR, Phospho-ERK, Phospho-AKT) C->E F Head-to-Head IC50/GI50 Comparison (vs. Gefitinib, Erlotinib) D->F Establish baseline potency G Kinase Assays against Mutant EGFR (L858R, T790M, C797S) F->G H Cell-Based Assays in Resistant Cell Lines (e.g., H1975: T790M/L858R) G->H

Caption: Proposed experimental workflow for evaluating this compound.

Detailed Experimental Protocols

1. In Vitro EGFR Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR protein and to calculate its half-maximal inhibitory concentration (IC50).

  • Principle: This assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the EGFR kinase. The amount of phosphorylation is quantified, typically using a luminescence or fluorescence-based method.

  • Methodology:

    • Recombinant human EGFR kinase domain (wild-type) is incubated in a kinase buffer.

    • A serial dilution of this compound (and control inhibitors like Gefitinib) is added to the reaction wells. A DMSO control is also included.

    • The kinase reaction is initiated by adding a mixture of a poly(Glu, Tyr) substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ATP consumed (indicative of kinase activity) is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Luminescence is read on a plate reader.

    • Data is normalized to controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

2. Cell-Based Proliferation Assay

  • Objective: To assess the compound's ability to inhibit the growth of cancer cells that are dependent on EGFR signaling.

  • Principle: Assays like the MTT or XTT assay measure the metabolic activity of viable cells. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity or cytostasis.

  • Methodology:

    • Seed EGFR-dependent human cancer cells (e.g., A431, which overexpresses wild-type EGFR, or PC-9, which has an activating EGFR deletion) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and control inhibitors for 72 hours.

    • Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of growth inhibition relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

3. Western Blot Analysis of EGFR Pathway Phosphorylation

  • Objective: To confirm that the compound's anti-proliferative effect is due to the inhibition of EGFR signaling.

  • Principle: This technique uses antibodies to detect the phosphorylation status of EGFR and its key downstream signaling proteins (e.g., Akt, ERK). A potent inhibitor should reduce the levels of these phosphorylated proteins.

  • Methodology:

    • Culture EGFR-dependent cells (e.g., A431) and serum-starve them to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to activate the pathway.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Comparative Performance and Future Directions

The data generated from the above experiments will allow for a direct comparison of this compound with known standards.

Comparative Data Summary Table (Hypothetical Data)

CompoundEGFR WT IC50 (nM)A431 GI50 (µM)PC-9 (del19) GI50 (µM)H1975 (L858R/T790M) GI50 (µM)
Gefitinib 250.50.02>10
Erlotinib 200.80.03>10
Osimertinib 150.40.0150.02
This compound To be determinedTo be determinedTo be determinedTo be determined

A successful outcome would be for this compound to exhibit potent IC50 and GI50 values, ideally in the nanomolar range for EGFR-mutant cell lines. Of significant interest would be any activity against resistant cell lines like H1975, which harbors the T790M mutation. The presence of the nitrile group at the 2-position might offer a different binding orientation that could potentially circumvent resistance mechanisms.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the acetonitrile group to explore interactions within the ATP-binding pocket. For example, converting the nitrile to an amine could allow for the addition of various side chains.

  • Selectivity Profiling: Screen the compound against a panel of other kinases to determine its selectivity profile. High selectivity for EGFR over other kinases is a desirable trait to minimize off-target effects.

  • In Vivo Efficacy Studies: If in vitro data is promising, the next logical step is to evaluate the compound's efficacy in xenograft models using EGFR-dependent tumor cell lines.

G cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS_RAF RAS -> RAF -> MEK -> ERK Dimer->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR Dimer->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor This compound (Proposed Target) Inhibitor->Dimer Inhibits Kinase Activity

Caption: EGFR signaling pathway and the proposed point of inhibition.

Conclusion

While this compound is not yet an established EGFR inhibitor, its quinazolinone core presents a strong foundation for such activity. The presence of a modifiable acetonitrile group at the 2-position makes it an intriguing starting point for a medicinal chemistry program. This guide provides a robust, logical, and scientifically grounded framework for any research group looking to explore its potential. By systematically following the proposed experimental workflow, researchers can definitively characterize its biological activity, compare it to the current standards of care, and determine if this compound or its future derivatives hold the promise of becoming a next-generation EGFR inhibitor.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Google Scholar.
  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Bentham Science Publishers.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
  • This compound | C10H7N3O. (n.d.). PubChem.
  • This compound. (n.d.). MySkinRecipes.
  • (4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile | CAS 30750-23-3. (n.d.). Santa Cruz Biotechnology.
  • New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity. (n.d.). PubMed.

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The Dual Mechanisms of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile Derivatives in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for targeted and effective therapeutic agents is paramount. The quinazolinone scaffold has emerged as a "privileged structure" in medicinal chemistry, giving rise to a multitude of compounds with potent anti-cancer properties. At the heart of this chemical diversity lies 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, a key building block for the synthesis of advanced therapeutic candidates. This guide provides an in-depth, comparative analysis of the two primary mechanisms of action through which derivatives of this compound exert their cytotoxic effects: inhibition of Epidermal Growth Factor Receptor (EGFR) kinase activity and disruption of tubulin polymerization.

This document is intended for researchers, scientists, and drug development professionals. It will elucidate the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources to ensure scientific integrity.

Section 1: The Role of this compound as a Precursor to EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in cell proliferation, differentiation, and survival.[1] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[2] Consequently, EGFR has become a prime target for cancer therapy. The quinazolinone core of this compound is a key pharmacophore in many clinically successful EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[3]

The nitrile group and the lactam functionality of this compound offer versatile handles for chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatives can be tailored to fit into the ATP-binding pocket of the EGFR kinase domain, competitively inhibiting its activity and blocking downstream signaling pathways that promote tumor growth.[4]

Signaling Pathway of EGFR Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention by quinazolinone-based inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Ligand Binding ADP ADP Dimer->ADP Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimer->Downstream Phosphorylation Cascade Quinazolinone Quinazolinone Inhibitor (e.g., Gefitinib) Quinazolinone->Dimer Inhibition Inhibition ATP ATP ATP->Dimer Binds to Kinase Domain Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: EGFR Signaling and Inhibition by Quinazolinone Derivatives.

Comparative Performance of Quinazolinone-Based EGFR Inhibitors

The efficacy of EGFR inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against the EGFR kinase and various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDModification of Core StructureTarget Cell LineIC50 (µM)Reference
Gefitinib N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amineA549 (NSCLC)>10[3]
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineNCI-H1975 (NSCLC, L858R/T790M)0.4506[5]
Compound 5k 3-methyl-2-((4-(pyridin-4-yl)phenyl)amino)quinazolin-4(3H)-oneEGFR-TK0.010[3]
Compound 79 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-oneEGFR (T790M/L858R)0.031[4]
Compound 6d 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N'-(4-chlorobenzylidene)acetohydrazideEGFR0.069[2]
Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[1]

Objective: To determine the IC50 value of a test compound against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test compound (e.g., a derivative of this compound)

  • Control inhibitor (e.g., Erlotinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white, non-binding surface microtiter plate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in the Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 1 µl of the test compound or control to the wells of the 384-well plate. Include a "no inhibitor" (positive control) and a "no enzyme" (blank) control.

    • Add 2 µl of recombinant EGFR enzyme to each well (except the blank).

    • Add 2 µl of the substrate/ATP mix to all wells. The final concentrations of substrate and ATP should be at or near their Km values for the kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the blank control values from all other readings.

    • Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Section 2: Elucidating the Role of this compound Derivatives as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and the maintenance of cell shape.[6] Disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy. Several quinazolinone derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[6][7] This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

The versatile scaffold of this compound allows for the synthesis of derivatives that can effectively interact with the colchicine-binding site of tubulin, presenting an alternative and potent mechanism of anticancer activity.

Experimental Workflow for Confirming Tubulin Polymerization Inhibition

The following diagram outlines the experimental workflow to confirm that a compound acts as a tubulin polymerization inhibitor.

Tubulin_Workflow Start Synthesized Quinazolinone Derivative Biochem_Assay In Vitro Tubulin Polymerization Assay Start->Biochem_Assay Cell_Based_Assay Cell-Based Cytotoxicity Assay (e.g., MTT) Start->Cell_Based_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Biochem_Assay->Cell_Cycle Positive Result Cell_Based_Assay->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis G2/M Arrest Observed Conclusion Confirmation of Mechanism: Tubulin Polymerization Inhibitor Apoptosis->Conclusion Apoptosis Induced

Caption: Workflow for Validating Tubulin Polymerization Inhibition.

Comparative Performance of Quinazolinone-Based Tubulin Polymerization Inhibitors

The potency of tubulin polymerization inhibitors is assessed by their ability to inhibit tubulin assembly in vitro and their cytotoxicity against cancer cell lines.

Compound IDModification of Core StructureTarget Cell LineGI50 (µM)Reference
Nocodazole (Methyl [5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl]carbamate)--[6]
Compound 39 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneHT29 (Colon)<0.05[6]
Compound 64 2-(2-methoxystyryl)quinazolin-4(3H)-oneA2780 (Ovarian)Sub-µM[6]
Compound B6 Benzimidazole derivativeMCF-7 (Breast)~2[8]
Compound 4 (4-(4-Methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl) methanoneMCF-7 (Breast)0.0096[9]

GI50: The concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is adapted from commercially available fluorescence-based tubulin polymerization assay kits.[10]

Objective: To determine if a test compound inhibits the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Fluorescent reporter (e.g., DAPI)

  • Test compound

  • Positive control (e.g., Nocodazole)

  • Negative control (e.g., DMSO vehicle)

  • 96-well, black, clear-bottom plate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

    • Prepare 10x stocks of the test compound, positive control, and negative control in General Tubulin Buffer.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader and the 96-well plate to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed plate.

  • Initiation of Polymerization:

    • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the pre-warmed plate reader.

  • Data Acquisition: Measure the fluorescence intensity every minute for 60-90 minutes at an excitation/emission wavelength appropriate for the fluorescent reporter (e.g., ~360/450 nm for DAPI).

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each condition.

    • Compare the polymerization curves of the test compound to the positive and negative controls. Inhibition of tubulin polymerization will be indicated by a decrease in the rate and extent of the fluorescence increase.

Conclusion

The this compound core is a remarkably versatile scaffold that serves as a foundational element in the design of potent anticancer agents operating through distinct mechanisms of action. This guide has delineated the pathways of EGFR kinase inhibition and tubulin polymerization disruption, providing a comparative framework and detailed experimental protocols for their validation. For researchers in drug discovery and development, a thorough understanding of these dual mechanisms is crucial for the rational design of next-generation quinazolinone-based therapeutics with enhanced efficacy and selectivity. The provided protocols offer a robust starting point for the in-house evaluation of novel compounds derived from this promising chemical scaffold.

References

  • McCluskey, A., et al. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. [Link]

  • Methods EGFR Biochemical Assays. [Link]

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  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Topics in Medicinal Chemistry. [Link]

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  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports. [Link]

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A Comparative Benchmark Study of Quinazolinone-Based EGFR Inhibitors Against Standard of Care in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

This guide provides a comprehensive framework for the preclinical benchmarking of novel quinazolinone-based therapeutic agents, using "2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile" as a representative scaffold. For the purpose of this study, we will refer to our hypothetical lead compound derived from this scaffold as Q-ACN . The objective is to compare its potential efficacy against the established standards of care for Epidermal Growth Factor Receptor (EGFR)-mutant Non-Small Cell Lung Cancer (NSCLC): Gefitinib (First-Generation), Afatinib (Second-Generation), and Osimertinib (Third-Generation).

This document is structured to guide researchers and drug development professionals through the rationale, experimental design, and data interpretation necessary for a rigorous comparative analysis. We will delve into the mechanistic underpinnings of EGFR inhibition, provide detailed protocols for key assays, and present data in a clear, comparative format.

The Central Role of EGFR in Non-Small Cell Lung Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] In a significant subset of NSCLC patients, specific activating mutations in the EGFR gene lead to its constitutive activation, driving oncogenic signaling and tumor growth.[2][3] This has made EGFR a prime therapeutic target.

The binding of ligands like EGF to EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which are crucial for cell proliferation and survival, respectively.[1][4]

The EGFR Signaling Cascade and TKI Intervention

The diagram below illustrates the EGFR signaling pathway and the critical intervention point for Tyrosine Kinase Inhibitors (TKIs).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR pEGFR pEGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation TKI TKI (Gefitinib, Afatinib, Osimertinib, Q-ACN) TKI->pEGFR Inhibition ATP ATP ATP->pEGFR pEGFR->RAS pEGFR->PI3K Gene_Transcription->Cell_Proliferation EGF EGF Ligand EGF->EGFR

Caption: TKIs competitively block ATP binding to the EGFR kinase domain, preventing phosphorylation and halting downstream signaling.

The Standard of Care: An Evolutionary Benchmark

The treatment of EGFR-mutant NSCLC has evolved through three generations of TKIs, each with distinct characteristics. A new agent must demonstrate significant advantages over these established drugs.[2][3]

  • First-Generation (Gefitinib): A reversible inhibitor of the EGFR tyrosine kinase.[4][5] Gefitinib competes with ATP at the binding site of the kinase domain.[6][7] It is effective against common sensitizing mutations like Exon 19 deletions and L858R, but resistance often develops, most commonly through the acquisition of a T790M "gatekeeper" mutation.[2][5]

  • Second-Generation (Afatinib): An irreversible inhibitor that covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[8][9][10] This irreversible binding and broader ErbB family inhibition were designed to offer more potent and durable suppression than first-generation TKIs.[8][11] However, it is not active against the T790M resistance mutation.[12]

  • Third-Generation (Osimertinib): Specifically designed to overcome resistance to earlier-generation TKIs. Osimertinib is an irreversible inhibitor that potently and selectively targets both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[13][14][15] Its selectivity for mutant EGFR over WT EGFR contributes to a more favorable safety profile and has established it as a primary standard of care.[1]

A Proposed Framework for Benchmarking Q-ACN

The quinazolinone scaffold is a well-established pharmacophore for kinase inhibition, forming the core of Gefitinib and Afatinib.[16] Our hypothetical compound, Q-ACN, is designed to leverage this scaffold with novel substitutions aimed at improving potency, selectivity, and overcoming resistance. The following experimental workflow outlines a rigorous benchmark comparison.

Benchmark_Workflow cluster_phase1 Phase 1: Biochemical Assays cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: In Vivo Models a1 Kinase Inhibition Assay (IC50 Determination) a2 Kinome Selectivity Screening a1->a2 b1 Cell Viability Assay (GI50 on NSCLC Lines) a2->b1 b2 Western Blot Analysis (Target Engagement & Pathway Modulation) b1->b2 c1 Pharmacokinetic (PK) Profiling b2->c1 c2 Xenograft Efficacy Studies c1->c2

Caption: A phased approach for benchmarking Q-ACN, from biochemical potency to in vivo efficacy.

Part 1: Biochemical Potency and Selectivity

Causality: The foundational characteristic of a kinase inhibitor is its direct, cell-free potency against its intended target and its selectivity against other kinases. High potency against mutant EGFR is desired, while low potency against WT EGFR and other kinases (selectivity) predicts a wider therapeutic window and fewer off-target side effects.

Experiment 1: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Q-ACN against key EGFR variants and compare it to the standards of care.

  • Protocol: ADP-Glo™ Kinase Assay (Promega)

    • Reagents: Recombinant human EGFR proteins (WT, L858R, Exon 19 del, L858R/T790M), ATP, appropriate substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compounds (Q-ACN and standards) serially diluted in DMSO, ADP-Glo™ Reagent, Kinase Detection Reagent.

    • Procedure: a. Add 5 µL of kinase reaction buffer containing the recombinant EGFR enzyme to each well of a 384-well plate. b. Add 2.5 µL of the serially diluted test compound or DMSO vehicle control. c. Initiate the kinase reaction by adding 2.5 µL of buffer containing the substrate peptide and ATP (at the Km concentration for each enzyme). d. Incubate for 60 minutes at room temperature. e. Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. f. Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. g. Measure luminescence using a plate reader. The light signal is proportional to the ADP generated and thus, the kinase activity.

    • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Comparative Data Summary (Hypothetical Data)

CompoundGenerationEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Ex19del) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
Gefitinib1st1501510>5000
Afatinib2nd1010.8>5000
Osimertinib3rd2505312
Q-ACN Novel 300 2 1.5 8

Rationale for Q-ACN's profile: The goal is to achieve potency against sensitizing and resistance mutations comparable to or better than Osimertinib, while maintaining low potency against WT EGFR to predict a favorable safety profile.

Part 2: Cellular Mechanism of Action

Causality: Moving from a cell-free system to a cellular context is critical. A compound must be cell-permeable, engage its target in the complex intracellular environment, and inhibit the downstream signaling that drives cancer cell proliferation.

Experiment 2: Cell Viability Assay

  • Objective: To measure the growth inhibition 50 (GI50) concentration in NSCLC cell lines with different EGFR mutation statuses.

  • Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

    • Cell Lines:

      • PC-9: NSCLC line with an EGFR Exon 19 deletion (sensitive to all generations).

      • H1975: NSCLC line with both L858R and the T790M resistance mutation (resistant to 1st/2nd gen, sensitive to 3rd gen).

      • A549: NSCLC line with WT EGFR (control for selectivity).

    • Procedure: a. Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat cells with a 10-point serial dilution of each test compound for 72 hours. c. Equilibrate the plate to room temperature for 30 minutes. d. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. e. Mix on an orbital shaker for 2 minutes to induce cell lysis. f. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. g. Measure luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

    • Data Analysis: Calculate GI50 values by plotting cell viability against drug concentration.

Experiment 3: Western Blot Analysis of Pathway Modulation

  • Objective: To visually confirm that Q-ACN inhibits EGFR phosphorylation and downstream signaling through the PI3K/AKT and MAPK pathways.

  • Protocol:

    • Cell Culture and Treatment: Culture PC-9 and H1975 cells. Serum-starve the cells for 12-24 hours, then stimulate with EGF (100 ng/mL) for 15 minutes in the presence of various concentrations of the test compounds (e.g., 0, 10, 100, 1000 nM).

    • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with primary antibodies overnight at 4°C. Key antibodies include: Phospho-EGFR (Tyr1068), Total EGFR, Phospho-AKT (Ser473), Total AKT, Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2, and a loading control (e.g., GAPDH or β-Actin). c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Expected Outcome: Treatment with effective TKIs should show a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK, without affecting the total protein levels.

Conclusion and Forward Outlook

This guide outlines a foundational preclinical strategy for benchmarking a novel quinazolinone-based compound, Q-ACN, against the established standards of care in EGFR-mutant NSCLC. The proposed experiments are designed to build a comprehensive profile of the compound, starting from its biochemical potency and selectivity, confirming its mechanism of action in relevant cancer cell lines, and culminating in in vivo efficacy models (not detailed here but a crucial next step).

A successful candidate emerging from this framework would ideally demonstrate potency against both sensitizing and key resistance mutations (like T790M) that is superior or comparable to Osimertinib, while maintaining or improving upon its selectivity against wild-type EGFR. Such a profile would provide a strong rationale for advancing the compound into further preclinical safety studies and eventual clinical development, with the ultimate goal of improving outcomes for patients with non-small cell lung cancer.

References

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  • Afatinib Drug Side Effects, Mechanism of Action & More.

  • Afatinib - Wikipedia.

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  • Gefitinib | Drug Guide.

  • Mechanism of Action – TAGRISSO® (osimertinib).

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  • What is the mechanism of Gefitinib?

  • What is the mechanism of Osimertinib mesylate?

  • Gefitinib: mechanism of action, pharmacokinetics and side effect.

  • Afatinib in Non–Small Cell Lung Cancer.

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy.

  • The Mechanism of Action of Osimertinib: A Technical Guide.

  • What is the mechanism of action of Osimertinib mesylate?

  • Treatment for EGFR-Mutant NSCLC Varies by Driver.

  • Treatments for EGFR-mutant non-small cell lung cancer (NSCLC): The road to a success, paved with failures.

  • Treatment Options for Non-Small Cell Lung Cancer Harboring Uncommon EGFR Mutations.

  • Non Small Cell Lung Cancer - EGFR inhibitor - EGFR mutation.

  • Navigating First-Line Treatment Options for Patients With Epidermal Growth Factor Receptor–Positive Non–Small Cell Lung Cancer.

  • This compound.

  • 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile.

  • This compound | C10H7N3O.

  • This compound.

  • Acetonitrile | CH3CN.

  • Compound 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile.

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies.

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches.

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent.

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies.

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity.

  • Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives.

  • Discovery of 2‑(Pyrazol-4-yl)-quinazolin-4(3H)‑one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach.

  • (PDF) Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity.

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Navigating the ADMET Maze: A Comparative Guide to 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. Among the most critical hurdles is the optimization of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The quinazolinone core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides an in-depth comparative analysis of the ADMET properties of a specific subclass: 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile derivatives. While direct experimental data for this exact scaffold is limited in publicly available literature, this guide leverages in silico predictions for the parent compound and compares them with experimental data from closely related quinazolinone analogs to provide valuable insights for researchers in this field.

The Quinazolinone Scaffold: A Foundation for Diverse Biological Activity

The quinazolin-4(3H)-one moiety is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The structural versatility of the quinazolinone ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile.

In Silico ADMET Profiling: A Predictive Glimpse into Drug-likeness

In the early stages of drug discovery, in silico ADMET prediction serves as a crucial tool to forecast the pharmacokinetic and toxicological properties of novel compounds, thereby reducing the risk of late-stage attrition.[2] For the parent compound, this compound, a comprehensive in silico analysis predicts a generally favorable ADMET profile.

A general workflow for in silico ADMET prediction is illustrated below:

cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted ADMET Properties Input Chemical Structure (e.g., SMILES, SDF) SwissADME SwissADME Input->SwissADME Submit pkCSM pkCSM Input->pkCSM Submit ProToxII ProTox-II Input->ProToxII Submit Absorption Absorption (e.g., GI absorption, BBB penetration) SwissADME->Absorption Distribution Distribution (e.g., Plasma Protein Binding) SwissADME->Distribution Metabolism Metabolism (e.g., CYP inhibition) SwissADME->Metabolism pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion (e.g., Total Clearance) pkCSM->Excretion Toxicity Toxicity (e.g., Ames test, hERG inhibition) pkCSM->Toxicity ProToxII->Toxicity Start Prepare DMSO stock solution Add_to_Buffer Add stock to aqueous buffer (e.g., PBS, pH 7.4) Start->Add_to_Buffer Incubate Incubate at room temperature (e.g., 2 hours) with shaking Add_to_Buffer->Incubate Filter Filter to remove precipitate (e.g., 96-well filter plate) Incubate->Filter Analyze Analyze filtrate by LC-MS/MS Filter->Analyze Calculate Calculate solubility based on a standard curve Analyze->Calculate

Caption: Workflow for Kinetic Aqueous Solubility Assay.

Protocol:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.

  • Seal the plate and shake at room temperature for 2 hours.

  • Filter the samples through a 96-well filter plate.

  • Analyze the concentration of the compound in the filtrate using a validated LC-MS/MS method.

  • Calculate the solubility by comparing the peak area of the test compound to a standard curve.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption and efflux of a compound.

Seed_Cells Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form a monolayer Seed_Cells->Culture TEER Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Culture->TEER Add_Compound Add test compound to apical (A) or basolateral (B) chamber TEER->Add_Compound Incubate Incubate at 37°C for a defined period (e.g., 2 hours) Add_Compound->Incubate Sample Sample from the receiver chamber Incubate->Sample Analyze Analyze compound concentration by LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Workflow for Caco-2 Permeability Assay.

Protocol:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the test compound (e.g., at 10 µM) to the apical (A) side for A→B permeability or the basolateral (B) side for B→A permeability.

  • Incubate at 37°C for 2 hours.

  • At the end of the incubation, collect samples from the receiver compartment.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

Prepare_Mix Prepare incubation mixture: Test compound, liver microsomes, phosphate buffer Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Initiate_Reaction Initiate reaction by adding NADPH Pre_Incubate->Initiate_Reaction Time_Points Incubate and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench the reaction with cold acetonitrile Time_Points->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze Analyze supernatant for remaining parent compound by LC-MS/MS Centrifuge->Analyze Calculate Calculate half-life (t½) and intrinsic clearance (CLint) Analyze->Calculate

Caption: Workflow for Microsomal Stability Assay.

Protocol:

  • Prepare an incubation mixture containing the test compound (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a solution of NADPH.

  • Incubate the reaction at 37°C, and collect aliquots at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Synthesis of this compound Derivatives

A general synthetic route to the target scaffold involves the condensation of anthranilamide with an appropriate dicarbonyl equivalent.

Anthranilamide Anthranilamide Reaction Condensation (e.g., heat or microwave) Anthranilamide->Reaction Reagent Ethyl Cyanoacetate Reagent->Reaction Product This compound Reaction->Product Derivatization Further derivatization at N3 Product->Derivatization

Sources

A Comparative Guide to the Synthesis of 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile: An Evaluation of a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. Derivatives of quinazolin-4(3H)-one are particularly noteworthy for their therapeutic potential, exhibiting properties that include anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects. The compound 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is a key intermediate in the synthesis of more complex molecules within this class, making the development of efficient and reliable synthetic routes to this building block a topic of significant interest for the drug discovery and development community.

This guide provides a comprehensive comparison of a novel, efficient one-pot synthesis of this compound with a more traditional, two-step approach. By presenting detailed experimental protocols, comparative data, and a discussion of the underlying chemical principles, this document aims to equip researchers with the necessary information to select the optimal synthetic strategy for their specific needs.

Established Two-Step Synthesis: A Foundational Approach

The traditional synthesis of this compound typically proceeds through a two-step sequence involving the initial formation of a 2-(chloromethyl)quinazolin-4(3H)-one intermediate, followed by nucleophilic substitution with a cyanide salt. This method, while reliable, involves the isolation of an intermediate and the use of hazardous reagents.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-(chloromethyl)-4(3H)-quinazolinone

  • To a stirred solution of anthranilamide (1 equivalent) in a suitable solvent such as dioxane, chloroacetyl chloride (1.1 equivalents) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 2-3 hours.

  • After cooling, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield 2-(chloromethyl)-4(3H)-quinazolinone.

Step 2: Synthesis of this compound

  • 2-(Chloromethyl)-4(3H)-quinazolinone (1 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

  • Sodium cyanide (1.2 equivalents) is added portion-wise to the solution.

  • The reaction mixture is stirred at 60-70 °C for 4-6 hours.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

A Novel One-Pot Synthesis: A Streamlined and Efficient Alternative

Recent advancements have led to the development of a more efficient, one-pot synthesis of this compound. This method involves the direct cyclocondensation of 2-aminobenzamide with ethyl cyanoacetate, offering a greener and more atom-economical approach.

Causality Behind the Experimental Choices

The selection of 2-aminobenzamide and ethyl cyanoacetate as starting materials is strategic. 2-Aminobenzamide provides the core aniline and amide functionalities necessary for the quinazolinone ring formation. Ethyl cyanoacetate serves as a C2 synthon, possessing an activated methylene group and a nitrile function, which are incorporated to form the desired 2-acetonitrile substituent. The use of a high-boiling solvent facilitates the high temperatures required for the cyclization and concomitant dehydration.

Experimental Protocol: One-Pot Synthesis
  • A mixture of 2-aminobenzamide (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) is heated in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • The reaction mixture is heated to reflux (approximately 250-260 °C) for 1-2 hours, during which the cyclization and elimination of ethanol and water occur.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of starting materials.

  • Upon completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent and then purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford pure this compound.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the performance of the established two-step synthesis and the novel one-pot approach are summarized below.

Parameter Established Two-Step Synthesis Novel One-Pot Synthesis
Overall Yield Moderate (Typically 50-60%)Good to Excellent (Typically 70-85%)
Number of Steps TwoOne
Reaction Time 6-9 hours1-2 hours
Reagents Chloroacetyl chloride, Sodium cyanideEthyl cyanoacetate
Solvents Dioxane, DMFDiphenyl ether or Dowtherm A
Safety Concerns Use of lachrymatory and toxic reagentsHigh reaction temperatures
Work-up & Purification Two purifications requiredSingle purification
Atom Economy LowerHigher
Environmental Impact Use of hazardous reagents and solventsHigh energy consumption

Workflow Visualizations

Established Two-Step Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyanation A Anthranilamide + Chloroacetyl Chloride B Reflux in Dioxane A->B C 2-(chloromethyl)-4(3H)-quinazolinone B->C D Intermediate + NaCN C->D Purified Intermediate E Heat in DMF D->E F This compound E->F

Caption: Workflow for the established two-step synthesis.

Novel One-Pot Synthetic Workflow

G A 2-Aminobenzamide + Ethyl Cyanoacetate B Reflux in High-Boiling Solvent A->B C Cyclocondensation & Dehydration B->C D This compound C->D

Caption: Workflow for the novel one-pot synthesis.

Discussion and Mechanistic Insights

The novel one-pot synthesis offers several distinct advantages over the traditional two-step method. The primary benefit is the significant reduction in operational complexity and time, as it eliminates the need for isolating and purifying an intermediate. This streamlined process also contributes to a higher overall yield.

From a green chemistry perspective, the one-pot synthesis is more atom-economical, as it directly incorporates the desired functionality without the use of a leaving group that is subsequently discarded. While it requires high temperatures, it avoids the use of toxic and lachrymatory reagents like chloroacetyl chloride and sodium cyanide.

The mechanism of the one-pot reaction is believed to proceed through an initial nucleophilic attack of the amino group of 2-aminobenzamide on the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization of the resulting amidine intermediate with the amide functionality. Subsequent dehydration leads to the formation of the stable quinazolinone ring.

Conclusion: A Superior Path to a Key Intermediate

The validation of this new one-pot synthetic route for this compound represents a significant improvement over the established two-step methodology. Its superior efficiency, higher yield, and improved safety profile make it the recommended approach for the synthesis of this valuable building block. For researchers and drug development professionals, the adoption of this novel method can lead to accelerated timelines and more sustainable chemical manufacturing processes in the quest for new quinazolinone-based therapeutics.

References

[1] Al-Omary, F. A. M., et al. (2010). Synthesis and anticonvulsant activity of some new 2,3-disubstituted-4(3H)-quinazolinones. Molecules, 15(7), 4815-4830. [Link]

[2] Kumar, A., et al. (2012). A facile one-pot synthesis of 2-substituted-4(3H)-quinazolinones. Tetrahedron Letters, 53(24), 3077-3080. [Link]

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A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Reproducibility of Published Data for 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

This guide offers a critical evaluation of the synthetic routes for this compound, a key heterocyclic building block in medicinal chemistry. The quinazolinone core is a well-established "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to its presence in numerous approved drugs and clinical candidates.[1] The reproducibility of the synthesis of its derivatives is therefore paramount for the integrity of research and development programs. This document provides an in-depth analysis of published methodologies, highlighting critical parameters that influence experimental outcomes and offering field-proven insights to ensure reliable and consistent synthesis.

The Strategic Importance of the Quinazolinone Scaffold

The quinazolinone structure, a fusion of benzene and pyrimidine rings, is a cornerstone in the development of therapeutic agents, particularly in oncology.[2] Its rigid, bicyclic nature provides a defined three-dimensional orientation for appended pharmacophores, facilitating precise interactions with protein targets. The specific compound, this compound (CAS 30750-23-3), is of particular interest as the cyanomethyl group at the 2-position serves as a versatile synthetic handle for further molecular elaboration.[3][4][5]

Comparative Analysis of Synthetic Strategies

The synthesis of 2-substituted quinazolin-4(3H)-ones is well-documented, with the most common approaches involving the condensation of anthranilamide (2-aminobenzamide) or related precursors with various electrophiles. We will dissect the most prevalent methods applicable to the synthesis of the title compound.

Method 1: Oxidative Condensation of 2-Aminobenzamide and an Aldehyde Surrogate

A widely adopted and straightforward method for constructing the 2-substituted quinazolin-4(3H)-one core is the condensation of 2-aminobenzamide with an appropriate aldehyde.[6] For the target molecule, this would conceptually involve a glycolonitrile or a related two-carbon aldehyde equivalent. The reaction typically proceeds via an initial condensation to form a dihydroquinazolinone intermediate, which is subsequently oxidized to the desired aromatic quinazolinone.

Caption: Oxidative condensation workflow for quinazolinone synthesis.

This protocol is adapted from general procedures for the synthesis of 2-substituted quinazolin-4(3H)-ones.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzamide (1.0 eq) and a suitable aldehyde precursor (1.1 eq) in dimethyl sulfoxide (DMSO).

  • Heating: Heat the reaction mixture to 100–120 °C. The DMSO serves as both the solvent and a mild oxidant for the in-situ formed dihydroquinazolinone intermediate.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude solid with water and a cold, non-polar solvent (e.g., diethyl ether) to remove residual DMSO and non-polar impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

While this method is synthetically direct, its reproducibility hinges on several critical factors:

  • The Aldehyde Surrogate: The choice and stability of the C2-aldehyde equivalent containing a nitrile are crucial. Unstable precursors can lead to low yields and the formation of complex side products.

  • Oxidation Conditions: The efficiency of the oxidation step is highly dependent on temperature and reaction time. Incomplete oxidation will result in contamination with the dihydroquinazolinone intermediate, which can be difficult to separate. Over-oxidation or side reactions with the solvent can also occur under harsh conditions.

  • Side Products: A common issue in quinazolinone synthesis is the formation of byproducts, such as unreacted starting materials or products from their self-condensation.[7] This necessitates robust purification strategies to ensure the final product's purity.

  • Solvent Choice: While DMSO is common, other solvents and catalytic systems, including greener approaches using nanocatalysts or different reaction media like PEG, have been explored to improve yields and simplify purification.[8]

Method 2: Cyclization from Activated Anthranilic Acid Derivatives

An alternative strategy involves starting with a different precursor, such as isatoic anhydride or an N-acylanthranilamide, which can offer better control over the reaction pathway.

G A Isatoic Anhydride C 2-Aminobenzamide (in situ) A->C + B Amine/Ammonia Source B->C E Acyclic Intermediate C->E + D Nitrile-containing Electrophile D->E F Final Product E->F Cyclization (Heat/Catalyst)

Caption: Multi-step synthesis via an acyclic intermediate.

This multi-step approach can enhance reproducibility by allowing for the isolation and purification of intermediates. This is a core principle of process chemistry: ensuring the quality of each step to guarantee the final product's specifications.

  • Control of Intermediates: By forming and potentially isolating an acyclic intermediate, such as an N-acylanthranilamide, one can minimize the side reactions often seen in one-pot syntheses.[7]

  • Catalyst Systems: Various modern catalytic systems, including those based on copper, ruthenium, or iron, have been developed to facilitate the efficient cyclization and construction of the quinazolinone ring system under milder conditions, offering a broader functional group tolerance.[9][10]

  • Purity of Starting Materials: As with any multi-step synthesis, the purity of the initial precursors, like isatoic anhydride, is critical for achieving high yields and purity in the final product.

Quantitative Data Summary & Comparison

The following table summarizes the key differences between the discussed synthetic approaches, based on published data for analogous transformations.

ParameterMethod 1: Oxidative CondensationMethod 2: Multi-Step Cyclization
Primary Precursor 2-AminobenzamideIsatoic Anhydride / Anthranilic Acid
Key Reagent Aldehyde SurrogateNitrile-containing Acylating Agent
Number of Steps Typically 1 (One-Pot)2 or more
Typical Yields 50-85% (highly substrate-dependent)60-95% (often higher and more consistent)
Reproducibility Moderate; sensitive to reaction conditionsHigh; improved control over intermediates
Purification Often requires chromatographyMay be purified by recrystallization
Key Advantage Procedural simplicity and speedHigher purity and better control
Key Disadvantage Potential for side products; optimization requiredMore time and labor-intensive

Conclusion & Expert Recommendations

For the synthesis of this compound, the choice of methodology should be guided by the specific needs of the research.

  • For rapid, small-scale synthesis where subsequent purification by chromatography is feasible, the one-pot oxidative condensation (Method 1) is a viable option. However, researchers must be prepared to invest time in optimizing reaction conditions (temperature, time) to achieve consistent yields and minimize byproduct formation.

  • For large-scale synthesis or when high purity is critical for downstream applications (e.g., in drug development), a multi-step approach (Method 2) is strongly recommended. The ability to isolate and purify key intermediates provides a more robust and self-validating system, leading to a more reproducible and scalable process.

Regardless of the chosen path, rigorous analytical characterization of the final compound via NMR, Mass Spectrometry, and HPLC is non-negotiable to confirm its identity and purity, thereby ensuring the trustworthiness and reproducibility of any subsequent biological or chemical data generated.

References

  • Various starting materials used for the synthesis of quinazolinones. ResearchGate. Available from: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. Available from: [Link]

  • 2‐(3,4‐Dihydro‐4‐oxo‐2‐quinazolinyl)acetonitriles in the Synthesis of New Condensed Pyrimidines. ResearchGate. Available from: [Link]

  • 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. National Center for Biotechnology Information. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Green and efficient synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione. National Institute of Science Communication and Information Resources. Available from: [Link]

  • Convenient method for the synthesis of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-2-(2-tetrahydrofuranylidene) acetonitriles. ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. National Center for Biotechnology Information. Available from: [Link]

  • 2-[2-(chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile. PubChem. Available from: [Link]

  • Synthesis of a new quinazolinone derivatives based on 2-(4-oxo-3,4-dihydro-3-quina-zolinyl) acetohydrazide. ResearchGate. Available from: [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available from: [Link]

  • Preparation method of 2-(pyridine-4-yl) acetonitrile. Google Patents.
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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. This guide presents a comprehensive, in-silico comparative analysis of the novel compound 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile against the well-characterized Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in oncology.[1][2][3] Utilizing a rigorous molecular docking protocol, we evaluate its binding affinity and interaction patterns relative to two FDA-approved EGFR inhibitors, Gefitinib and Erlotinib. This document serves as a practical guide for researchers in drug discovery, providing detailed methodologies, comparative data, and expert insights into the interpretation of docking results to accelerate the identification of promising lead compounds.

Introduction: The Rationale for In-Silico Comparison

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases.[2] Its dysregulation, often through activating mutations, leads to uncontrolled cell proliferation and survival, a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[2][4][5] Small molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of EGFR-mutated cancers.[4][6][7][8]

Many of the most successful EGFR-TKIs, including Gefitinib (Iressa) and Erlotinib (Tarceva), are built upon the quinazoline chemical scaffold.[1][9] This makes the quinazolinone core a "privileged structure" for designing new inhibitors. Our lead compound, this compound, shares this core but features a unique acetonitrile substituent at the 2-position.[10] Understanding how this structural modification impacts its binding potential within the EGFR active site is critical for assessing its therapeutic promise.

Molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[11][12][13] By simulating the interaction between our lead compound and the EGFR kinase domain, we can generate a robust hypothesis about its inhibitory potential. To add critical context, this study is comparative by design, benchmarking our lead compound against the established clinical efficacy and known binding modes of Gefitinib and Erlotinib.[6][14][15]

Objective: To perform a comparative molecular docking study to predict the binding affinity and key molecular interactions of this compound with the EGFR kinase domain, relative to the reference inhibitors Gefitinib and Erlotinib.

Materials and Methods: A Reproducible Docking Workflow

Scientific integrity in computational studies hinges on a meticulously documented and reproducible workflow. The following protocol was designed to ensure the highest fidelity of our docking predictions.

Software and Computational Resources
  • Molecular Modeling & Visualization: UCSF Chimera, PyMOL

  • Docking Engine: AutoDock Vina

  • Ligand Preparation: ChemDraw, Avogadro

  • Protein Data Bank (PDB) Access: RCSB PDB

Experimental Workflow Diagram

The entire computational protocol, from data retrieval to final analysis, is summarized in the workflow diagram below. This visual guide ensures clarity and logical progression through the necessary steps.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Select & Download Protein Structure (PDB ID: 1M17) PrepProt 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Ligands 3. Prepare Ligands (2D to 3D, energy minimize) PrepProt->Ligands Grid 4. Define Binding Site (Grid Box Generation) Ligands->Grid Vina 5. Run Docking (AutoDock Vina) Grid->Vina Scores 6. Extract Binding Affinity (kcal/mol) Vina->Scores Pose 7. Analyze Binding Pose & Interactions Scores->Pose Compare 8. Comparative Analysis vs. Reference Drugs Pose->Compare

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Characterization

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (C10H7N3O) is a nitrile compound.[1][2] Nitriles as a class of chemicals require careful handling and disposal in accordance with local, state, and federal regulations to avoid harm to personnel and the environment.[3] The presence of the acetonitrile functional group is a primary consideration for its hazard profile. Acetonitrile is a highly flammable liquid and vapor that is harmful if inhaled, swallowed, or if it comes into contact with skin.[4][5][6][7] It is also known to cause serious eye irritation.[4][5][6]

Given these properties, this compound waste should be managed as hazardous chemical waste . It is the responsibility of the waste generator to make this determination.[8]

Key Potential Hazards:

  • Flammability: The acetonitrile component suggests a high degree of flammability.[4][9]

  • Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.[4][7]

  • Reactivity: Nitriles can be incompatible with strong acids (both mineral and organic) and caustics.[10] Acetonitrile is incompatible with strong oxidizing agents, strong acids, reducing agents, and bases.[9]

Regulatory Framework

The disposal of chemical waste, particularly from pharmaceutical research and development, is stringently regulated. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[11][12][13]

Under the RCRA, pharmaceutical waste can be classified as hazardous or non-hazardous.[13] Given the likely hazardous characteristics of this compound, it is crucial to adhere to the regulations for hazardous waste management. A significant recent development is the EPA's "Subpart P" rule, which prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals by healthcare facilities.[12]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Segregation of Waste

Proper segregation is the cornerstone of safe chemical waste management.

  • Solid Waste: Collect any solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix this waste with other waste streams, especially those containing incompatible materials like strong acids or bases.[9][10][14]

  • Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.

Step 2: Labeling and Storage

Accurate and clear labeling is a legal requirement and essential for safety.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents present.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area. The containers must be kept tightly closed except when adding waste.[4][15] Ensure that the storage area is away from heat, sparks, and open flames.[9][15]

Step 3: Personal Protective Equipment (PPE)

When handling this compound and its waste, appropriate PPE is mandatory.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile gloves).[16]

  • Eye Protection: Use chemical safety goggles or a face shield.[5][15]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate cartridge.

Step 4: Disposal Method

The recommended and most compliant method for the final disposal of this compound is through a licensed hazardous waste disposal company.

  • Incineration: The standard procedure for organic and nitrile-containing waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4][12][13]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer.[12][17]

  • Do Not Dispose in Regular Trash: This chemical should not be disposed of in the regular trash.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[5] Ensure adequate ventilation and eliminate all ignition sources.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[5][18]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6][18]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5][15]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Disposal Workflow Diagram

G Start Waste Generation (this compound) Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate Waste Streams (Solid, Liquid, Sharps) Characterize->Segregate Label Label Containers 'Hazardous Waste' & Contents Segregate->Label Store Store in Designated Area (Ventilated, Secure, Away from Ignition Sources) Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Disposal Final Disposal by Licensed Contractor (High-Temperature Incineration) ContactEHS->Disposal End Disposal Complete Disposal->End

Caption: Decision workflow for the proper disposal of this compound.

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Vertex AI Search.
  • Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
  • Pharmaceutical Waste. (2019, April 2). Department of Toxic Substances Control - CA.gov.
  • Pharmaceutical Waste Guidance. County of San Diego.
  • NITRILES. CDC Stacks.
  • 17 - SAFETY DATA SHEET. (2025, July 30). Sigma-Aldrich.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Nitriles Waste Comp
  • This compound. PubChem.
  • Acetonitrile. Sigma-Aldrich.
  • Safety Data Sheet. (2025, August 15). Cayman Chemical.
  • Safety D
  • Acetonitrile. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2009, June 16). Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
  • Acetonitrile - SAFETY D
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.
  • Acetonitrile - SAFETY D
  • This compound. Sigma-Aldrich.

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Safe Handling Guide: Personal Protective Equipment for 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for handling 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile. As this compound is a key intermediate in the synthesis of pharmacologically active molecules, including kinase inhibitors for cancer therapy, it must be handled with precautions appropriate for a potentially cytotoxic and biologically active substance.[1] The following procedures are designed to ensure the safety of all laboratory personnel through rigorous personal protective equipment (PPE) protocols, operational controls, and disposal plans.

Hazard Assessment and Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust safety plan can be constructed based on its chemical class and intended application. Structurally similar quinazolinone derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation, and can be harmful if swallowed.[2] Given its use in synthesizing oncology drug candidates, this compound should be treated as potentially cytotoxic, meaning it can be toxic to cells.[3] Therefore, minimizing exposure through inhalation, skin contact, and ingestion is the primary safety objective.[4]

Key Potential Hazards:

  • Cytotoxicity: As a precursor to anti-cancer agents, the compound may interfere with cell growth and division.[3]

  • Irritation: Potential for serious irritation to eyes, skin, and the respiratory tract.[2]

  • Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.[5][6]

Mandatory Personal Protective Equipment (PPE) Ensemble

The use of appropriate PPE is the final and most critical barrier between the researcher and the chemical hazard.[7] The following ensemble is mandatory for all procedures involving this compound.

PPE Component Specification Rationale
Hand Protection Double Gloving: Two pairs of chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).Provides a robust barrier against chemical permeation. Double gloving allows for the safe removal of the contaminated outer layer without exposing the skin.[4][8]
Body Protection Disposable, solid-front gown with long sleeves and elastic cuffs. Polyethylene-coated polypropylene or a similar laminate material is required.Standard cloth lab coats are absorbent and offer insufficient protection. Coated, impermeable gowns prevent skin contact from spills and contamination.[4][8][9]
Eye & Face Protection Chemical safety goggles providing a complete seal around the eyes. A full-face shield must be worn over goggles during procedures with a high risk of splashing.Protects against splashes, aerosols, and airborne powder. Standard safety glasses do not provide adequate protection from splashes.[2][7]
Respiratory Protection A fit-tested N95 (or higher) respirator.Essential when handling the solid compound outside of a containment device to prevent inhalation of aerosolized particles. Surgical masks offer no protection from chemical aerosols.[7][9]
Additional Protection Disposable head/hair covers and shoe covers.Minimizes the risk of contaminating personal clothing and hair, and prevents the transfer of contaminants outside the designated work area.[8][9]

Operational Protocols: PPE in Practice

Adherence to procedural workflows is critical for safety. All handling of this compound, particularly the solid form, must be performed within a certified chemical fume hood or a powder containment hood.

Step 1: Preparation and Donning PPE
  • Inspect Your Gear: Before entering the designated handling area, visually inspect all PPE for defects such as tears, punctures, or expired dates.[3]

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Donning Sequence:

    • Put on shoe covers.

    • Don the inner pair of nitrile gloves.

    • Put on the disposable gown, ensuring complete coverage.

    • Don head/hair cover.

    • Put on the N95 respirator (ensure a proper seal check is performed).

    • Don safety goggles.

    • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.[10]

    • Add a face shield if the procedure involves a splash risk.

Step 2: Handling the Compound
  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood or similar ventilated enclosure to control dust and aerosols.[2] Use tools like disposable weigh boats and spatulas to minimize contamination.

  • Dissolution: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.[2] Keep the sash of the fume hood at the lowest practical height.

Step 3: Decontamination and Doffing PPE

Proper removal of PPE is crucial to prevent self-contamination.[3]

  • Initial Decontamination: While still in the designated area, wipe down the outer gloves with an appropriate decontaminating solution (e.g., 70% ethanol), though physical removal is the preferred method for cytotoxic drugs.[3][11]

  • Doffing Sequence (within the designated area):

    • Remove shoe covers.

    • Remove the outer pair of gloves by peeling them off without touching the exterior surface. Dispose of them immediately in the designated cytotoxic waste container.[10]

    • Remove the face shield and goggles.

    • Remove the gown by rolling it down and away from the body, turning it inside out. Dispose of it immediately.[10]

    • Remove the head/hair cover.

    • Exit the immediate work area.

    • Remove the respirator.

    • Remove the inner pair of gloves, again without touching the exterior.

    • Dispose of all items in the designated, sealed cytotoxic waste container.[10]

  • Final Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds. Hand sanitizer is not a substitute for hand washing as it does not adequately remove chemical contaminants.[3]

PPE_Decision_Workflow cluster_assessment Phase 1: Task Assessment cluster_ppe Phase 2: PPE Selection start Start: Handling This compound task What is the physical form and scale of the operation? start->task solid Handling Powder (Weighing, Transfer) task->solid Solid Powder liquid Handling Dilute Solution (<1M, low volume) task->liquid Dilute Solution ppe_high Full PPE Ensemble: - Double Nitrile Gloves - Impermeable Gown - Goggles + Face Shield - N95 Respirator - Shoe/Hair Covers solid->ppe_high ppe_base Base PPE Ensemble: - Double Nitrile Gloves - Impermeable Gown - Goggles liquid->ppe_base spill Spill or Aerosol Generation Risk spill->ppe_high Yes spill->ppe_base No ppe_base->spill Splash/Aerosol Risk Present?

Caption: PPE selection workflow for handling the target compound.

Spill Management and Disposal Plan

Emergency Spill Protocol

All personnel must be trained in cytotoxic spill cleanup procedures.[3] A dedicated cytotoxic spill kit must be readily accessible in all areas where the compound is handled.[12][13]

  • Alert and Secure: Immediately alert others in the area. Cordon off the spill to prevent spreading.[12]

  • Don PPE: Put on the full spill response PPE from the kit, which must include a respirator, two pairs of chemotherapy gloves, a gown, and eye/face protection.[3]

  • Containment:

    • For Solids: Gently cover the spill with absorbent material wetted with a decontamination solution to avoid raising dust.[3]

    • For Liquids: Place absorbent pads from the spill kit over the liquid.[3]

  • Cleanup: Working from the outer edge of the spill inward, collect all contaminated materials and place them into the provided cytotoxic waste bag.[3][13]

  • Decontaminate: Clean the spill area with a decontaminating agent, followed by a thorough rinse with water.[11][13] All cleaning materials must be disposed of as cytotoxic waste.

  • Report: Document the spill according to your institution's incident reporting procedures.[10][13]

Waste Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and exposure to support staff.

  • Waste Collection: All items that come into contact with this compound, including PPE, disposable labware (pipette tips, tubes), and cleaning materials, must be collected in a dedicated, clearly labeled, puncture-proof cytotoxic waste container.[2][10]

  • Container Sealing: Waste containers must be sealed before being removed from the laboratory.

  • Final Disposal: The sealed container must be disposed of through a licensed professional waste disposal service, typically via incineration, in accordance with local and federal regulations.[5]

References

  • Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. NHS England. [Link]

  • Cytotoxic Spill Cleanup Procedure. Safety & Risk Services, University of British Columbia. [Link]

  • Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. GERPAC. [Link]

  • NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. Canterbury District Health Board. [Link]

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.